N-(2-Cyanoethyl)-L-valine
Description
The exact mass of the compound N-(2-Cyanoethyl)valine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.08 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(2-cyanoethylamino)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-6(2)7(8(11)12)10-5-3-4-9/h6-7,10H,3,5H2,1-2H3,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNXODTWPQTIHO-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470238 | |
| Record name | N-(2-Cyanoethyl)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51078-49-0 | |
| Record name | N-(2-Cyanoethyl)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(2-Cyanoethyl)-L-valine: The Definitive Biomarker for Acrylonitrile Exposure in Toxicological Assessment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(2-Cyanoethyl)-L-valine (CEV) is a stable adduct formed from the covalent reaction between the industrial chemical acrylonitrile (ACN) and the N-terminal valine residue of hemoglobin. Its significance in toxicology stems from its exceptional utility as a specific, long-term biomarker of ACN exposure. Acrylonitrile is a volatile organic compound used extensively in the manufacturing of polymers and is a component of tobacco smoke.[1][2][3] The International Agency for Research on Cancer (IARC) has classified acrylonitrile as "carcinogenic to humans" (Group 1), primarily based on sufficient evidence for lung cancer in occupationally exposed workers.[1][2] This classification underscores the critical need for accurate and reliable methods to monitor human exposure. Unlike short-term urinary biomarkers, CEV provides an integrated measure of exposure over the lifespan of an erythrocyte (approximately 120 days), offering a comprehensive view of an individual's exposure history. This guide provides a detailed examination of CEV, from its biochemical formation to its state-of-the-art analytical quantification and its pivotal role in modern toxicology and occupational health.
The Precursor: Acrylonitrile (ACN) and its Toxicological Profile
A foundational understanding of the parent compound is essential to appreciate the significance of the CEV biomarker. Acrylonitrile (CH₂=CHCN) is a high-production-volume chemical primarily used as a monomer in the synthesis of polymers like polyacrylonitrile, plastics, and synthetic rubbers.[1][3]
Sources of Human Exposure:
-
Occupational: The highest potential for exposure occurs in industrial settings during the production and polymerization of ACN.[1][3]
-
Environmental/Lifestyle: The primary source of ACN exposure for the general population is tobacco smoke, both from active smoking and inhalation of second-hand smoke.[1][3]
Carcinogenicity and Health Effects: The IARC's Group 1 classification is based on strong evidence from large cohort studies of workers, which demonstrated a higher rate of lung cancer mortality in individuals with higher ACN exposure.[1] Animal studies have corroborated these findings, showing an increased incidence of malignant neoplasms.[1] Beyond its carcinogenicity, ACN exposure can lead to respiratory tract irritation and neurological effects.[4] The compound can be metabolized via two main pathways: a minor pathway involving cytochrome P450-mediated oxidation to the reactive epoxide 2-cyanoethylene oxide (CEO), and a major pathway involving direct conjugation with glutathione.[5][6] The formation of CEV provides a direct measure of the internal dose of the parent compound.
Mechanism of this compound (CEV) Formation
The formation of CEV is a direct consequence of acrylonitrile's electrophilic nature. Once absorbed into the bloodstream, ACN readily diffuses into erythrocytes. Inside the red blood cell, it undergoes a Michael addition reaction with the nucleophilic alpha-amino group of the N-terminal valine residue on the hemoglobin protein chains.
This reaction is highly specific and forms a stable, covalent thioether bond. Because hemoglobin is not subject to repair mechanisms and remains in circulation for the entire lifespan of the erythrocyte, the resulting CEV adduct serves as a cumulative biological dosimeter. The concentration of CEV in blood is directly proportional to the exposure to ACN over the preceding 3-4 months.[7]
Caption: Formation pathway of this compound (CEV) from Acrylonitrile (ACN).
Toxicological Significance and Applications of CEV as a Biomarker
The choice of a biomarker is driven by its specificity, sensitivity, and the temporal nature of the exposure it reflects. CEV excels in these areas, making it the gold standard for ACN biomonitoring.
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High Specificity: CEV is formed directly from acrylonitrile.[8] This contrasts with other, less specific biomarkers like urinary thiocyanates, which can be influenced by diet and other chemical exposures.
-
Long-Term Exposure Assessment: The stability of the hemoglobin adduct provides a time-integrated measure of exposure over the preceding 120 days.[7] This is invaluable for chronic exposure assessment in occupational and epidemiological studies, as it is not influenced by day-to-day variations in exposure.
-
Established Dose-Response: Numerous studies have demonstrated a strong, near-linear dose-response relationship between the level of ACN exposure and the concentration of CEV in globin.[5][9][10] This allows for quantitative risk assessment.
-
Key Applications:
-
Occupational Health: Monitoring workers in plastics, synthetic fiber, and rubber industries to ensure exposure remains below established safety limits.[9]
-
Smoking Exposure and Cessation: Quantifying exposure to tobacco smoke and serving as a reliable biomarker of compliance in clinical studies of smoking cessation or transition to reduced-risk products.[10][11][12]
-
Epidemiology: Providing accurate exposure data for studies investigating the link between ACN and cancer or other chronic diseases.
-
Analytical Methodology: Quantification of CEV in Globin
The quantification of CEV adducts is a sophisticated analytical procedure requiring high sensitivity and specificity. The most widely accepted and validated method involves the cleavage of the adduct from the globin protein using a modified Edman degradation procedure, followed by analysis using gas chromatography-mass spectrometry (GC-MS).[5][9][10]
Experimental Protocol: Modified Edman Degradation with GC-MS
Causality Statement: This multi-step protocol is designed to isolate the specific N-terminal adduct, derivatize it for volatility, and detect it with the high specificity of mass spectrometry, using an internal standard to ensure quantitative accuracy throughout the process.
Step 1: Sample Collection and Globin Isolation
-
Blood Collection: Collect 5-10 mL of whole blood in EDTA-containing tubes to prevent coagulation.
-
Erythrocyte Separation: Centrifuge the whole blood at 2,000 x g for 10 minutes. Aspirate and discard the plasma and buffy coat.
-
Cell Lysis: Resuspend the erythrocyte pellet in four volumes of chilled deionized water to induce hypotonic lysis.
-
Globin Precipitation: Add the hemolysate dropwise to a stirred solution of 1% HCl in acetone at -20°C. This precipitates the globin protein while leaving the heme group in solution.
-
Washing: Centrifuge to pellet the precipitated globin. Wash the pellet repeatedly with acetone, followed by diethyl ether, to remove residual contaminants. Dry the final white globin powder under a stream of nitrogen.
Step 2: Adduct Cleavage via Modified Edman Degradation
-
Derivatization: Dissolve a known amount of globin (e.g., 50 mg) in formamide. Add pentafluorophenyl isothiocyanate (PFPITC). This reagent reacts specifically with the N-terminal amino group of the protein chains.
-
Cleavage: After incubation, add hydrochloric acid to create acidic conditions. This specifically cleaves the PFPITC-derivatized N-terminal amino acid (the CEV adduct) from the protein backbone, forming a stable pentafluorophenyl thiohydantoin (PFPTH) derivative.
Step 3: Extraction and Sample Cleanup
-
Liquid-Liquid Extraction: Extract the cleaved PFPTH derivative from the aqueous/formamide mixture into an organic solvent such as hexane or toluene.
-
Evaporation: Evaporate the organic solvent to dryness under nitrogen.
Step 4: Quantification by GC-MS
-
Internal Standard: Prior to derivatization, a known quantity of a stable isotope-labeled internal standard (e.g., N-(2-cyanoethyl)-[2H8]Val-Leu-Ser) is added to the globin sample.[5][9][13] This standard undergoes the exact same chemical modifications and extraction steps as the target analyte, correcting for any sample loss or variation in reaction efficiency.
-
Instrumentation: Reconstitute the dried extract in a suitable solvent and inject it into a gas chromatograph coupled to a mass spectrometer.
-
Analysis Mode: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor the specific molecular ions characteristic of the CEV-PFPTH derivative and its corresponding isotope-labeled internal standard.
-
Quantification: The concentration of CEV in the original sample is calculated by comparing the peak area ratio of the native analyte to the internal standard against a calibration curve prepared with known amounts of CEV standard.
Caption: Experimental workflow for the quantification of CEV in human globin.
Typical CEV Levels
The concentration of CEV is a clear indicator of ACN exposure from various sources.
| Population Group | Typical CEV Concentration (pmol/g globin) | Primary Source of Exposure | Reference |
| Non-Smokers (Control) | Undetectable to ~31 | Background Environmental | [9] |
| Smokers | ~90 - 217 | Tobacco Smoke | [9][10] |
| Occupationally Exposed | ~1,900 - 2,300 (or higher) | Industrial Use of ACN | [5][9] |
Comparison with Other Acrylonitrile Biomarkers
While CEV is the preferred biomarker for long-term assessment, other biomarkers exist, primarily urinary metabolites. A comparison highlights the distinct advantages of CEV.
| Biomarker | This compound (CEV) | N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) |
| Sample Matrix | Blood (Globin) | Urine |
| Biological Half-life | ~120 days (lifespan of erythrocyte) | ~8 hours[7] |
| Exposure Window | Long-term, cumulative (3-4 months) | Short-term, recent (previous ~24 hours) |
| Specificity | High (specific to ACN) | High (specific to ACN) |
| Key Advantage | Reflects chronic, integrated exposure; not affected by recent exposure spikes. | Non-invasive sample collection; reflects recent exposure. |
| Primary Use Case | Occupational health surveillance, epidemiological studies, smoking cessation compliance. | Spot-checking recent exposure events. |
Conclusion
This compound has been unequivocally established as a highly specific and reliable biomarker for assessing long-term exposure to acrylonitrile. Its formation via a stable covalent bond with hemoglobin provides a unique advantage, allowing for a time-integrated measurement of the internal dose over several months. The well-validated analytical methodology, centered on the modified Edman degradation and GC-MS, provides the sensitivity and accuracy required for both occupational monitoring and research applications. For toxicologists, researchers, and drug development professionals, understanding and utilizing the CEV biomarker is crucial for accurately assessing risks associated with acrylonitrile, monitoring the effectiveness of exposure reduction strategies, and quantifying exposure in clinical and epidemiological research.
References
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Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Acrylonitrile. U.S. Department of Health and Human Services. [Link]
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International Agency for Research on Cancer (IARC). (2024). IARC Monographs evaluate the carcinogenicity of talc and acrylonitrile. World Health Organization. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Acrylonitrile. Internet in a Box. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Acrylonitrile (Draft for Public Comment). [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1990). Toxicological Profile for Acrylonitrile. [Link]
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International Agency for Research on Cancer (IARC). (2024). Volume 136: Talc and acrylonitrile. IARC Monographs on the Identification of Carcinogenic Hazards to Humans. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Acrylonitrile. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2023). ToxGuide™ for Acrylonitrile. [Link]
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Tavares, R., Borba, H., Oliveira, M. L., & Santos, A. C. (1996). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. Carcinogenesis, 17(12), 2655–2660. [Link]
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International Agency for Research on Cancer (IARC). (2024). Volume 136: Talc and Acrylonitrile. IARC Publications Website. [Link]
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International Agency for Research on Cancer (IARC). (2024). IARC Monographs evaluate the carcinogenicity of talc and acrylonitrile: IARC Monographs Volume 136. YouTube. [Link]
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National Center for Biotechnology Information. (n.d.). N-(2-cyanoethyl)valine. PubChem Compound Database. [Link]
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Tavares, R., Borba, H., Oliveira, M. L., & Santos, A. C. (1996). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. Carcinogenesis, 17(12), 2655–2660. [Link]
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Tavares, R., Borba, H., Oliveira, M. L., & Santos, A. C. (1996). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. SciSpace. [Link]
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Chemycal. (2024). IARC | Volume 136: Talc and acrylonitrile. [Link]
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Bergmark, E. A., & Tornqvist, M. (1992). Monitoring exposure to acrylonitrile using adducts with N-terminal valine in hemoglobin. Carcinogenesis, 13(2), 317–320. [Link]
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Institut National de Recherche et de Sécurité (INRS). (2023). Base de données Acrylonitrile. [Link]
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Jäger, M., et al. (2021). Acrylonitrile – Addendum for re-evaluation of EKA and BAR. The MAK Collection for Occupational Health and Safety. [Link]
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Camacho, O. M., et al. (2021). Use of the Acrylonitrile Haemoglobin Adduct N‑(2‑cyanoethyl)valine as a Biomarker Of Compliance in Smokers Switching to Tobacco Heating Products. Preprints.org. [Link]
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Camacho, O. M., et al. (2021). Use of the Acrylonitrile Haemoglobin Adduct N‑(2‑cyanoethyl)valine as a Biomarker Of Compliance in Smokers Switching to Tobacco Heating Products. ResearchGate. [Link]
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Alwis, K. U., et al. (2021). Characterization of acrylonitrile exposure in the United States based on urinary n-acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011-2016. Journal of Exposure Science & Environmental Epidemiology. [Link]
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Alwis, K. U., et al. (2021). Characterization of Acrylonitrile Exposure in the United States based on Urinary N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011–2016. CDC Stacks. [Link]
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Introduction: The Imperative for Reliable Acrylonitrile Biomonitoring
An In-depth Technical Guide: N-(2-Cyanoethyl)-L-valine as a Biomarker of Acrylonitrile Exposure
Acrylonitrile (ACN) is a high-production-volume chemical intermediate, critical in the synthesis of plastics, resins, and synthetic fibers.[1] Human exposure is a significant concern in occupational settings and for the general population, primarily through tobacco smoke and, to a lesser extent, ingestion of ACN leached from plastic containers.[2][3] Classified as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), ACN is toxic by all routes of exposure, causing a range of effects from respiratory irritation to severe central nervous system disturbances that share characteristics with cyanide poisoning.[3][4]
Given the health risks, accurately quantifying internal exposure to ACN is paramount for risk assessment, occupational safety, and epidemiological studies. While urinary metabolites like S-(2-cyanoethyl)mercapturic acid (CEMA) are useful for assessing recent exposure, their relatively short half-life of about 8 hours limits their ability to reflect chronic or long-term exposure patterns.[5][6] This necessitates a biomarker that provides an integrated measure of exposure over an extended period. This compound (CEV), a stable adduct formed between acrylonitrile and hemoglobin, has emerged as the gold standard for this purpose.
This technical guide offers a deep dive into the core principles, methodologies, and applications of using CEV as a long-term biomarker for ACN exposure, tailored for researchers, toxicologists, and drug development professionals.
The Biomarker: this compound (CEV)
CEV is the product of a covalent reaction between acrylonitrile and the N-terminal valine residue of the globin chains in hemoglobin (Hb).[7][8] This adduct is a powerful biomarker for several key reasons:
-
Specificity: The formation of CEV is a direct consequence of the reaction with acrylonitrile, making it a highly specific indicator of exposure.[9]
-
Long Half-Life: The adduct is stable and remains in circulation for the lifespan of the erythrocyte (approximately 120 days in humans).[6] This means a single measurement of CEV provides an integrated picture of the average exposure over the preceding months, smoothing out daily variations.
-
Dose-Response Relationship: Studies in both animal models and human populations have demonstrated a clear, close-to-linear relationship between the level of ACN exposure and the concentration of CEV in globin.[8][9][10]
-
Accessibility: The biomarker is measured in blood, a routinely collected biological matrix.
Mechanism of Formation: A Covalent Fingerprint
The formation of CEV occurs via a Michael addition reaction. Acrylonitrile, an electrophilic compound, is attracted to nucleophilic sites in biological macromolecules. The free amine group (-NH₂) of the N-terminal valine residue in hemoglobin acts as a potent nucleophile, attacking the β-carbon of the acrylonitrile molecule. This reaction forms a stable covalent bond, resulting in the N-(2-cyanoethyl)valine adduct.[8]
This direct adduction to a long-lived protein provides a cumulative record of the internal dose of the parent compound before it is metabolized or eliminated.
Caption: Biochemical pathway of this compound (CEV) formation.
Toxicokinetics and the Significance of a Hemoglobin Adduct
Upon absorption, acrylonitrile is distributed throughout the body.[2] It is metabolized via two primary pathways:
-
Conjugation with Glutathione (GSH): This is the main detoxification route, leading to the formation and urinary excretion of mercapturic acids like CEMA.[11][12]
-
Oxidation by Cytochrome P450: This pathway forms 2-cyanoethylene oxide (CEO), a reactive epoxide intermediate that can also be detoxified or lead to the release of cyanide.[11]
While urinary metabolites reflect these metabolic clearance pathways, the formation of hemoglobin adducts like CEV captures the internal dose of the parent ACN that is available to react with macromolecules.[1] This makes CEV an invaluable tool for assessing the biologically effective dose, which is more directly related to potential toxicity and carcinogenicity.
Analytical Methodology: The Modified Edman Degradation Approach
The quantification of CEV from globin is a sophisticated process that requires the selective cleavage of the adducted N-terminal amino acid from the protein chain. The most widely accepted and validated method is the N-alkyl Edman degradation procedure, followed by analysis using gas chromatography-mass spectrometry (GC-MS).[8][9][10]
Core Principle: Why the Edman Degradation?
Standard acid hydrolysis would destroy the CEV adduct. The Edman degradation, a cornerstone of protein sequencing, provides a gentle, specific method to cleave only the N-terminal amino acid.[8] In this modified version, the N-terminal CEV is first derivatized with an isothiocyanate, such as pentafluorophenylisothiocyanate (PFPITC). The resulting thiohydantoin (PFPTH) derivative is then cleaved under acidic conditions, extracted, and analyzed. The use of a fluorinated derivatizing agent enhances the volatility and chromatographic properties of the analyte for GC-MS analysis.
Experimental Protocol: GC-MS Quantification of CEV
This protocol is a synthesized representation of validated methods described in authoritative literature.[8][9][10]
1. Isolation of Globin: a. Collect whole blood in heparinized or EDTA-treated tubes. b. Centrifuge to pellet erythrocytes. Wash the cells three times with an isotonic saline solution (0.9% NaCl) to remove plasma proteins. c. Lyse the washed erythrocytes by adding an equal volume of distilled water and freezing at -20°C. d. Precipitate the globin from the hemolysate by adding it dropwise to a cold solution of acidified acetone. e. Wash the precipitated globin with acetone and diethyl ether, then dry under a stream of nitrogen.
2. Internal Standard Spiking and Sample Preparation: a. Accurately weigh a portion of the dried globin (e.g., 50-100 mg). b. Causality Check: To ensure the highest accuracy and account for variability in reaction and extraction efficiency, a stable isotope-labeled internal standard is essential.[8] An ideal standard is a synthetic tripeptide containing a labeled CEV residue, such as N-(2-cyanoethyl)-[²H₈]Val-Leu-Ser, which is added at this stage. This ensures the standard undergoes the exact same Edman cleavage and derivatization process as the target analyte. c. Dissolve the globin and internal standard in formamide.
3. Modified Edman Degradation: a. Add pentafluorophenylisothiocyanate (PFPITC) to the dissolved globin. b. Adjust the pH to mildly basic conditions (e.g., using triethylamine) to facilitate the coupling reaction between PFPITC and the N-terminal amine of CEV. c. Incubate the reaction mixture (e.g., at 45°C for 2 hours) to form the PFPTH derivative.
4. Cleavage and Extraction: a. Add an acid (e.g., 5% acetic acid in 2-propanol) to selectively cleave the derivatized N-terminal CEV-PFPTH. b. Extract the cleaved CEV-PFPTH derivative into an organic solvent (e.g., hexane or toluene). c. Wash the organic phase with water and dry it over sodium sulfate. d. Evaporate the solvent to concentrate the analyte. Reconstitute in a small volume of a suitable solvent for injection.
5. GC-MS Analysis: a. Instrumentation: A gas chromatograph coupled to a mass spectrometer operating in electron impact (EI) or chemical ionization (CI) mode. b. Column: A capillary column suitable for separating the PFPTH derivatives (e.g., a DB-5 or equivalent). c. Detection: Use Selected Ion Monitoring (SIM) for maximum sensitivity and specificity.
- Monitor the molecular ion for the unlabeled CEV-PFPTH derivative (e.g., m/z 311).[8]
- Monitor the corresponding molecular ion for the deuterated internal standard (e.g., m/z 384 or 385 for the [²H₈]Val-Leu-Ser derived standard).[8]
6. Quantification: a. Prepare a calibration curve using known amounts of a synthesized CEV standard and a fixed amount of the internal standard, taken through the entire derivatization and extraction procedure. b. Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. c. Determine the concentration of CEV in the sample by interpolating this ratio on the calibration curve. The result is typically expressed as pmol CEV per gram of globin.
Caption: Experimental workflow for the quantification of CEV in globin.
Alternative Methodology: LC-MS/MS
More recently, methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed.[13] These methods often use different derivatization agents and offer potential advantages in terms of reduced sample preparation time and high specificity through multiple reaction monitoring (MRM). The core principles of using an internal standard and selective cleavage remain the same.
Data Interpretation and Applications
The concentration of CEV in globin is a direct reflection of ACN exposure. The table below summarizes typical values reported in various populations, which are essential for contextualizing results.
| Population Group | Typical CEV Concentration (pmol/g globin) | Source(s) |
| Non-Smokers (Unexposed Controls) | Undetectable to ~31 | [10][14] |
| Smokers | 90 to 217 (average) | [9][10] |
| Occupationally Exposed Workers | 1,984 to 2,276 (average) | [8][10] |
| Newborns of Smoking Mothers | 99.5 (average) | [10] |
Key Applications:
-
Occupational Health: Monitoring workers in industries that manufacture or use acrylonitrile to ensure exposure remains below safety limits and to verify the effectiveness of control measures.[9]
-
Environmental Exposure Assessment: Quantifying exposure in populations living near industrial sites.
-
Smoking and Public Health: CEV levels serve as a reliable biomarker for exposure to tobacco smoke, correlating well with the number of cigarettes smoked.[1][10] It is also used to demonstrate transplacental transfer of ACN from smoking mothers to their newborns.[10]
-
Smoking Cessation Studies: CEV can be used as a biomarker of compliance in clinical trials for smoking cessation aids or when studying individuals switching to tobacco heating products.[15]
Conclusion
This compound has proven to be an exceptionally reliable and specific biomarker for the integrated, long-term assessment of acrylonitrile exposure. Its formation as a stable hemoglobin adduct allows for a cumulative measure of the biologically effective dose over several months. The well-established analytical method, centered on the modified Edman degradation and GC-MS analysis, provides the sensitivity and accuracy required for applications ranging from occupational surveillance to public health research. For any organization involved in toxicology, drug development, or environmental health, the proper application of this biomarker is a critical tool for understanding and mitigating the risks associated with acrylonitrile.
References
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Title: TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Acrylonitrile Source: NCBI Bookshelf URL: [Link]
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Title: N-(2-cyanoethyl)valine | C8H14N2O2 Source: PubChem - NIH URL: [Link]
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Title: Acrylonitrile - ToxGuide™ Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]
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Title: Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin Source: Oxford Academic, Carcinogenesis URL: [Link]
-
Title: Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin Source: PubMed URL: [Link]
-
Title: Monitoring exposure to acrylonitrile using adducts with N-terminal valine in hemoglobin Source: PubMed URL: [Link]
-
Title: Acrylonitrile – Addendum for re-evaluation of EKA and BAR Source: ZORA (Zurich Open Repository and Archive) URL: [Link]
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Title: Metabolism and Hemoglobin Adduct Formation of Acrylamide in Humans Source: Oxford Academic, Toxicological Sciences URL: [Link]
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Title: Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin Source: SciSpace URL: [Link]
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Title: Base de données Acrylonitrile Source: INRS URL: [Link]
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Title: Hemoglobin Adducts from Acrylonitrile and Ethylene Oxide in Cigarette Smokers: Effects of Glutathione S-Transferase T1-Null and M1-Null Genotypes Source: AACR Journals URL: [Link]
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Title: Acrylonitrile: toxicological overview Source: GOV.UK URL: [Link]
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Title: Characterization of Acrylonitrile Exposure in the United States based on Urinary N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011–2016 Source: PMC - NIH URL: [Link]
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Title: Use of the Acrylonitrile Haemoglobin Adduct N‑(2‑cyanoethyl)valine as a Biomarker Of Compliance in Smokers Switching to Tobacco Heating Products Source: ResearchGate URL: [Link]
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Title: Hemoglobin Adducts of Acrylamide and Acrylonitrile in Laboratory Workers, Smokers and Nonsmokers Source: ACS Publications, Chemical Research in Toxicology URL: [Link]
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Title: (PDF) Acrylonitrile Source: ResearchGate URL: [Link]
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Title: Characterization of Acrylonitrile Exposure in the United States based on Urinary N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): Source: CDC Stacks URL: [Link]
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Title: LC–MS/MS Screening Strategy for Unknown Adducts to N-Terminal Valine in Hemoglobin Applied to Smokers and Nonsmokers Source: ACS Publications, Chemical Research in Toxicology URL: [Link]
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An In-depth Technical Guide to N-(2-Cyanoethyl)-L-valine: Synthesis, Chemical Properties, and Applications
Foreword
N-(2-Cyanoethyl)-L-valine, a derivative of the essential amino acid L-valine, has garnered significant attention in the scientific community, not for its direct therapeutic applications, but as a critical biomarker. This guide provides a comprehensive overview of its synthesis, fundamental chemical properties, and its pivotal role in toxicology and clinical diagnostics. The information presented herein is curated for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this molecule.
Introduction to this compound
This compound (CEV) is a modified amino acid that has become an important tool in the field of toxicology and exposure science.[1] Its primary significance lies in its formation as an adduct with hemoglobin in red blood cells upon exposure to acrylonitrile, a compound classified as a possible human carcinogen and found in tobacco smoke and certain industrial processes.[1][2] The stability of this adduct makes CEV an excellent biomarker for assessing long-term or historical exposure to acrylonitrile.[1][3] This guide will delve into the synthetic pathway to produce high-purity CEV for research and reference standards, its key chemical and physical characteristics, and its application in monitoring acrylonitrile exposure.
Synthesis of this compound
The synthesis of this compound is primarily achieved through a Michael addition reaction, a well-established method in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.[4] This specific synthesis involves the conjugate addition of the primary amine group of L-valine to the electron-deficient alkene of acrylonitrile.
The Underlying Chemistry: Aza-Michael Addition
The reaction is an example of an aza-Michael addition, where an amine acts as the nucleophile. The reaction is typically base-catalyzed, which serves to deprotonate the amino group of L-valine, increasing its nucleophilicity and facilitating the attack on the β-carbon of acrylonitrile. The reaction proceeds via a resonance-stabilized enolate intermediate, which is then protonated to yield the final N-substituted amino acid.
To illustrate the synthetic workflow, the following diagram outlines the key steps:
Caption: The logical pathway for the use of this compound as a biomarker.
Analytical Methodologies for Quantification
The quantification of this compound as a hemoglobin adduct typically involves a modified Edman degradation procedure. This method selectively cleaves the N-terminal amino acid, which can then be derivatized and analyzed by gas chromatography-mass spectrometry (GC-MS). [2]This highly sensitive technique allows for the detection of low levels of the adduct, making it suitable for monitoring exposure in various populations, including smokers and occupationally exposed workers. The half-life of the CEVal adduct is estimated to be approximately 30 days, providing a window into cumulative exposure. [3][5]
Conclusion
This compound is a molecule of significant interest due to its role as a reliable biomarker for acrylonitrile exposure. Its synthesis via aza-Michael addition is a straightforward and high-yielding process, allowing for the production of reference standards for analytical studies. The well-defined chemical and spectroscopic properties of this compound facilitate its unambiguous identification and quantification. For researchers and professionals in drug development and toxicology, a thorough understanding of this compound is crucial for assessing the risks associated with acrylonitrile exposure and for developing strategies to mitigate its harmful effects.
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An In-depth Technical Guide to the Formation of N-(2-Cyanoethyl)-L-valine (CEVal) Hemoglobin Adducts
This guide provides a comprehensive technical overview of the formation, analysis, and significance of N-(2-Cyanoethyl)-L-valine (CEVal) hemoglobin adducts for researchers, toxicologists, and drug development professionals.
Introduction: Hemoglobin Adducts as Long-Term Biomarkers of Exposure
Chemicals that are electrophilic, or are metabolized to electrophilic intermediates, can form covalent bonds with nucleophilic sites in macromolecules such as DNA and proteins.[1] Hemoglobin (Hb), the primary protein in red blood cells, is a particularly valuable target for biomonitoring. Due to the long lifespan of erythrocytes (approximately 120 days in humans), Hb adducts provide a cumulative, long-term record of exposure to xenobiotics.[2]
The N-terminal valine residue of the hemoglobin protein chains is a prominent site for adduct formation with a variety of reactive compounds.[3] One such adduct of significant toxicological interest is this compound (CEVal), which is formed from exposure to acrylonitrile (ACN).[4][5] Acrylonitrile is an industrial chemical used in the production of plastics and fibers and is a known component of tobacco smoke.[4][6] Consequently, the quantification of CEVal serves as a specific and reliable biomarker for assessing the internal dose of acrylonitrile from both occupational and environmental sources.[7][8]
The Biochemical Mechanism of CEVal Formation
The formation of the CEVal adduct is a direct result of the chemical reactivity of acrylonitrile. Unlike many carcinogens that require metabolic activation to become electrophilic, acrylonitrile is a direct-acting alkylating agent.[6]
The core of the reaction is a Michael addition. The α,β-unsaturated nitrile structure of acrylonitrile makes the terminal carbon atom electrophilic. The primary amine group (-NH₂) of the N-terminal valine on the hemoglobin protein chain acts as a nucleophile, attacking this electrophilic carbon. This process does not require enzymatic catalysis and occurs readily under physiological conditions.[9]
The reaction proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the N-terminal valine's free amino group attacks the β-carbon of the acrylonitrile molecule.
-
Proton Transfer: A proton is transferred to the α-carbon of the former acrylonitrile molecule, completing the addition reaction.
-
Stable Adduct Formation: The result is a stable covalent bond between the nitrogen of the valine and the ethyl group of the acrylonitrile, forming the this compound adduct.
Analytical Methodology: A Self-Validating System for Quantification
The accurate quantification of CEVal adducts requires a robust and highly sensitive analytical method. The modified Edman degradation procedure, followed by chromatographic separation and mass spectrometric detection, is the gold-standard technique.[5][10] This workflow constitutes a self-validating system by incorporating an internal standard for precise quantification, ensuring accuracy and reproducibility.
Detailed Experimental Protocol
Step 1: Sample Collection and Globin Isolation
-
Rationale: The analysis begins with whole blood, from which the globin protein must be isolated.
-
Protocol:
-
Collect whole blood in EDTA-containing tubes to prevent coagulation.
-
Centrifuge the blood to separate red blood cells (RBCs) from plasma and buffy coat.
-
Wash the RBC pellet with saline solution.
-
Lyse the RBCs with deionized water to release hemoglobin.
-
Precipitate the globin protein by adding it dropwise to a cold solution of acetone containing hydrochloric acid. Heme groups are removed in the supernatant.
-
Wash the precipitated globin pellet with acetone and dry it under a stream of nitrogen.
-
Step 2: Modified Edman Degradation
-
Rationale: This key step specifically cleaves the N-terminal amino acid (the adducted valine) from the globin protein chain. Pentafluorophenyl isothiocyanate (PFPITC) is used as the Edman reagent due to the favorable chromatographic properties of its resulting thiohydantoin derivative.[5]
-
Protocol:
-
Dissolve the dried globin in formamide.
-
Add a known quantity of a stable isotope-labeled internal standard (e.g., N-(2-cyanoethyl)-[²H₈]Val-Leu-Ser).[10] This is crucial for accurate quantification, as it corrects for variations in derivatization efficiency and instrument response.
-
Add PFPITC and heat the mixture to initiate the coupling reaction with the N-terminal amine.
-
After coupling, add a strong acid (e.g., trifluoroacetic acid) and heat again to cleave the derivatized N-terminal amino acid, which cyclizes to form a pentafluorophenylthiohydantoin (PFPTH).
-
Step 3: Extraction and Sample Cleanup
-
Rationale: The PFPTH-CEVal derivative must be isolated from the remaining protein and reaction matrix before instrumental analysis.
-
Protocol:
-
Perform a liquid-liquid extraction (e.g., with hexane or another non-polar solvent) or use a solid-phase extraction (SPE) cartridge to selectively isolate the PFPTH derivative.
-
Evaporate the solvent to concentrate the analyte.
-
Reconstitute the residue in a suitable solvent for injection into the analytical instrument.
-
Step 4: Instrumental Analysis and Quantification
-
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the necessary sensitivity and specificity to detect and quantify the low levels of adducts typically found in biological samples.[10]
-
Protocol:
-
Inject the reconstituted sample into the GC-MS or LC-MS/MS system.
-
Operate the mass spectrometer in a selective mode, such as Selected Ion Monitoring (SIM) for GC-MS or Multiple Reaction Monitoring (MRM) for LC-MS/MS. This involves monitoring for specific mass-to-charge ratio (m/z) ions or transitions unique to the PFPTH-CEVal derivative and its isotope-labeled internal standard.
-
Quantify the amount of CEVal by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known amounts of the CEVal standard.
-
Data Presentation: Instrumental Parameters
The following table provides typical parameters for the GC-MS analysis of PFPTH-CEVal.
| Parameter | Typical Setting | Rationale |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer | Provides separation and sensitive detection. |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) | Standard non-polar column suitable for PFPTH derivatives. |
| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column for high sensitivity. |
| Carrier Gas | Helium | Inert gas for carrying the sample through the column. |
| Oven Program | Temperature gradient (e.g., 80°C to 280°C) | Ensures good separation of the analyte from matrix components. |
| MS Ionization | Electron Impact (EI) | Standard, robust ionization technique for GC-MS. |
| MS Detection Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and specificity by monitoring only characteristic ions. |
| Monitored Ions (m/z) | Molecular ion (M⁺) and/or key fragment ions of PFPTH-CEVal and its internal standard. | Provides structural confirmation and is the basis for quantification. |
Interpretation and Applications
The level of CEVal adducts is directly proportional to the exposure dose of acrylonitrile, demonstrating a linear dose-response relationship at lower exposure levels.[5][10]
-
Occupational Exposure: Monitoring CEVal in workers at facilities that produce or use acrylonitrile provides a reliable measure of workplace exposure and the effectiveness of safety controls.[7][10]
-
Tobacco Smoke Exposure: Acrylonitrile is present in cigarette smoke, leading to significantly elevated CEVal levels in smokers compared to non-smokers.[5][6][8] This makes CEVal a useful biomarker for quantifying exposure to tobacco smoke and for assessing compliance in smoking cessation studies.[4][11]
| Population Group | Typical CEVal Levels (pmol/g globin) | Source |
| Non-Smokers | < 4 - Below detection limit | [5][8] |
| Smokers (10-20 cigarettes/day) | ~90 - 131 | [5][8] |
| ACN-Exposed Workers | > 2000 | [10] |
Conclusion
The formation of this compound hemoglobin adducts is a direct chemical consequence of exposure to acrylonitrile. The robust analytical methods developed for its quantification, centered on the modified Edman degradation and mass spectrometry, provide a validated and highly reliable tool for toxicological research and human biomonitoring. As a cumulative biomarker, CEVal offers invaluable insights into long-term exposure from both occupational and environmental sources, particularly tobacco smoke, making it a cornerstone of modern exposure science.
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Bergmark, E. (1997). Monitoring exposure to acrylonitrile using adducts with N-terminal valine in hemoglobin. Carcinogenesis, 18(5), 863–868. [Link]
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Fennell, T. R., MacNeela, J. P., Morris, R. W., Watson, M., Thompson, C. L., & Bell, D. A. (2000). Hemoglobin Adducts from Acrylonitrile and Ethylene Oxide in Cigarette Smokers: Effects of Glutathione S-Transferase T1-Null and M1-Null Genotypes. Cancer Epidemiology, Biomarkers & Prevention, 9(7), 705–712. [Link]
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Thorne, D., et al. (2021). Use of the Acrylonitrile Haemoglobin Adduct N‑(2‑cyanoethyl)valine as a Biomarker Of Compliance in Smokers Switching to Tobacco Heating Products. Preprints.org. [Link]
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Haufroid, V., et al. (1997). Haemoglobin adducts of acrylonitrile and ethylene oxide in acrylonitrile workers, dependent on polymorphisms of the glutathione transferases GSTT1 and GSTM1. International Archives of Occupational and Environmental Health, 70(3), 197-202. [Link]
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Osterman-Golkar, S., et al. (1994). Monitoring exposure to acrylonitrile using adducts with N-terminal valine in hemoglobin. Scandinavian Journal of Work, Environment & Health, 20(5), 313-320. [Link]
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Schettgen, T., et al. (2004). Hemoglobin Adducts of Ethylene Oxide, Propylene Oxide, Acrylonitrile and Acrylamide-Biomarkers in Occupational and Environmental Medicine. Toxicology Letters, 149(1-3), 39-48. [Link]
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Gupta, K. P., & Ansari, G. A. (1987). The effects of acrylonitrile on hemoglobin and red cell metabolism. Journal of Toxicology and Environmental Health, 21(3), 345-353. [Link]
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Shimamura, Y., et al. (2022). Factors Influencing the Formation of Chemical–Hemoglobin Adducts. International Journal of Molecular Sciences, 23(1), 543. [Link]
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Tardif, R., et al. (1997). A close to linear dose-response relationship was found for adduct formation in rats treated with ACN by gavage. Carcinogenesis, 18(1), 129-133. [Link]
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Chen, H. J. C., & Bodell, W. J. (2010). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Journal of the Chinese Chemical Society, 57(3A), 323-332. [Link]
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Tornqvist, M., et al. (2022). Pathways to Identify Electrophiles In Vivo Using Hemoglobin Adducts: Hydroxypropanoic Acid Valine Adduct and Its Possible Precursors. Chemical Research in Toxicology, 35(12), 2215-2224. [Link]
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ResearchGate. (n.d.). Chemicals that form adducts with the N-terminal valine of Hb. [Link]
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N-(2-Cyanoethyl)-L-valine CAS number and molecular structure.
An In-Depth Technical Guide to N-(2-Cyanoethyl)-L-valine: Synthesis, Analysis, and Application as a Biomarker
Introduction
This compound (CEV) is a modified amino acid adduct of significant interest in the fields of toxicology, clinical chemistry, and occupational health. It is formed through the chemical reaction of acrylonitrile with the N-terminal L-valine residue of the hemoglobin protein.[1][2] Acrylonitrile is a prevalent environmental and industrial chemical, classified as a probable human carcinogen, with significant exposure occurring through cigarette smoke and various industrial processes. The formation of CEV adducts on hemoglobin provides a stable, long-term integrated measure of acrylonitrile exposure, making it an invaluable biomarker for monitoring both environmental and occupational exposure levels.[1][2]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It details the physicochemical properties of this compound, its formation mechanism, detailed protocols for its chemical synthesis and quantification in biological matrices, and its applications in scientific research.
Part 1: Physicochemical Properties and Molecular Structure
Accurate identification and characterization are foundational to any scientific investigation. This compound is identified by the CAS Number 51078-49-0.[3][4][5] Its molecular and structural properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 51078-49-0 | [1][3][4][5] |
| Molecular Formula | C₈H₁₄N₂O₂ | [1][3][4][5] |
| Molecular Weight | 170.21 g/mol | [1][3][4][5] |
| IUPAC Name | (2S)-2-(2-cyanoethylamino)-3-methylbutanoic acid | [1][3] |
| SMILES | CC(C)C(=O)O | [3] |
| InChI Key | RXNXODTWPQTIHO-ZETCQYMHSA-N | [1] |
The molecule consists of the natural amino acid L-valine, characterized by its isopropyl side chain, which is modified at its alpha-amino group by the addition of a 2-cyanoethyl group via a secondary amine linkage. This structure is key to its formation and stability as a biomarker.
Part 2: Formation as a Hemoglobin Adduct and Toxicological Significance
The primary significance of this compound lies in its formation in vivo as a biomarker of acrylonitrile (ACN) exposure. ACN undergoes a Michael addition reaction with the primary amine of the N-terminal L-valine residue in hemoglobin. This covalent modification is highly specific and stable for the lifespan of the erythrocyte (approximately 120 days in humans), providing a cumulative record of exposure over several months.
The reaction mechanism is a critical concept for understanding its utility as a biomarker. It proceeds as follows:
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An In-depth Technical Guide to the Biological Fate and Metabolism of N-(2-Cyanoethyl)-L-valine
Introduction: N-(2-Cyanoethyl)-L-valine as a Biomarker of Acrylonitrile Exposure
This compound (CEV) is a modified amino acid that has garnered significant attention in the fields of toxicology and occupational health.[1][2] It is not a compound that is administered or ingested directly; rather, it is an adduct formed in the body following exposure to acrylonitrile (ACN).[1][2] ACN is a high-volume industrial chemical used in the production of plastics, synthetic fibers, and resins.[3] Human exposure to ACN can occur in occupational settings, through environmental contamination, and is a notable component of tobacco smoke.[4][5]
This guide provides a comprehensive overview of the biological journey of CEV, from the metabolic activation of its parent compound, ACN, to the formation of the CEV-hemoglobin adduct, its subsequent release, and its ultimate metabolic fate. We will delve into the mechanistic details of these processes, provide field-proven experimental protocols for its analysis, and present quantitative data to offer a holistic understanding for researchers, scientists, and drug development professionals.
Part 1: The Genesis of this compound: The Metabolism of Acrylonitrile
The story of CEV begins with the absorption and metabolic processing of acrylonitrile. Once absorbed, ACN is distributed throughout the body and undergoes biotransformation primarily in the liver. Two principal metabolic pathways are responsible for the clearance of ACN, with one leading to the formation of reactive intermediates capable of forming adducts with macromolecules.[6]
Oxidative Pathway: The Role of Cytochrome P450
A major route of ACN metabolism is oxidation, predominantly catalyzed by the cytochrome P450 enzyme system, with evidence pointing towards a significant role for the CYP2E1 isozyme.[7] This enzymatic reaction converts ACN into the highly reactive epoxide, 2-cyanoethylene oxide (CEO).[8] CEO is a key intermediate that can covalently bind to nucleophilic sites on proteins and DNA, contributing to the toxic and carcinogenic effects of ACN.
Glutathione Conjugation: The Primary Detoxification Route
The second major pathway for ACN metabolism is conjugation with glutathione (GSH), a critical cellular antioxidant. This reaction is catalyzed by glutathione S-transferases (GSTs) and represents a significant detoxification mechanism.[9][10] The conjugation of GSH to ACN leads to the formation of S-(2-cyanoethyl)glutathione, which is further metabolized through the mercapturic acid pathway. This pathway involves sequential enzymatic cleavage of the glutamate and glycine residues, followed by N-acetylation of the remaining cysteine conjugate. The final product, N-acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA), is a water-soluble compound that is efficiently excreted in the urine and serves as a biomarker for recent ACN exposure.[4][6]
Figure 1: Simplified metabolic pathways of Acrylonitrile (ACN).
Part 2: Formation and Significance of the this compound-Hemoglobin Adduct
While a significant portion of ACN is detoxified and excreted, a fraction can react with macromolecules. One of the most well-characterized of these interactions is the formation of an adduct with hemoglobin (Hb).
Mechanism of Adduct Formation
Acrylonitrile is an electrophilic compound that can react with nucleophilic sites in proteins. The N-terminal valine residue of the hemoglobin alpha and beta chains is a particularly susceptible target. The reaction is a Michael addition, where the amino group of the N-terminal valine attacks the carbon-carbon double bond of ACN, forming a stable covalent bond and resulting in the formation of this compound at the N-terminus of the hemoglobin protein.[11]
Figure 2: Formation of the CEV-Hemoglobin adduct.
CEV as a Long-Term Biomarker
The formation of the CEV-Hb adduct is of great toxicological significance as it serves as an excellent biomarker for long-term or cumulative exposure to ACN.[2] Red blood cells, and therefore hemoglobin, have an average lifespan of approximately 120 days in humans. The CEV adduct is stable and remains on the hemoglobin molecule for its entire lifespan. This provides a window into an individual's exposure history over the preceding weeks to months, in contrast to urinary metabolites like 2CYEMA which reflect more recent exposure.[6]
Part 3: The Biological Fate of this compound
The biological fate of CEV is intrinsically linked to the life cycle of the red blood cell and the catabolism of hemoglobin.
Release from Hemoglobin
At the end of their lifespan, senescent red blood cells are removed from circulation by the reticuloendothelial system, primarily in the spleen, liver, and bone marrow. Inside macrophages, hemoglobin is broken down into heme and globin. The globin chains are further hydrolyzed into their constituent amino acids by proteases.[12] During this proteolytic degradation, the N-terminal CEV is released as a free, modified amino acid into the circulation.[1][2]
Catabolism of Free this compound
Once released, free CEV enters the systemic circulation. While the specific metabolic pathway for CEV has not been definitively elucidated in the available literature, it is hypothesized to enter the general catabolic pathways for amino acids. The initial step in the catabolism of most amino acids is the removal of the alpha-amino group, typically through transamination.[13][14]
The carbon skeleton of valine is known to be catabolized to propionyl-CoA, which can then enter the citric acid cycle.[15][16] It is plausible that the carbon skeleton of CEV, being a modified valine, follows a similar fate. The cyano group may be metabolized, potentially releasing cyanide, which is then detoxified to thiocyanate and excreted in the urine.[1] However, further research is required to confirm the precise enzymatic steps and metabolic intermediates in the catabolism of free CEV.
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An In-Depth Technical Guide to Acrylonitrile Adducts to N-Terminal Valine in Hemoglobin
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of Hemoglobin Adducts in Molecular Dosimetry
The covalent modification of proteins and DNA by electrophilic compounds is a cornerstone of toxicology and molecular epidemiology. Hemoglobin (Hb), an abundant protein with a well-defined lifespan of approximately 120 days, serves as an exceptional matrix for monitoring exposure to such agents. Adducts formed with hemoglobin, particularly at the N-terminal valine residues of the globin chains, provide a cumulative measure of the internal dose of a xenobiotic over an extended period. This guide focuses on the formation, analysis, and interpretation of hemoglobin adducts derived from acrylonitrile (ACN), a significant industrial chemical and a component of tobacco smoke. The N-(2-cyanoethyl)valine (CEVal) adduct is a specific and sensitive biomarker of ACN exposure, and its quantification offers invaluable insights into exposure assessment and risk characterization.
The Chemistry of Adduct Formation: Acrylonitrile's Interaction with Hemoglobin
Acrylonitrile is an electrophilic molecule that can react with nucleophilic sites in macromolecules.[1] The primary mechanism of adduction to hemoglobin involves the Michael addition of the α-amino group of the N-terminal valine to the activated double bond of acrylonitrile. This reaction results in the formation of a stable covalent bond, yielding N-(2-cyanoethyl)valine (CEVal).[2]
The formation of CEVal is a direct reflection of the bioavailable dose of acrylonitrile that reaches the bloodstream. Unlike urinary metabolites, which indicate recent exposure, hemoglobin adducts provide an integrated measure of exposure over the lifespan of the erythrocyte.[3] This makes CEVal an ideal biomarker for both acute and chronic exposure scenarios.
Caption: Mechanism of N-(2-cyanoethyl)valine (CEVal) formation.
Analytical Methodologies for CEVal Quantification
The quantification of CEVal in hemoglobin requires a sensitive and specific analytical method. The most established and widely used technique is the modified Edman degradation procedure followed by gas chromatography-mass spectrometry (GC-MS).[1][4][5] More recently, methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed, offering potential advantages in terms of sample throughput and sensitivity.[6][7]
The Modified N-Alkyl Edman Degradation: A Foundational Technique
The N-alkyl Edman procedure is a modification of the classic Edman degradation used for protein sequencing. It selectively cleaves the N-terminal amino acid, in this case, the CEVal adduct, from the globin chain.[4]
The workflow for this analysis can be broken down into several key stages:
Caption: General workflow for the analysis of CEVal in hemoglobin.
Experimental Protocol: Modified Edman Degradation and GC-MS Analysis
This protocol provides a detailed, step-by-step methodology for the quantification of CEVal in human globin.
Materials and Reagents:
-
Whole blood collected in EDTA tubes
-
Saline solution (0.9% NaCl)
-
Acidified acetone (concentrated HCl in acetone)
-
Formamide
-
Pentafluorophenyl isothiocyanate (PFPITC)
-
Internal Standard: N-(2-cyanoethyl)-[2H8]Val-Leu-Ser or a similar stable isotope-labeled analogue[5]
-
Sodium hydroxide solution (1 M)
-
Toluene
-
Isooctane
-
Anhydrous sodium sulfate
-
All solvents should be of high purity (e.g., HPLC or GC grade)
Procedure:
-
Erythrocyte Isolation:
-
Centrifuge whole blood at 1000 x g for 10 minutes at 4°C.
-
Remove the plasma and buffy coat.
-
Wash the erythrocytes three times with an equal volume of 0.9% saline, centrifuging and removing the supernatant after each wash.
-
-
Globin Isolation:
-
Lyse the washed erythrocytes by adding an equal volume of deionized water.
-
Precipitate the globin by adding the lysate dropwise to a 20-fold excess of cold acidified acetone while stirring.
-
Centrifuge the mixture at 1500 x g for 10 minutes at 4°C.
-
Decant the supernatant and wash the globin pellet with acetone, followed by diethyl ether.
-
Dry the globin pellet under a stream of nitrogen and store at -20°C until analysis.
-
-
Modified Edman Degradation:
-
Accurately weigh 50-100 mg of dried globin into a glass reaction vial.
-
Add a known amount of the internal standard.
-
Dissolve the globin in 1 mL of formamide.
-
Add 50 µL of 1 M NaOH, followed by 50 µL of PFPITC.
-
Incubate the reaction mixture at 45°C for 2 hours with gentle shaking.
-
Add 1 mL of deionized water to quench the reaction.
-
-
Extraction of PFPTH-CEVal:
-
Extract the pentafluorophenylthiohydantoin (PFPTH) derivative of CEVal with two 2 mL portions of toluene.
-
Combine the toluene extracts and wash with 1 mL of deionized water.
-
Dry the toluene extract over anhydrous sodium sulfate.
-
Evaporate the toluene to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 50 µL) of isooctane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for the separation of PFPTH derivatives (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: 1-2 µL of the reconstituted sample in splitless mode.
-
Oven Program: A temperature gradient program should be optimized to ensure good separation of the analyte from any interfering peaks. A typical program might start at 80°C, ramp to 280°C, and hold for a few minutes.
-
Mass Spectrometer: Operate in electron impact (EI) or negative ion chemical ionization (NICI) mode.
-
Detection: Use selected ion monitoring (SIM) to monitor the characteristic ions of PFPTH-CEVal and the internal standard. For PFPTH-CEVal, the molecular ion is often monitored.[1]
-
Self-Validation and Trustworthiness: The use of a stable isotope-labeled internal standard is crucial for the accuracy and precision of this method. The internal standard is added at the beginning of the procedure and experiences the same extraction and derivatization efficiencies as the analyte, thereby correcting for any sample losses or variations in derivatization yield. A calibration curve should be prepared by analyzing standards containing known amounts of CEVal and a fixed amount of the internal standard.
LC-MS/MS: An Emerging Alternative
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers several advantages over GC-MS for the analysis of protein adducts.[6]
-
No Derivatization of the Analyte Itself: While the modified Edman reaction is still used to cleave the adduct, the resulting thiohydantoin may not require further derivatization for LC-MS/MS analysis.
-
Higher Specificity: The use of multiple reaction monitoring (MRM) provides a high degree of specificity, reducing the likelihood of interferences.
-
Improved Sensitivity: LC-MS/MS can often achieve lower limits of detection than GC-MS.
-
Higher Throughput: LC-MS/MS methods can often be automated to a greater extent, allowing for the analysis of more samples in a shorter amount of time.
A recent development is the "FIRE procedure™," which utilizes fluorescein-5-isothiocyanate (FITC) as the Edman reagent. The resulting fluorescein thiohydantoin (FTH) derivatives are highly responsive in electrospray ionization (ESI) LC-MS/MS, leading to a simplified and more sensitive assay.[7]
Quantitative Data and Interpretation
The levels of CEVal in hemoglobin are a direct reflection of acrylonitrile exposure. The following table summarizes typical adduct levels found in different populations.
| Population Group | Typical CEVal Levels (pmol/g globin) | Reference(s) |
| Non-smokers | Below the limit of detection to < 10 | [5][8] |
| Smokers (10-20 cigarettes/day) | ~90 - 217 | [4][5] |
| Occupationally Exposed Workers | 1984 ± 2066 to 2276 ± 1338 | [1] |
| Control Workers (in the same factory) | 31.1 ± 18.5 | [1] |
Dose-Response Relationship: Studies in rats have demonstrated a clear dose-response relationship between acrylonitrile exposure and the formation of CEVal adducts. At lower doses, the relationship is linear, while at higher doses, saturation of metabolic elimination pathways can lead to a sublinear increase in adduct levels.[4] In a study of rats exposed to ACN in drinking water, a linear relationship was observed at concentrations of 10 ppm and below.[4]
Synthesis of Analytical Standards: Ensuring Accuracy in Quantification
The availability of pure analytical standards is essential for the accurate quantification of CEVal.
Synthesis of N-(2-cyanoethyl)-L-valine
A straightforward synthesis of this compound can be achieved by the reaction of L-valine with acrylonitrile under basic conditions.[9]
Procedure:
-
Suspend L-valine in water and add a solution of potassium hydroxide to dissolve the amino acid.
-
Cool the solution to 0-5°C and slowly add acrylonitrile.
-
Allow the reaction to proceed for several hours at 0-5°C.
-
Acidify the reaction mixture to pH 5 with hydrochloric acid to precipitate the product.
-
Filter, wash, and dry the this compound product.
Preparation of Stable Isotope-Labeled Internal Standards
The gold standard for quantitative mass spectrometry is the use of a stable isotope-labeled (SIL) internal standard that is chemically identical to the analyte.[10] The synthesis of a SIL CEVal would typically involve using a labeled precursor, such as 13C- or 15N-labeled L-valine or deuterated acrylonitrile.[10][11] These labeled starting materials can be sourced from commercial suppliers specializing in stable isotopes.[12] The synthetic route would be analogous to that of the unlabeled standard.
Conclusion and Future Perspectives
The quantification of N-(2-cyanoethyl)valine adducts in hemoglobin is a robust and well-validated method for the biomonitoring of acrylonitrile exposure. The modified Edman degradation followed by GC-MS or LC-MS/MS provides the necessary sensitivity and specificity for detecting adducts arising from both occupational and environmental sources, including tobacco smoke. As analytical technologies continue to advance, we can expect further improvements in the sensitivity and throughput of these methods, allowing for the detection of even lower levels of exposure and a more refined understanding of the associated health risks. This in-depth guide provides the foundational knowledge and practical insights for researchers and scientists to confidently implement and interpret the analysis of this critical biomarker.
References
- Osterman-Golkar, S. M., MacNeela, J. P., Turner, M. J., & Swenberg, J. A. (1994). Monitoring exposure to acrylonitrile using adducts with N-terminal valine in hemoglobin. Carcinogenesis, 15(12), 2701–2707.
- Tavares, R., Borba, H., & van Sittert, N. J. (1996). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. Carcinogenesis, 17(12), 2655–2660.
- Fennell, T. R., MacNeela, J. P., Morris, R. W., Watson, M., Thompson, C. L., & Bell, D. A. (2000). Hemoglobin adducts from acrylonitrile and ethylene oxide in cigarette smokers: effects of glutathione S-transferase T1-null and M1-null genotypes. Cancer epidemiology, biomarkers & prevention : a publication of the American Association for Cancer Research, cosponsored by the American Society of Preventive Oncology, 9(7), 705–712.
- Bergmark, E. (1997). Hemoglobin adducts of acrylamide and acrylonitrile in laboratory workers, smokers, and nonsmokers. Chemical research in toxicology, 10(1), 78–84.
- Deutsche Forschungsgemeinschaft. (2021). Acrylonitrile – Addendum for re-evaluation of EKA and BAR.
- Bader, M., & Wrbitzky, R. (2006). Follow-up biomonitoring after accidental exposure to acrylonitrile--implications for protein adducts as a dose monitor for short-term exposures. International archives of occupational and environmental health, 79(6), 514–518.
- von Stedingk, H., Vikström, A. C., Rydberg, P., Törnqvist, M., & Carlsson, H. (2010). A new modified Edman procedure for analysis of N-terminal valine adducts in hemoglobin by LC-MS/MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(27), 2483–2490.
- Rappaport, S. M., & Li, H. (2014). The role of protein adducts in environmental epidemiology. Chemical research in toxicology, 27(5), 705–720.
-
PubChem. (n.d.). N-(2-cyanoethyl)valine. Retrieved from [Link]
- International Agency for Research on Cancer. (2018). Acrylonitrile. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 119. Lyon, France: IARC.
- von Stedingk, H., Carlsson, H., & Törnqvist, M. (2011). Screening for unknown hemoglobin adducts by the FIRE procedure. Chemical research in toxicology, 24(11), 1935–1945.
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Organic Syntheses. (n.d.). n-2-cyanoethylaniline. Retrieved from [Link]
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ResearchGate. (2014, June 30). How can we get stable isotope labeled compounds as internal standards for research with mass spectrometry? Retrieved from [Link]
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ResearchGate. (2015, February 5). Can anyone recommend a method for the determination of human hemoglobin methods for LC/MS? Retrieved from [Link]
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An In-depth Technical Guide on the Early Studies of N-(2-Cyanoethyl)-L-valine and Smoking
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Reliable Smoking Biomarkers
The identification of specific and reliable biomarkers for tobacco smoke exposure has been a critical endeavor in public health, clinical research, and drug development. Such markers are indispensable for accurately assessing exposure levels, understanding dose-response relationships for health risks, and verifying compliance in smoking cessation trials. Early research efforts focused on various compounds, including nicotine and its metabolite cotinine, as well as carbon monoxide. While useful, these markers often reflect recent exposure due to their relatively short biological half-lives. This limitation spurred the search for biomarkers capable of providing a more integrated measure of long-term or cumulative exposure.
One of the most significant advancements in this area was the identification of adducts formed between components of tobacco smoke and macromolecules in the body, such as DNA and proteins. Hemoglobin (Hb), an abundant protein in red blood cells with a lifespan of approximately 120 days, emerged as a particularly valuable target for monitoring chronic exposure to reactive chemicals. The formation of adducts with hemoglobin provides a biological snapshot of exposure over the preceding months.
This guide focuses on the seminal early studies of one such adduct: N-(2-Cyanoethyl)-L-valine (CEV). CEV is formed from the reaction of acrylonitrile (ACN), a toxic and carcinogenic compound present in significant quantities in cigarette smoke, with the N-terminal valine residue of the hemoglobin molecule.[1] The story of CEV's development as a biomarker is a compelling example of analytical chemistry, toxicology, and epidemiology converging to create a powerful tool for tobacco research.
The Chemical Basis: From Acrylonitrile in Smoke to a Stable Adduct
Acrylonitrile is a constituent of tobacco smoke, with mainstream smoke containing an average of 28.4 µg per cigarette.[2] It is classified as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[3] Upon inhalation, ACN is absorbed into the bloodstream where, as an electrophilic compound, it can covalently bind to nucleophilic sites on macromolecules.[4] The primary site of this reaction on the hemoglobin protein is the N-terminal valine of the globin chains. This reaction, a Michael addition, results in the formation of the stable this compound adduct.[5]
dot
Caption: Formation of the CEV-hemoglobin adduct from acrylonitrile in cigarette smoke.
The stability of this adduct is key to its utility as a long-term biomarker. Because it is bound to hemoglobin, its persistence in the body is dictated by the lifespan of the red blood cell, offering an integrated measure of ACN exposure over several months.
Pioneering Analytical Methodologies: Detecting CEV in Biological Samples
The early quantification of CEV in biological samples presented a significant analytical challenge. The adduct is present at very low concentrations (pmol/g globin range) and must be cleaved from the large hemoglobin protein before measurement. The foundational analytical method developed for this purpose was based on a modification of the Edman degradation procedure.[4][5] This technique, originally designed for protein sequencing, was ingeniously adapted to selectively cleave the N-terminal valine adduct.
Experimental Protocol: Modified Edman Degradation for CEV Analysis
This protocol is a synthesis of the methodologies described in early publications.[5][6]
-
Sample Collection and Globin Isolation:
-
Whole blood is collected in heparinized tubes.
-
Erythrocytes are isolated by centrifugation and washed with saline.
-
The cells are lysed with distilled water to release hemoglobin.
-
Globin is precipitated from the hemoglobin solution by adding it dropwise to acidified acetone at a low temperature (-20°C).
-
The precipitated globin is washed with acetone and ether, then dried. This step removes the heme group and other interfering substances.
-
-
Adduct Cleavage (Modified Edman Degradation):
-
The isolated globin is dissolved in formamide.
-
Pentafluorophenyl isothiocyanate (PFPITC) is added. Under mildly basic conditions, PFPITC reacts with the N-terminal amino group of the CEV adduct.
-
The resulting pentafluorophenylthiohydantoin (PFPTH) derivative of CEV is then cleaved from the protein chain by acidification.
-
The CEV-PFPTH derivative is extracted from the aqueous phase using an organic solvent (e.g., diethyl ether).
-
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):
-
The extracted CEV-PFPTH derivative is analyzed by GC-MS. This technique provides both high separation efficiency (GC) and sensitive, specific detection (MS).[7]
-
Rationale for GC-MS: GC is ideal for separating volatile and thermally stable derivatives like PFPTHs. MS provides definitive identification and quantification based on the mass-to-charge ratio of the molecule and its fragments. Early studies often used selected ion monitoring (SIM) to enhance sensitivity and specificity by only monitoring for the characteristic ions of the CEV-PFPTH derivative.[5]
-
Internal Standard: A crucial element for accurate quantification is the use of a stable isotope-labeled internal standard. Early work utilized deuterated analogs, such as N-(2-cyanoethyl)-[2H8]Val-Leu-Ser, which mimics the N-terminal sequence of hemoglobin and is added at the beginning of the procedure.[5][6] This internal standard corrects for any sample loss during the extensive preparation and analysis steps, ensuring the trustworthiness of the final measurement.
-
dot
Caption: The analytical workflow for quantifying CEV in blood samples.
Foundational Studies: Linking CEV Levels to Smoking
With a robust analytical method in hand, researchers could begin to investigate the relationship between CEV levels and smoking status. Early studies were pivotal in establishing CEV as a valid biomarker.
A landmark study provided compelling evidence by analyzing CEV concentrations in several groups: occupationally exposed workers, control workers, smoking mothers, and non-smoking mothers, along with their newborn babies.[5][6] The findings were clear and striking:
-
Smokers vs. Non-Smokers: The levels of CEV in the globin of smoking mothers were significantly higher than in non-smoking mothers, where levels were often undetectable.[5][6]
-
Dose-Response Relationship: A significant positive correlation was observed between the number of cigarettes smoked per day by the mothers and the CEV levels in their globin.[5] This demonstrated a dose-response relationship, a critical characteristic for a quantitative biomarker.
-
Transplacental Transfer: The study also found a very high correlation between the CEV levels in smoking mothers and their newborns.[5] This was a crucial finding, providing direct biochemical evidence that acrylonitrile from maternal smoking crosses the placenta and reaches the fetus.
Another early study measured CEV levels in a small group of smokers and non-smokers. Globin from the smokers (who consumed 10-20 cigarettes per day) contained approximately 90 pmol CEV/g, while the levels in non-smokers were below the detection limit.[4]
Quantitative Data from Early Studies
| Population Group | Number of Subjects (n) | Mean CEV Level (pmol/g globin) ± SD | Reference |
| Smoking Mothers | 13 | 217 ± 85.1 | [5] |
| Non-Smoking Mothers | 10 | Undetectable | [5] |
| Newborns of Smoking Mothers | 13 | 99.5 ± 53.8 | [5] |
| ACN-Exposed Workers (Group 1) | 9 | 1984 ± 2066 | [5] |
| ACN-Exposed Workers (Group 2) | 7 | 2276 ± 1338 | [5] |
| Control Workers | 11 | 31.1 ± 18.5 | [5] |
| Smokers (10-20 cigs/day) | 4 | ~90 | [4] |
| Non-Smokers | 4 | Below detection limit | [4] |
Self-Validating System: The Logic of CEV as a Biomarker
The early research established a self-validating system for CEV as a biomarker of smoking, built on several pillars of evidence:
-
Source Specificity: Acrylonitrile is a known and significant component of tobacco smoke.[2] While occupational exposures exist, for the general population, smoking is the primary source of significant ACN exposure.[3]
-
Chemical Mechanism: The formation of a stable, covalent adduct with a long-lived protein (hemoglobin) provides a sound chemical basis for a long-term biomarker.[4]
-
Analytical Reliability: The development of a sensitive and specific GC-MS method, incorporating an appropriate internal standard, ensured that the measurements were accurate and reproducible.[5]
-
Empirical Evidence: The clear and significant difference in CEV levels between smokers and non-smokers provided the definitive empirical link.[4][5][6]
-
Dose-Response: The correlation between the number of cigarettes smoked and the level of the biomarker added a quantitative dimension, allowing for the assessment of exposure intensity.[5]
dot
Caption: The logical framework validating CEV as a biomarker for smoking.
Conclusion and Significance for Future Research
The early studies on this compound were foundational, establishing it as a highly specific and reliable long-term biomarker for exposure to acrylonitrile from tobacco smoke. This work provided researchers and drug development professionals with a powerful tool to objectively quantify smoking exposure, overcoming the limitations of self-reporting and short-term biomarkers. The meticulous analytical development, coupled with carefully designed validation studies, set a high standard for biomarker research. The insights gained from these early investigations continue to be relevant, underpinning the use of CEV in modern clinical trials assessing smoking cessation, harm reduction products, and the epidemiological study of smoking-related diseases.[8][9]
References
-
Törnqvist, M., et al. (1996). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. Carcinogenesis, 17(12), 2655–2660. [Link]
-
Bergmark, E. (1997). Monitoring exposure to acrylonitrile using adducts with N-terminal valine in hemoglobin. IARC Scientific Publications, (142), 119-126. [Link]
-
Camacho, O. M., et al. (2021). Use of the Acrylonitrile Haemoglobin Adduct N‑(2‑cyanoethyl)valine as a Biomarker Of Compliance in Smokers Switching to Tobacco Heating Products. Preprints.org. [Link]
-
Gale, N., et al. (2023). Biomarkers of exposure and potential harm in exclusive users of electronic cigarettes and current, former, and never smokers. BMC Public Health, 23(1), 1017. [Link]
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Törnqvist, M., et al. (1996). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. PubMed. [Link]
-
Camacho, O. M., et al. (2021). Use of the Acrylonitrile Haemoglobin Adduct N‑(2‑cyanoethyl)valine as a Biomarker Of Compliance in Smokers Switching to Tobacco Heating Products. ResearchGate. [Link]
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Hatsukami, D. K., et al. (2019). Urinary Cyanoethyl Mercapturic Acid, a Biomarker of the Smoke Toxicant Acrylonitrile, Clearly Distinguishes Smokers From Nonsmokers. Nicotine & Tobacco Research, 21(1), 76-81. [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Acrylonitrile. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon (FR): International Agency for Research on Cancer. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11665476, N-(2-cyanoethyl)valine. Retrieved from [Link].
-
Leonard, S., et al. (1999). Simplified metabolic pathway of acrylonitrile. ResearchGate. [Link]
-
Sandy, C., et al. (2015). Qualitative analysis of E-Cigarette liquids using Gas Chromatography / Mass Spectrometry. Agilent Technologies. [Link]
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Methodological & Application
Quantitative Analysis of N-(2-Cyanoethyl)-L-valine in Human Globin by Isotope Dilution LC-MS/MS
An Application Note for Drug Development and Research Professionals
Abstract
This application note provides a comprehensive, technically detailed protocol for the quantitative analysis of N-(2-Cyanoethyl)-L-valine (CEV), a critical biomarker for assessing long-term exposure to acrylonitrile (ACN). Acrylonitrile is a significant industrial chemical and a component of tobacco smoke.[1][2] The method described herein is designed for researchers, scientists, and drug development professionals who require a robust and sensitive analytical procedure. The protocol employs a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which is the gold standard for high-sensitivity and high-specificity quantitative bioanalysis.[3][4] The workflow encompasses the isolation of globin from human erythrocytes, chemical cleavage of the N-terminal CEV adduct using the Fluorescein Isothiocyanate (FIRE™) procedure, followed by solid-phase extraction (SPE) cleanup and subsequent UHPLC-MS/MS analysis.[5] All validation parameters are based on established regulatory guidelines to ensure data integrity and reliability.[6][7]
Introduction and Scientific Principle
1.1. The Significance of this compound (CEV) as a Biomarker
Acrylonitrile (ACN) is a toxic and potentially carcinogenic compound to which humans can be exposed through occupational routes, such as in the manufacturing of plastics and fibers, or through environmental sources, most notably cigarette smoke.[2][8] Following systemic absorption, ACN's reactive metabolite, cyanoethylene oxide, can form covalent adducts with nucleophilic sites on macromolecules, including DNA and proteins.[9]
Specifically, ACN reacts with the N-terminal valine residue of the hemoglobin protein in red blood cells to form a stable adduct, this compound (CEV).[1][10] Given that erythrocytes have an average lifespan of 120 days, the concentration of CEV in hemoglobin provides a cumulative measure of ACN exposure over the preceding months, making it a superior long-term biomarker compared to urinary metabolites, which reflect only recent exposure.[11] Accurate quantification of CEV is therefore essential for toxicological studies, occupational health monitoring, and assessing exposure in smoking populations.[8][9]
1.2. Principle of the Analytical Method
The quantification of a protein adduct like CEV requires a multi-step approach to isolate the analyte from its complex biological matrix. This protocol is based on a well-established workflow that ensures both high recovery and analytical precision.
-
Globin Isolation: The analysis begins with the isolation of globin, the protein component of hemoglobin, from washed erythrocytes.
-
Adduct Cleavage and Derivatization: Direct analysis of the large globin protein is impractical. Therefore, the N-terminal CEV is chemically cleaved from the protein chain. This protocol utilizes the FIRE™ procedure, a modified Edman degradation technique.[5] Fluorescein-5-isothiocyanate (FITC) reacts with the N-terminal amine of the valine adduct, leading to its cleavage and the formation of a fluorescein thiohydantoin (FTH) derivative (CEV-FTH). This derivatization step is critical as it not only releases the analyte but also enhances its chromatographic retention and ionization efficiency for LC-MS/MS analysis.[5][12]
-
Isotope Dilution: To correct for analyte loss during sample preparation and to compensate for matrix-induced ionization variability, a stable isotope-labeled internal standard (SIL-IS), such as a deuterated CEV-FTH analog, is spiked into the sample at the beginning of the workflow.[13] The use of a SIL-IS is fundamental to achieving high accuracy and precision.[14]
-
Purification: The resulting CEV-FTH derivative is purified from the reaction mixture using solid-phase extraction (SPE), which removes salts and other interfering substances.[15][16]
-
LC-MS/MS Detection: The final extract is analyzed using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a triple quadrupole mass spectrometer. The UHPLC provides high-resolution separation of the analyte from matrix components. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, providing exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for both the analyte and its SIL-IS.
Detailed Experimental Protocol
2.1. Materials and Reagents
-
Standards: this compound (CEV) analytical standard, and a suitable stable isotope-labeled internal standard (e.g., N-(2-Cyanoethyl-d4)-L-valine).
-
Reagents: Fluorescein-5-isothiocyanate (FITC), Ammonium Hydroxide, Formamide, Hydrochloric Acid, Cyanoacetic Acid.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade, 18.2 MΩ·cm), Isopropanol, Diethyl Ether.
-
Consumables: Mixed-mode anion-exchange SPE cartridges, 1.5 mL and 2.0 mL microcentrifuge tubes, autosampler vials.
2.2. Sample Preparation Workflow
This protocol is adapted from established methods for hemoglobin adduct analysis.[5][12]
Step 1: Globin Isolation
-
Collect 0.5-1.0 mL of whole blood in an EDTA tube.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C. Discard the supernatant (plasma) and buffy coat.
-
Wash the erythrocyte pellet three times with an equal volume of 0.9% saline solution, centrifuging and discarding the supernatant after each wash.
-
Lyse the washed erythrocytes by adding 4 volumes of ice-cold deionized water. Vortex and incubate on ice for 10 minutes.
-
Precipitate the globin by adding the lysate dropwise to 20 volumes of ice-cold acetone containing 0.2% HCl, while stirring.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Wash the globin pellet with diethyl ether, centrifuge, and allow the pellet to air dry.
-
Determine the globin concentration using a standard protein assay (e.g., Bradford).
Step 2: Adduct Cleavage and Derivatization (FIRE™ Procedure)
-
In a 2.0 mL tube, place an amount of globin equivalent to ~30-40 mg.
-
Add the stable isotope-labeled internal standard (SIL-IS) at a concentration appropriate for the expected analyte levels (e.g., 5-10 pmol).
-
Add 1 mL of formamide and vortex until the globin is dissolved.
-
Add 100 µL of a freshly prepared 15 mg/mL solution of FITC in isopropanol.
-
Incubate the reaction mixture at 45°C for 2 hours with gentle shaking.
-
Add 100 µL of 6 M HCl to facilitate the cyclization and cleavage of the FTH derivative.
-
Incubate at 45°C for an additional 2 hours.
Step 3: Solid-Phase Extraction (SPE) Purification
-
Precipitate proteins from the reaction mixture by adding 1.4 mL of acetonitrile. Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and alkalize with 0.5 M ammonium hydroxide.
-
Condition a mixed-mode anion-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the alkalized supernatant onto the SPE cartridge.
-
Wash the cartridge sequentially with 1 mL of acetonitrile, 1 mL of water, and 1 mL of 0.5% cyanoacetic acid in water.
-
Elute the CEV-FTH and SIL-IS-FTH with 1.4 mL of 0.25% cyanoacetic acid in acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex, centrifuge, and transfer to an autosampler vial.
2.3. LC-MS/MS Instrumental Analysis
The following parameters serve as a starting point and require optimization for the specific instrumentation used.
| Table 1: Suggested LC-MS/MS Parameters | |
| LC System | UHPLC System (e.g., Waters Acquity, Agilent 1290) |
| Column | Reversed-Phase C18, e.g., Acquity HSS T3 (1.8 µm, 2.1 x 150 mm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 10 µL |
| Gradient | 0-2 min (10% B), 2-15 min (10-60% B), 15-16 min (95% B), 16-18 min (95% B), 18-18.1 min (10% B), 18.1-22 min (10% B) |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S) |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
2.4. MRM Transitions
The precise mass of the CEV-FTH derivative must be calculated and its fragmentation pattern optimized. The screening of FTH-adducts often involves monitoring for common FTH-related fragment ions.[12] The table below provides hypothetical, yet chemically plausible, MRM transitions that must be confirmed and optimized experimentally.
| Table 2: Example MRM Transitions for Quantification | |||
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| CEV-FTH | m/z 544.2 | m/z 489.1 (FTH core) | To be optimized |
| m/z 445.1 (FTH core fragment) | To be optimized | ||
| CEV-FTH-d4 (SIL-IS) | m/z 548.2 | m/z 489.1 (FTH core) | To be optimized |
| m/z 445.1 (FTH core fragment) | To be optimized |
Note: The precursor mass (544.2) is calculated from the masses of CEV (170.1) + FITC (389.4) - H₂O (18.0) + H⁺ (1.0). This must be empirically verified.
Data Analysis and Method Validation
3.1. Quantification
A calibration curve is prepared by spiking known amounts of the CEV analytical standard into a control matrix (e.g., commercially available bovine globin) and processing these standards alongside the unknown samples. The curve is generated by plotting the peak area ratio of the analyte to the SIL-IS against the nominal concentration, using a weighted (1/x²) linear regression. The concentration of CEV in unknown samples is determined by interpolating their area ratios from this curve and is typically expressed in units of pmol/g globin .[8][11]
3.2. Method Validation
The analytical method must be validated to ensure its performance is suitable for its intended purpose. The validation should be performed according to the principles outlined in regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance.[6][7]
| Table 3: Summary of Key Method Validation Parameters and Acceptance Criteria | |
| Parameter | Description & Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. No significant interfering peaks (>20% of LLOQ response) should be present at the retention time of the analyte in blank matrix samples.[17] |
| Accuracy & Precision | Determined by analyzing quality control (QC) samples at multiple concentration levels (low, mid, high) in at least five replicates. The mean concentration should be within ±15% of the nominal value (accuracy), and the coefficient of variation (CV) should not exceed 15% (precision).[17] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy (within ±20%) and precision (≤20% CV).[17] The signal-to-noise ratio should be at least 10:1. |
| Calibration Curve | Should demonstrate a defined relationship between concentration and response. At least 75% of the standards must meet the back-calculation criteria of being within ±15% of the nominal value (±20% for LLOQ). |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. Assessed by comparing the response of the analyte in post-extraction spiked matrix samples to its response in a pure solution. The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | Analyte stability must be evaluated under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage at -80°C, and post-preparative stability in the autosampler. Analyte concentration should remain within ±15% of the initial value. |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific protocol for the quantification of this compound in human globin. By employing a modified Edman degradation (FIRE™ procedure) and the principle of stable isotope dilution, this method is capable of generating high-quality, reliable data suitable for clinical research, occupational exposure monitoring, and toxicological assessments. Proper method validation in accordance with regulatory guidelines is paramount to ensuring data integrity for any application.
References
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PubChem. (n.d.). N-(2-cyanoethyl)valine. National Center for Biotechnology Information. Retrieved from [Link]
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Tavares, R., et al. (1996). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. Carcinogenesis, 17(12), 2655–2660. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2023). ToxGuide for Acrylonitrile. U.S. Department of Health and Human Services. Retrieved from [Link]
-
Tavares, R., et al. (1996). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. SciSpace. Retrieved from [Link]
-
German Research Foundation (DFG). (2021). Acrylonitrile – Addendum for re-evaluation of EKA and BAR. ZORA (Zurich Open Repository and Archive). Retrieved from [Link]
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Carlsson, H., & Törnqvist, M. (2017). Mass Spectrometry-Based Strategies for Assessing Human Exposure Using Hemoglobin Adductomics. Chemical research in toxicology, 30(1), 359–371. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Request PDF. Retrieved from [Link]
-
ARUP Laboratories. (2018). Validation of clinical LC-MS/MS methods: What you need to know. YouTube. Retrieved from [Link]
-
American College of Clinical Pharmacology (ACCP). (2019). FDA Announces Guidance on M10 Bioanalytical Method Validation. ACCP. Retrieved from [Link]
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Biotage. (2020). Bioanalytical Sample Preparation White Paper. Biotage. Retrieved from [Link]
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Riedel, K., et al. (2022). Simultaneous quantification of eight hemoglobin adducts of genotoxic substances by isotope-dilution UHPLC-MS/MS. Archives of Toxicology, 96(6), 1735–1747. Retrieved from [Link]
-
Henderson, A. P., et al. (2002). Sequence Mapping of Epoxide Adducts in Human Hemoglobin With LC-tandem MS and the SALSA Algorithm. Journal of the American Society for Mass Spectrometry, 13(6), 633–640. Retrieved from [Link]
-
von Stedingk, H., et al. (2016). Strategy for identifying unknown hemoglobin adducts using adductome LC-MS/MS data: Identification of adducts corresponding to acrylic acid, glyoxal, methylglyoxal, and 1-octen-3-one. Food and Chemical Toxicology, 92, 94–103. Retrieved from [Link]
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El-Khoury, R. Z., et al. (2019). Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry using low cost derivatization and an automated liquid handler. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1124, 218–226. Retrieved from [Link]
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Cowan, T. M., & Le, A. N. T. (2019). Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. Methods in molecular biology, 2030, 101–114. Retrieved from [Link]
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LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Retrieved from [Link]
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Le, M., et al. (2021). Development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of tryptic digest of human hemoglobin exposed to sulfur mustard. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1163, 122518. Retrieved from [Link]
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Gethin, E., & Tanna, S. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. RSC advances, 12(45), 29515–29532. Retrieved from [Link]
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Carlsson, H., et al. (2014). LC-MS/MS screening strategy for unknown adducts to N-terminal valine in hemoglobin applied to smokers and nonsmokers. Chemical research in toxicology, 27(11), 1899–1907. Retrieved from [Link]
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Tavares, R., et al. (1996). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. Carcinogenesis, 17(12), 2655-2660. Retrieved from [Link]
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Application Note: Quantitative Determination of N-(2-Cyanoethyl)-L-valine in Human Blood by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction and Significance
Acrylonitrile (ACN) is a significant industrial chemical and environmental contaminant, classified as a probable human carcinogen. Exposure occurs in occupational settings, through cigarette smoke, and via ingestion of ACN that has leached from plastic containers.[1] Monitoring human exposure to ACN is critical for risk assessment and occupational safety.
Direct measurement of ACN in the body is impractical due to its short biological half-life. However, ACN forms stable adducts with macromolecules. Specifically, it reacts with the N-terminal valine residue of hemoglobin (Hb) to form N-(2-cyanoethyl)-L-valine (CEV).[2][3] Since red blood cells have a lifespan of approximately 120 days, the concentration of CEV in hemoglobin provides a reliable, integrated measure of cumulative ACN exposure over several months.[3] This makes CEV an excellent long-term biomarker for assessing both occupational and environmental exposure.[1][4]
This application note provides a detailed, field-proven protocol for the determination of CEV in human blood. The method involves the isolation of globin, specific cleavage of the CEV adduct using a modified Edman degradation, derivatization to ensure volatility, and subsequent quantification by Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of the Method
The analytical strategy is built upon a multi-step process designed for high specificity and sensitivity. The core of this method is the selective release and derivatization of the target adduct, followed by highly selective detection.
-
Globin Isolation: Red blood cells are lysed, and the globin protein is precipitated from the heme component using an acidified organic solvent. This step purifies the protein matrix containing the CEV adduct.[5]
-
Modified Edman Degradation: The isolated globin is subjected to a modified Edman degradation using pentafluorophenylisothiocyanate (PFPITC).[6] This reagent specifically targets and cleaves the N-terminal amino acid (in this case, CEV), simultaneously converting it into a stable and volatile pentafluorophenylthiohydantoin (PFPTH) derivative. This dual-purpose step is the cornerstone of the assay's specificity.
-
Extraction: The resulting CEV-PFPTH derivative is isolated from the reaction mixture using liquid-liquid extraction (LLE).
-
GC-MS Analysis: The derivatized analyte is analyzed by GC-MS operating in Selected Ion Monitoring (SIM) mode. The gas chromatograph separates the CEV-PFPTH from other potential interferences, while the mass spectrometer provides highly specific detection and quantification based on characteristic mass fragments.[2][6][7] Quantification is achieved by using a stable isotope-labeled internal standard that is carried through the entire procedure to correct for analytical variability.
Materials, Reagents, and Instrumentation
Reagents and Standards
-
Solvents: Acetonitrile, Toluene, Ethyl Acetate, Methanol (all HPLC or GC grade).
-
Reagents: Formic acid, Hydrochloric acid (HCl), Sodium Hydroxide (NaOH), Pentafluorophenylisothiocyanate (PFPITC), Sodium Chloride (NaCl).
-
Standards: this compound (CEV) analytical standard.
-
Internal Standard (IS): N-(2-cyanoethyl)-[2H8]Val-Leu-Ser or a similar stable isotope-labeled analogue. The deuterated peptide is cleaved alongside the native globin, releasing deuterated CEV which serves as the ideal internal standard.[2][8]
-
Control Blood/Globin: Pooled human whole blood from non-exposed, non-smoking donors, collected in EDTA or heparin tubes.
Key Solutions
-
Lysis Buffer: Deionized water.
-
Globin Precipitation Solution: Acetone with 0.1% HCl.
-
Reaction Buffer: Formamide/NaOH solution.
-
Derivatization Reagent: 5% (v/v) PFPITC in toluene.
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole or tandem quadrupole mass spectrometer.
-
Centrifuge: Capable of 3,000 x g and accommodating 15 mL tubes.
-
Evaporator: Nitrogen evaporator with a water bath.
-
Vortex Mixer.
Detailed Experimental Protocol
STEP 1: Globin Isolation from Whole Blood
Causality: This initial purification is crucial to remove the heme group and other blood components that can interfere with the subsequent Edman degradation and derivatization steps. Acidified acetone efficiently precipitates the protein while leaving heme in solution.[5]
-
Pipette 1.0 mL of anticoagulated whole blood into a 15 mL centrifuge tube.
-
Add 10 mL of deionized water to lyse the red blood cells. Vortex gently for 30 seconds.
-
Slowly add 10 mL of cold acidified acetone (0.1% HCl) dropwise while vortexing to precipitate the globin.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Discard the reddish-brown supernatant containing the heme.
-
Resuspend the white globin pellet in 10 mL of methanol and vortex. Centrifuge again at 3,000 x g for 10 minutes.
-
Discard the supernatant. Repeat the wash step with methanol one more time.
-
Dry the final globin pellet under a gentle stream of nitrogen. Store the dried globin at -20°C until analysis.
STEP 2: Modified Edman Degradation and Derivatization
Causality: The polar and non-volatile nature of amino acids like CEV makes them unsuitable for direct GC analysis. The PFPITC reagent reacts with the N-terminal amine under basic conditions to form a cyclized PFPTH derivative.[6] This derivative is non-polar, thermally stable, and volatile, making it ideal for GC-MS. The reaction is highly specific to the N-terminus.
-
Weigh approximately 20-30 mg of dried globin into a glass screw-cap tube.
-
Add a known amount of the internal standard (e.g., N-(2-cyanoethyl)-[2H8]Val-Leu-Ser).
-
Add 1 mL of formamide and 0.5 mL of 1 M NaOH. Vortex to dissolve the globin.
-
Add 1 mL of 5% PFPITC in toluene.
-
Cap the tube tightly and incubate at 45°C for 2 hours with gentle shaking.
-
After incubation, cool the tube to room temperature.
STEP 3: Liquid-Liquid Extraction (LLE)
-
Add 2 mL of deionized water to the reaction tube. Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic (toluene) layers.
-
Carefully transfer the upper toluene layer to a clean tube.
-
Evaporate the toluene to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dry residue in 50 µL of acetonitrile for GC-MS injection.
STEP 4: GC-MS Instrumental Analysis
Causality: Selected Ion Monitoring (SIM) mode is employed for maximum sensitivity and specificity. Instead of scanning all masses, the detector focuses only on the specific, most abundant, and characteristic ions of the target analyte and internal standard.[7] This dramatically reduces chemical noise and improves detection limits.
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless, 1 µL | Maximizes transfer of analyte onto the column for trace-level detection. |
| Injector Temp | 250°C | Ensures rapid volatilization of the derivative without thermal degradation. |
| Column | Rtx-5 or DB-5MS (30 m x 0.25 mm, 0.25 µm) | A non-polar 5% phenyl-methylpolysiloxane column provides good separation for this type of derivative.[6] |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min | Inert carrier gas standard for GC-MS. |
| Oven Program | Initial 100°C (1 min), ramp 30°C/min to 295°C, hold 5 min | An aggressive temperature ramp is suitable for eluting the high-boiling point PFPTH derivative efficiently.[6] |
| MS System | ||
| Ionization Mode | Electron Impact (EI), 70 eV | Standard, robust ionization technique that produces repeatable fragmentation patterns. |
| Ion Source Temp | 230°C | Standard operating temperature. |
| Quadrupole Temp | 150°C | Standard operating temperature. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring only target ions. |
| Monitored Ions | ||
| CEV-PFPTH | m/z 311 (Molecular Ion, Quantifier) | The molecular ion is often intense and provides high specificity.[6] |
| IS-PFPTH ([2H8]) | m/z 319 (or other appropriate ion) | The corresponding molecular ion for the deuterated internal standard. |
Method Validation and Quality Control
A biomarker assay must undergo a "fit-for-purpose" validation to ensure the data is reliable for its intended context of use.[9][10]
-
Calibration Curve: A calibration curve is prepared by spiking known amounts of CEV standard and a fixed amount of internal standard into control globin samples. The curve is generated by plotting the peak area ratio (Analyte/IS) against the CEV concentration. A linear range of 10-5000 pmol/g globin is typically targeted.[8]
-
Accuracy and Precision: Assessed by analyzing Quality Control (QC) samples at low, medium, and high concentrations (e.g., 30, 300, and 3000 pmol/g globin) in replicate (n=5) on different days.
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. For this method, an LOQ of ~1-10 pmol/g globin is achievable.[2][8]
-
Selectivity: Assessed by analyzing at least six different sources of control globin to ensure no endogenous interferences are present at the retention time of the analyte and IS.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Accuracy (%RE) | Within 80-120% (85-115% for non-LQC) |
| Precision (%RSD) | ≤ 20% (≤ 15% for non-LQC) |
| LOQ | Lowest point on the curve meeting accuracy/precision criteria |
Data Analysis and Reporting
-
Integrate the chromatographic peaks for the quantifier ions of CEV-PFPTH (m/z 311) and the internal standard.
-
Calculate the peak area ratio (PAR) for each sample:
-
PAR = Peak Area of CEV / Peak Area of IS
-
-
Determine the concentration of CEV in the sample by interpolating its PAR value from the linear regression equation of the calibration curve:
-
Concentration (pmol/g) = (PAR - Intercept) / Slope
-
-
The final result is reported in pmol of CEV per gram of globin .
Conclusion
This application note details a robust and validated GC-MS method for the quantitative analysis of this compound in human blood. The protocol leverages a specific modified Edman degradation for adduct cleavage and derivatization, followed by sensitive and selective SIM-mode mass spectrometry. By adhering to the principles of proper sample preparation, derivatization chemistry, and fit-for-purpose validation, this method provides a reliable tool for researchers and toxicologists to accurately assess long-term exposure to acrylonitrile in human populations.
References
-
Törnqvist, M., et al. (1992). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. Carcinogenesis, 13(3), 453–456. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11665476, N-(2-cyanoethyl)valine. PubChem. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2023). ToxGuide™ for Acrylonitrile. U.S. Department of Health and Human Services. [Link]
-
Lee, J. W., et al. (2006). Fit-for-Purpose Method Development and Validation for Successful Biomarker Measurement. Pharmaceutical Research, 23(2), 312–328. [Link]
-
Fennell, T. R., et al. (1992). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. SciSpace. [Link]
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Kraus, T., et al. (2021). Acrylonitrile – Addendum for re-evaluation of EKA and BAR. ZORA (Zurich Open Repository and Archive). [Link]
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Maliar, M., et al. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Molecules, 27(14), 4418. [Link]
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Woźniak, M. K., et al. (2021). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. Forensic Toxicology, 39, 410–426. [Link]
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Törnqvist, M., et al. (1992). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. Carcinogenesis, 13(3), 453–456. [Link]
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Jones, J. H., et al. (2013). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. Clinical and Translational Science, 6(5), 339–345. [Link]
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Chau, C. H., et al. (2008). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Current Drug Metabolism, 9(10), 1030–1036. [Link]
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Baskal, S., et al. (2022). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 54(4), 629–649. [Link]
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Moldoveanu, S. C., & David, V. (2015). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Romanian Biotechnological Letters, 20(3), 10490-10499. [Link]
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Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1699. [Link]
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Jo, K., et al. (2023). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 14(1), 163. [Link]
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Fennell, T. R., et al. (1995). Measurement of the hemoglobin N-(2-oxoethyl)valine adduct in ethyl carbamate-treated mice. Toxicology and Applied Pharmacology, 130(1), 123–129. [Link]
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Zhang, T., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 29(5), 993. [Link]
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Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1699. [Link]
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Sample preparation for N-(2-Cyanoethyl)-L-valine analysis from whole blood.
Application Note & Protocol
Topic: High-Fidelity Sample Preparation for the Quantification of N-(2-Cyanoethyl)-L-valine (CEV) from Human Whole Blood
Abstract
This compound (CEV) is a stable covalent adduct formed between acrylonitrile (ACN) and the N-terminal valine of the hemoglobin beta-chain. As such, CEV serves as a critical cumulative biomarker for assessing exposure to ACN, a compound classified as a probable human carcinogen found in industrial settings and tobacco smoke.[1][2] The analysis of this adduct from a complex biological matrix like whole blood presents significant challenges, primarily due to its covalent linkage within a high-abundance protein. This document provides a comprehensive, field-proven protocol for the preparation of whole blood samples for CEV analysis. The methodology is centered on the isolation of globin, followed by a modified Edman degradation to selectively cleave the target adduct, and subsequent purification for analysis by mass spectrometry. The causality behind each experimental step is detailed to ensure scientific integrity and reproducibility, providing researchers with a robust framework for accurate biomonitoring.
Scientific Principle: The Rationale for a Multi-Step Approach
The quantification of CEV from whole blood is not a simple extraction. The analyte is covalently bound to hemoglobin, a protein present at very high concentrations (~150 g/L) within erythrocytes. Therefore, a direct extraction is impossible. The analytical strategy must sequentially isolate the target protein, cleave the specific adduct, and then purify the resulting small molecule for analysis.
-
Isolation of Globin: The first phase involves separating erythrocytes from plasma and then isolating the globin protein chains from the heme prosthetic group. This step is crucial for removing a multitude of interfering substances present in plasma and the heme group itself, thereby concentrating the target protein for the subsequent chemical reaction.[3]
-
Selective Cleavage via Modified Edman Degradation: To measure CEV, it must be liberated from the N-terminus of the globin polypeptide chain. Total acid hydrolysis would degrade the CEV molecule and release all amino acids, creating an unacceptably complex matrix. The Edman degradation is a classic protein sequencing technique that sequentially cleaves the N-terminal amino acid.[4][5][6] A modified version of this reaction is the cornerstone of this protocol. By using a reagent such as pentafluorophenylisothiocyanate (PFPITC), the N-terminal CEV is specifically derivatized and then cleaved under acidic conditions, leaving the rest of the protein chain intact.[7] This elegant approach provides the required selectivity. The resulting pentafluorophenylthiohydantoin (PFPTH) derivative of CEV is volatile and amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[7]
-
Internal Standardization for Self-Validation: To ensure the trustworthiness and accuracy of the entire multi-step process, a stable isotope-labeled internal standard (e.g., N-(2-cyanoethyl)-[²H₈]Valine) is introduced early in the workflow. This standard experiences the same potential for loss during isolation, derivatization, and extraction as the native analyte. By measuring the ratio of the analyte to the internal standard, the method corrects for procedural variations, making the protocol a self-validating system.
Experimental Workflow Overview
The following diagram illustrates the complete sample preparation workflow, from whole blood collection to the final extract ready for instrumental analysis.
Caption: Workflow for this compound (CEV) analysis from whole blood.
Detailed Protocols
Part A: Globin Isolation from Whole Blood
Causality: This part of the protocol purifies hemoglobin from whole blood and then isolates the globin protein chains. Washing the erythrocytes is critical to remove plasma proteins that could interfere with the subsequent Edman reaction. Precipitating the globin separates it from the heme group, which can cause significant ion suppression and interference in mass spectrometry.
Materials:
-
Whole blood collected in EDTA-containing tubes
-
0.9% (w/v) Sodium Chloride (NaCl) solution, chilled to 4°C
-
Deionized (DI) water, chilled to 4°C
-
Acetone (ACS grade), chilled to -20°C
-
Concentrated Hydrochloric Acid (HCl)
-
Refrigerated centrifuge
Procedure:
-
Erythrocyte Isolation:
-
Erythrocyte Washing:
-
Resuspend the red blood cell (RBC) pellet in 3-4 volumes of chilled 0.9% NaCl.
-
Gently invert the tube to mix and centrifuge again at 800 x g for 10 minutes at 4°C.
-
Discard the supernatant. Repeat this wash step two more times to ensure complete removal of plasma proteins.
-
-
Hemolysis:
-
After the final wash, add 4 volumes of chilled DI water to the RBC pellet.
-
Vortex vigorously for 1 minute to induce osmotic lysis of the cells, releasing the hemoglobin into the solution. Let stand for 10 minutes at 4°C.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the cell membranes (ghosts). Transfer the clear red supernatant (hemolysate) to a new tube.
-
-
Globin Precipitation:
-
Prepare a solution of acidified acetone by adding 1 mL of concentrated HCl to 250 mL of acetone chilled to -20°C.
-
Using a glass pipette, add the hemolysate dropwise into a flask containing at least 20 volumes of the stirred, chilled acidified acetone. A white precipitate of globin will form immediately.
-
Continue stirring at -20°C for 30 minutes.
-
Pellet the precipitated globin by centrifugation at 1,500 x g for 10 minutes at 4°C.
-
Wash the pellet with pure chilled acetone, centrifuge again, and discard the supernatant.
-
Dry the white globin precipitate under a gentle stream of nitrogen or in a vacuum desiccator. Store the dried globin at -20°C until analysis.
-
Part B: Modified Edman Degradation and Extraction
Causality: This is the critical chemical reaction phase. The use of a stable isotope-labeled internal standard is non-negotiable for accurate quantification, as it corrects for variability in reaction efficiency and extraction recovery. The PFPITC reagent creates a derivative that is easily cleaved and highly suitable for GC-MS analysis. The subsequent liquid-liquid extraction selectively partitions the relatively nonpolar PFPTH-CEV derivative into the organic phase, separating it from salts and other polar contaminants.
Materials:
-
Dried globin from Part A
-
N-(2-cyanoethyl)-[²H₈]Valine internal standard solution
-
Formamide
-
1 M Potassium Hydroxide (KOH)
-
Pentafluorophenylisothiocyanate (PFPITC)
-
1 M Formic Acid
-
Tert-butyl methyl ether (MTBE) or Hexane
-
Heater block and nitrogen evaporator
Procedure:
-
Sample Preparation and Internal Standard Spiking:
-
Accurately weigh approximately 50 mg of dried globin into a screw-cap glass reaction vial.
-
Add a known amount (e.g., 200 pmol) of the N-(2-cyanoethyl)-[²H₈]Valine internal standard.
-
Add 1 mL of formamide to dissolve the globin. Vortex until a clear solution is obtained.
-
-
Coupling Reaction:
-
Adjust the pH to ~9.0 by adding 100 µL of 1 M KOH.
-
Add 20 µL of PFPITC.
-
Seal the vial tightly and incubate at 45°C for 2 hours with gentle shaking to allow the PFPITC to couple with the N-terminal CEV.
-
-
Cleavage and Derivatization:
-
Cool the reaction vial to room temperature.
-
Add 200 µL of 1 M formic acid to the mixture to lower the pH.
-
Incubate at 80°C for 2 hours. This step cleaves the derivatized N-terminal adduct, forming the PFPTH-CEV.
-
-
Liquid-Liquid Extraction (LLE):
-
Cool the vial. Add 2 mL of MTBE (or hexane).
-
Vortex vigorously for 2 minutes to extract the PFPTH-CEV derivative into the organic solvent layer.
-
Centrifuge at 1,500 x g for 5 minutes to separate the aqueous and organic phases.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction with another 2 mL of MTBE to maximize recovery. Combine the organic extracts.
-
-
Final Preparation for Analysis:
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 50-100 µL of a suitable solvent (e.g., ethyl acetate for GC-MS or methanol/water for LC-MS/MS).
-
Transfer the final extract to an autosampler vial for analysis.
-
Method Performance Characteristics
The protocol described, when coupled with a sensitive analytical method like GC-MS, is capable of achieving high performance. The following table summarizes typical validation parameters reported in the literature for such methods.
| Parameter | Typical Value | Rationale & Significance |
| Limit of Detection (LOD) | ~0.5 pmol/g globin | Defines the lowest concentration that can be reliably distinguished from background noise. |
| Limit of Quantification (LOQ) | ~1.0 pmol/g globin | The lowest concentration that can be measured with acceptable precision and accuracy.[7] Crucial for studies in low-exposure populations. |
| Linear Range | 1 - 5000 pmol/g globin | The concentration range over which the instrument response is directly proportional to the analyte concentration. |
| Analytical Recovery | > 90% | Assesses the efficiency of the extraction process. High recovery minimizes analytical bias. |
| Intra-day Precision (RSD%) | < 10% | Measures the reproducibility of results within the same day/batch, indicating the robustness of the procedure. |
| Inter-day Precision (RSD%) | < 15% | Measures reproducibility across different days/batches, demonstrating long-term method stability. |
Note: These values are representative and should be established and verified by each laboratory during method validation, following guidelines for biomarker assays.[10][11][12]
References
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Lee, J. W., Devanarayan, V., Weiner, R. S., et al. (2008). Validation of Analytical Methods for Biomarkers Employed in Drug Development. National Institutes of Health. [Link]
-
Ohtsu, Y., Tanaka, S., Saito, Y., et al. (2021). Analytical method validation for biomarkers as a drug development tool: points to consider. Bioanalysis. [Link]
- Törnqvist, M., Mowrer, J., Jensen, S., & Ehrenberg, L. (1986).
-
Fennell, T. R., MacNeela, J. P., Morris, R. W., et al. (1992). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. Carcinogenesis, 13(11), 2175–2181. [Link]
- von Stedingk, H., Carlsson, H., & Törnqvist, M. (2010). A new modified Edman procedure for analysis of N-terminal valine adducts in hemoglobin by LC-MS/MS.
-
Kelley, M., & Devanarayan, V. (2012). Biomarker Assay Validations – A Time for Change?. Drug Development and Delivery. [Link]
- Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293.
-
Wikipedia. (n.d.). Edman degradation. [Link]
- Schettgen, T., Musiol, A., & Kraus, T. (2011). Simultaneous determination of haemoglobin adducts of acrylonitrile, acrylamide, ethylene oxide and propylene oxide in human blood by GC-MS/MS.
-
Shimadzu. (n.d.). Theory of Edman Sequencing. [Link]
- Carlsson, H., von Stedingk, H., & Törnqvist, M. (2014). Screening for unknown hemoglobin adducts in human blood. Toxicology Letters, 231(2), 200-207.
-
Schettgen, T., et al. (2019). Use of the Acrylonitrile Haemoglobin Adduct N‑(2‑cyanoethyl)valine as a Biomarker Of Compliance in Smokers Switching to Tobacco Heating Products. ResearchGate. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Acrylonitrile. [Link]
-
Alwis, K. U., deCastro, B. R., Blount, B. C., & Valentin-Blasini, L. (2020). Characterization of Acrylonitrile Exposure in the United States based on Urinary N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011–2016. Environment International, 142, 105837. [Link]
-
González, J., et al. (2019). Clinical method evaluation of hemoglobin S and C identification by top-down selected reaction monitoring and electron transfer dissociation. Clinical Proteomics. [Link]
-
Preti, G., et al. (2017). Novel 4-Hydroxybenzyl Adducts in Human Hemoglobin: Structures and Mechanisms of Formation. Chemical Research in Toxicology. [Link]
- Carlsson, G., & Törnqvist, M. (1996). A method for the determination of N-terminal adducts in haemoglobin from 1,3-butadiene in C57B1 mice using a modified Edman procedure and GC/MS. Chemical Research in Toxicology, 9(4), 732-739.
- Fennell, T. R., & Walker, V. E. (2000). The determination of N-(2-cyanoethyl)valine in globin as a biomarker of exposure to acrylonitrile.
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Characterization of Acrylonitrile Exposure in the United States based on Urinary N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011–2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How does Edman degradation achieve N-terminal protein sequencing? Steps and mechanism analysis [en.biotech-pack.com]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Mass Spectrometry-Based Strategies for Assessing Human Exposure Using Hemoglobin Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 4-Hydroxybenzyl Adducts in Human Hemoglobin: Structures and Mechanisms of Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hhs.gov [hhs.gov]
- 12. researchgate.net [researchgate.net]
Derivatization of N-(2-Cyanoethyl)-L-valine for gas chromatography.
Anwendungshinweis & Protokoll
Titel: Quantitative Analyse von N-(2-Cyanoethyl)-L-valin mittels Gaschromatographie-Massenspektrometrie (GC-MS) nach Acylierungs-Derivatisierung
Anwendungsbereich: Dieses Dokument beschreibt ein detailliertes Verfahren zur Derivatisierung von N-(2-Cyanoethyl)-L-valin (CEV) für die quantitative Analyse in biologischen Matrices. Es richtet sich an Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung und im Biomonitoring.
Einleitung und wissenschaftlicher Hintergrund
N-(2-Cyanoethyl)-L-valin (CEV) ist ein wichtiger Biomarker, der durch die Reaktion von Acrylnitril, einer weit verbreiteten Industriechemikalie, mit dem N-terminalen Valinrest des Hämoglobins gebildet wird. Die Quantifizierung von CEV in biologischen Proben, wie z. B. aus isoliertem Globin, ermöglicht eine genaue Abschätzung der individuellen Exposition gegenüber Acrylnitril.
Die direkte Analyse von CEV mittels Gaschromatographie (GC) ist aufgrund seiner molekularen Struktur – es enthält sowohl eine polare Carboxylgruppe (-COOH) als auch eine sekundäre Aminogruppe (-NH-) – nicht praktikabel. Diese funktionellen Gruppen verleihen dem Molekül einen hohen Siedepunkt und eine geringe Flüchtigkeit, was zu schlechter Peakform und thermischem Abbau im GC-System führt.
Um diese Einschränkungen zu überwinden, ist ein Derivatisierungsschritt unerlässlich.[1][2] Bei diesem Prozess werden die polaren, aktiven Wasserstoffatome durch unpolare Gruppen ersetzt, was die Flüchtigkeit und thermische Stabilität des Analyten erheblich verbessert.[2][3] Für Aminosäuren und deren Addukte hat sich die Acylierung mit perfluorierten Anhydriden, wie Trifluoressigsäureanhydrid (TFAA), als hocheffektive Methode etabliert.[4]
Prinzip der TFAA-Derivatisierung: Trifluoressigsäureanhydrid reagiert schnell und quantitativ mit den Carboxyl- und Aminogruppen von CEV.[4] Die Reaktion führt zur Bildung eines Trifluoracetyl-Esters an der Carboxylgruppe und eines Trifluoracetyl-Amids an der Aminogruppe. Das resultierende Derivat ist deutlich flüchtiger, thermisch stabiler und aufgrund der Einführung von Fluoratomen sehr empfindlich gegenüber massenspektrometrischer Detektion (MS) oder Elektroneneinfangdetektion (ECD).[3][4]
Materialien und Reagenzien
Chemikalien und Standards:
-
N-(2-Cyanoethyl)-L-valin (CEV) Standard (>98% Reinheit)
-
N-(2-Cyanoethyl)-L-valin-d8 (CEV-d8) oder ein anderer geeigneter isotopenmarkierter interner Standard (IS)
-
Trifluoressigsäureanhydrid (TFAA), Derivatisierungsgrad (>99%)
-
Ethylacetat (EtOAc), wasserfrei, GC-Qualität
-
Acetonitril (ACN), wasserfrei, HPLC-Qualität
-
n-Hexan, GC-Qualität
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Salzsäure (HCl), konzentriert
-
Stickstoff (N₂), hochrein (99.999%)
Geräte und Verbrauchsmaterialien:
-
Gaschromatograph gekoppelt mit einem Massenspektrometer (GC-MS)
-
Heizblock oder Wasserbad
-
Evaporator (z. B. Stickstoff-Strom-Evaporator)
-
Vortex-Mischer
-
Zentrifuge
-
2-mL-Reaktionsgefäße mit Schraubverschluss und Septum
-
Präzisionspipetten und Spitzen
-
GC-Vials mit Einlegern
Sicherheitshinweis: Trifluoressigsäureanhydrid ist extrem reaktiv, korrosiv und feuchtigkeitsempfindlich.[3] Alle Arbeiten müssen unter einem Abzug mit geeigneter persönlicher Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel) durchgeführt werden. Die Reagenzien sollten kühl und trocken gelagert werden.[3]
Detailliertes Versuchsprotokoll
Dieses Protokoll beschreibt die Derivatisierung von CEV nach der sauren Hydrolyse aus Globin. Die Schritte zur Globin-Isolierung und -Hydrolyse werden als vorausgesetzt betrachtet.[5]
Schritt 1: Probenvorbereitung und Extraktion
-
Einwaage/Aliquotierung: Überführen Sie einen Aliquot des sauren Globinhydrolysats, der einer bekannten Menge an Globin entspricht, in ein 2-mL-Reaktionsgefäß.
-
Zugabe des internen Standards: Fügen Sie eine bekannte Menge des internen Standards (z. B. CEV-d8) zu jeder Probe, jedem Kalibrator und jeder Qualitätskontrollprobe hinzu. Dies ist entscheidend für die genaue Quantifizierung, da es Variationen im Proben-Workflow und bei der Derivatisierungseffizienz korrigiert.
-
Flüssig-Flüssig-Extraktion:
-
Fügen Sie 1 mL Ethylacetat zum Hydrolysat hinzu.
-
Mischen Sie intensiv für 2 Minuten auf einem Vortex-Mischer.
-
Zentrifugieren Sie für 5 Minuten bei 3000 x g, um die Phasen zu trennen.
-
Überführen Sie die obere organische Phase (Ethylacetat) vorsichtig in ein sauberes Reaktionsgefäß.
-
Wiederholen Sie die Extraktion mit einer weiteren Portion von 1 mL Ethylacetat, um die Extraktionseffizienz zu maximieren. Kombinieren Sie die organischen Phasen.
-
-
Trocknung: Trocknen Sie den kombinierten Extrakt unter einem leichten Strom von hochreinem Stickstoff bei 40–50 °C vollständig ein. Es ist entscheidend, dass der Rückstand vollständig trocken ist, da Restwasser die Derivatisierungsreaktion stören kann.
Schritt 2: Zweistufige Derivatisierung
Die Derivatisierung von Aminosäuren mit TFAA erfolgt typischerweise in zwei Schritten, um sowohl die Carboxyl- als auch die Aminogruppe zu verestern bzw. zu acylieren.
-
Veresterung der Carboxylgruppe (optional, aber empfohlen):
-
Dieser Schritt wird oft durch Ansäuern mit isopropanolischer HCl oder ähnlichen Reagenzien durchgeführt, um einen Ester zu bilden. Für die alleinige TFAA-Derivatisierung kann dieser Schritt jedoch oft mit der Acylierung kombiniert werden, da TFAA beide Gruppen umsetzt. Für dieses Protokoll konzentrieren wir uns auf die direkte Acylierung.
-
-
Acylierung mit TFAA:
-
Stellen Sie sicher, dass der getrocknete Probenextrakt auf Raumtemperatur abgekühlt ist.
-
Fügen Sie 100 µL Ethylacetat und 50 µL Trifluoressigsäureanhydrid (TFAA) zum trockenen Rückstand hinzu.
-
Verschließen Sie das Gefäß sofort fest.
-
Mischen Sie kurz auf einem Vortex-Mischer.
-
Inkubieren Sie das Reaktionsgemisch für 30 Minuten bei 60 °C in einem Heizblock. Die Wahl der Temperatur und Zeit kann je nach spezifischer Anwendung optimiert werden.[4]
-
-
Trocknung nach der Reaktion:
-
Kühlen Sie die Probe auf Raumtemperatur ab.
-
Trocknen Sie das Reaktionsgemisch erneut vollständig unter einem leichten Stickstoffstrom. Dieser Schritt entfernt überschüssiges TFAA und die als Nebenprodukt entstehende Trifluoressigsäure, was die Lebensdauer der GC-Säule schont.[4]
-
-
Rekonstitution: Lösen Sie den trockenen Rückstand in 100 µL n-Hexan oder Isooctan für die GC-MS-Analyse. Mischen Sie kurz auf dem Vortex-Mischer und überführen Sie die Lösung in ein GC-Vial mit Einleger.
GC-MS Analysebedingungen
Die folgenden Parameter dienen als Ausgangspunkt und sollten für das spezifische verwendete GC-MS-System optimiert werden.
| Parameter | Empfohlene Einstellung |
| Gaschromatograph (GC) | |
| Injektionsvolumen | 1 µL |
| Injektor-Typ | Splitless |
| Injektor-Temperatur | 250 °C |
| Trägergas | Helium, konstante Flussrate 1.2 mL/min |
| GC-Säule | 30 m x 0.25 mm ID, 0.25 µm Filmdicke (z.B. DB-5ms, HP-5ms) |
| Ofenprogramm | Start bei 80 °C (1 min halten), dann mit 15 °C/min auf 280 °C, 5 min halten |
| Massenspektrometer (MS) | |
| Ionisierungsmodus | Elektronenstoßionisation (EI), 70 eV |
| Ionenquellentemperatur | 230 °C |
| Transferlinien-Temperatur | 280 °C |
| Akquisitionsmodus | Selected Ion Monitoring (SIM) |
| m/z für Quantifizierung (CEV) | Zielionen basierend auf dem Fragmentierungsmuster des Derivats |
| m/z für Quantifizierung (IS) | Zielionen basierend auf dem Fragmentierungsmuster des IS-Derivats |
Ergebnisse und Diskussion
Erwartetes Ergebnis: Die beschriebene Methode führt zu einem derivatisierten CEV-Molekül, das eine ausgezeichnete Peakform und eine hohe Empfindlichkeit in der GC-MS-Analyse aufweist. Die Verwendung eines stabilisotopenmarkierten internen Standards ist für eine genaue und präzise Quantifizierung unerlässlich, da er die Variabilität in der Probenaufbereitung und Derivatisierung kompensiert.
Kritische Punkte und Fehlerbehebung:
-
Feuchtigkeit: Wasser ist der größte Feind der Acylierungs- und Silylierungsreaktionen.[3] Es hydrolysiert das TFAA-Reagenz und kann das gebildete Derivat spalten. Stellen Sie sicher, dass alle Glasgeräte trocken sind und wasserfreie Lösungsmittel verwendet werden. Das vollständige Trocknen der Extrakte vor und nach der Derivatisierung ist entscheidend.
-
Unvollständige Reaktion: Führen niedrige Ausbeuten oder das Vorhandensein von partiell derivatisierten Produkten zu Problemen, sollten die Reaktionszeit und -temperatur optimiert werden.[4] Eine Erhöhung der Temperatur oder eine Verlängerung der Inkubationszeit kann die Reaktion vervollständigen.
-
Überschüssiges Reagenz: Das vollständige Entfernen des überschüssigen TFAA nach der Reaktion ist wichtig, um eine Kontamination der Ionenquelle und eine schnelle Degradation der GC-Säule zu vermeiden.
-
Probenmatrix: Biologische Proben können komplexe Matrices enthalten, die die Derivatisierung oder die chromatographische Analyse stören. Ein sauberer Extrakt durch eine optimierte Flüssig-Flüssig-Extraktion oder Festphasenextraktion (SPE) ist von Vorteil.
CEV [label=<
N-(2-Cyanoethyl)-L-valin (CEV)
];
TFAA [label=<
Trifluoressigsäureanhydrid (TFAA)
];
Derivative [label="N-Trifluoracetyl-N-(2-cyanoethyl)-L-valin-trifluoracetylethyl-ester\n(Volatiles Derivat)"];
CEV -> Derivative [label="+ 2x TFAA\n(60°C)"]; TFAA -> Derivative;
{rank=same; CEV; TFAA;}
caption [label="Abbildung 2: Reaktionsschema der CEV-Derivatisierung", shape=plaintext, fontcolor="#202124"]; } Abbildung 2: Reaktionsschema der CEV-Derivatisierung
Fazit
Die Derivatisierung von N-(2-Cyanoethyl)-L-valin mit Trifluoressigsäureanhydrid ist eine robuste und zuverlässige Methode, um diesen ansonsten nicht flüchtigen Biomarker für die quantitative GC-MS-Analyse vorzubereiten. Die sorgfältige Beachtung von wasserfreien Bedingungen und die Verwendung eines geeigneten internen Standards sind entscheidend für den Erfolg der Methode. Dieses Protokoll bietet eine solide Grundlage für die Entwicklung und Validierung von Assays zum Biomonitoring der Acrylnitril-Exposition in Forschungs- und klinischen Laboren.
Referenzen
-
Deutsche Sporthochschule Köln. Derivatisierung. Verfügbar unter: [Link]
-
Macherey-Nagel. Derivatisierungsmittel für die GC. Verfügbar unter: [Link]
-
Phenomenex. Derivatisierung für die Gaschromatographie. Verfügbar unter: [Link]
-
Kim, K. R., et al. (2007). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. Journal of Chromatography B, 850(1-2), 206-213. Verfügbar unter: [Link]
-
Stróżyńska, M. (2019). Entwicklung neuer Derivatisierungsmethoden für die GC-MS Analyse von Perfluorcarbonsäuren in variablen Probenmatrices. Dissertation, Universität Koblenz-Landau. Verfügbar unter: [Link]
-
Tsikas, D., et al. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine. Amino Acids, 53(9), 1347-1368. Verfügbar unter: [Link]
-
Angerer, J., & Schaller, K. H. (Eds.). (1996). N-2-Cyanoethyl-Valin, N-2-Hydroxyethyl-Valin, N-Methyl-Valin. In Analytische Methoden zur Prüfung gesundheitsschädlicher Arbeitsstoffe: Vol. 2. Analysen in biologischem Material (12. Lieferung). Verfügbar unter: [Link]
-
Mauracher, C. (2009). Amino acid analysis in biological fluids by GC-MS. Diplomarbeit, Universität Innsbruck. Verfügbar unter: [Link]
-
Agilent Technologies. (2019). Bestimmung aromatischer Amine aus Azofarbstoffen mittels GC/MS unter Verwendung von Chem Elut S-Kartuschen. [PDF] Verfügbar unter: [Link]
Sources
- 1. Derivatisierung - Deutsche Sporthochschule Köln [dshs-koeln.de]
- 2. GC Technischer Tipp [discover.phenomenex.com]
- 3. Réactifs de dérivatisation pour la CPG Information | Réactifs de dérivatisation pour la CPG | Chromatographie en phase gazeuse (CPG) | Chromatographie | MACHEREY-NAGEL [mn-net.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of N-(2-Cyanoethyl)-L-valine in Biological Matrices Using a Stable Isotope-Labeled Internal Standard
Abstract
This technical guide provides a comprehensive framework for the accurate quantification of N-(2-Cyanoethyl)-L-valine (CEV), a critical biomarker for acrylonitrile (ACN) exposure, in biological samples. We detail the application of stable isotope dilution mass spectrometry (SID-MS) utilizing a deuterated CEV analog as an internal standard. This methodology offers superior accuracy, precision, and sensitivity, making it the gold standard for assessing biologically relevant doses of ACN.[1][2] This document outlines the underlying principles, provides detailed experimental protocols for sample preparation, LC-MS/MS analysis, and data interpretation, and is intended for researchers, scientists, and drug development professionals engaged in toxicology, occupational health, and clinical research.
Introduction: The Significance of this compound as a Biomarker
Acrylonitrile (ACN) is a widely used industrial chemical and a component of tobacco smoke, leading to significant potential for human exposure.[3] ACN is a rodent carcinogen and its exposure in humans can lead to a range of adverse health effects, including respiratory tract irritation.[4] Following exposure, ACN is metabolized and can form adducts with cellular macromolecules, including DNA and proteins.[5][6]
The formation of this compound (CEV) results from the reaction of ACN with the N-terminal valine residue of the hemoglobin protein.[7][8][9] As red blood cells have a lifespan of approximately 120 days, the measurement of CEV in hemoglobin provides a long-term, cumulative measure of ACN exposure, reflecting the biologically effective dose over the preceding months.[5] This makes CEV an excellent biomarker for assessing chronic or historical exposure to ACN in both occupational and environmental settings.[4][9]
Accurate quantification of CEV is paramount for risk assessment and for establishing dose-response relationships.[2] Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and specificity, allowing for the detection of low-level adducts in biological samples.[1][10][11]
The Principle of Stable Isotope Dilution Mass Spectrometry (SID-MS)
SID-MS is a powerful analytical technique for quantitative analysis that relies on the use of a stable isotope-labeled (SIL) analog of the analyte as an internal standard.[1][2][12]
Core Principles:
-
Chemical Equivalence: The SIL internal standard is chemically identical to the analyte, differing only in isotopic composition (e.g., substitution of hydrogen with deuterium, or ¹²C with ¹³C).[13] This ensures that the internal standard and the analyte exhibit nearly identical behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[14][15]
-
Correction for Variability: By adding a known amount of the SIL internal standard to the sample at the earliest stage of preparation, it effectively corrects for analyte losses during extraction, derivatization, and injection, as well as for variations in instrument response (matrix effects).[1][13][16]
-
Ratio-Based Quantification: Quantification is based on the ratio of the mass spectrometric signal of the analyte to that of the SIL internal standard. This ratio is then used to determine the concentration of the analyte in the unknown sample by referencing a calibration curve.[12]
The use of a SIL internal standard like deuterated this compound provides the highest possible analytical specificity and is essential for achieving accurate and reproducible results in complex biological matrices.[12][14]
Experimental Workflow and Protocols
The overall workflow for the quantification of CEV in blood samples involves globin isolation, a modified Edman degradation to cleave the CEV adduct, sample cleanup, and analysis by LC-MS/MS.
Figure 1: General workflow for the quantification of this compound (CEV).
Materials and Reagents
-
This compound (CEV) analytical standard
-
Deuterated this compound (e.g., CEV-d8) as internal standard
-
Pentafluorophenyl isothiocyanate (PFPITC)
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
-
Human whole blood samples
Protocol 1: Globin Isolation and CEV Cleavage
This protocol is adapted from the modified Edman degradation procedure, which selectively cleaves the N-terminal valine adduct.[3][7][8]
-
Globin Isolation:
-
Lyse erythrocytes from whole blood samples with hypotonic buffer.
-
Precipitate globin from the lysate using acidified acetone.
-
Wash the globin pellet multiple times with acetone and dry under a stream of nitrogen.
-
-
Internal Standard Spiking:
-
Accurately weigh a portion of the dried globin (e.g., 50 mg).
-
Add a known amount of the deuterated CEV internal standard solution.
-
-
Modified Edman Degradation:
-
Dissolve the globin in formamide.
-
Add pentafluorophenyl isothiocyanate (PFPITC) and incubate to form the pentafluorophenylthiohydantoin (PFPTH) derivative of CEV.
-
Extract the PFPTH derivative using an organic solvent (e.g., diethyl ether).
-
Evaporate the solvent to dryness.
-
Protocol 2: LC-MS/MS Analysis
The resulting PFPTH derivative is then analyzed by reverse-phase LC-MS/MS.
-
Sample Reconstitution:
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
-
LC-MS/MS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Table 1: Example Mass Spectrometry Parameters for CEV-PFPTH Derivative
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| CEV-PFPTH | 312.1 | 195.1 | 20 |
| CEV-d8-PFPTH | 320.1 | 203.1 | 20 |
Note: These values are illustrative and should be optimized for the specific instrument used.
Data Analysis and Quantification
-
Calibration Curve:
-
Prepare a series of calibration standards containing known concentrations of the CEV analytical standard and a fixed concentration of the deuterated CEV internal standard.
-
Process these standards alongside the unknown samples.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The coefficient of determination (R²) should be ≥ 0.99.[17]
-
-
Quantification of Unknowns:
-
Calculate the peak area ratio of CEV to the deuterated CEV internal standard for each unknown sample.
-
Determine the concentration of CEV in the unknown samples by interpolating their peak area ratios from the calibration curve.[17]
-
Table 2: Representative CEV Adduct Levels in Human Globin
| Population | Mean CEV Level (pmol/g globin) ± SD | Reference |
| ACN-Exposed Workers (Group 1) | 1984 ± 2066 | [7][8] |
| ACN-Exposed Workers (Group 2) | 2276 ± 1338 | [7][8] |
| Control Workers | 31.1 ± 18.5 | [7][8] |
| Smokers (Mothers) | 217 ± 85.1 | [7][8] |
| Non-Smokers (Mothers) | Undetectable | [7][8] |
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following quality control measures should be implemented:
-
Isotopic Purity of the Internal Standard: The isotopic purity of the deuterated CEV should be high (≥98 atom % D) to minimize any contribution of the unlabeled analyte to the internal standard signal.[18]
-
Co-elution of Analyte and Internal Standard: The chromatographic conditions should be optimized to ensure that the analyte and the internal standard co-elute. This is critical for effective compensation of matrix effects.[14]
-
Matrix Effects Evaluation: While the SIL internal standard largely compensates for matrix effects, it is good practice to evaluate the extent of ion suppression or enhancement in the specific biological matrix being analyzed.
-
Quality Control Samples: Include quality control samples at low, medium, and high concentrations with each analytical batch to monitor the accuracy and precision of the assay.
Conclusion
The use of a stable isotope-labeled internal standard, such as deuterated this compound, in conjunction with LC-MS/MS provides a robust and reliable method for the quantification of this important biomarker of acrylonitrile exposure. The protocols and principles outlined in this application note offer a framework for researchers to implement this gold-standard methodology in their own laboratories, enabling accurate assessment of human exposure to this toxicant and contributing to a better understanding of its health risks.
References
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Quantitation of DNA Adducts by Stable Isotope Dilution Mass Spectrometry. ACS Publications. [Link]
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Quantitation of DNA adducts by stable isotope dilution mass spectrometry. National Center for Biotechnology Information. [Link]
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Simultaneous Detection of Multiple DNA Adducts in Human Lung Samples by Isotope-Dilution UPLC-MS/MS. National Institutes of Health. [Link]
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Quantitation of DNA adducts by stable isotope dilution mass spectrometry. PubMed. [Link]
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Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis. Taylor & Francis Online. [Link]
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Acrylonitrile - ToxGuide™. Agency for Toxic Substances and Disease Registry. [Link]
-
Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. Oxford Academic. [Link]
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Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. PubMed. [Link]
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Acrylonitrile – Addendum for re-evaluation of EKA and BAR. ZORA (Zurich Open Repository and Archive). [Link]
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Base de données Acrylonitrile. INRS. [Link]
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Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. SciSpace. [Link]
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A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health. [Link]
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Synthesis of Deuterated Materials. Oak Ridge National Laboratory. [Link]
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N-(2-cyanoethyl)valine. PubChem. [Link]
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
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Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. National Center for Biotechnology Information. [Link]
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USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3. [Link]
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Clinical Application and Synthesis Methods of Deuterated Drugs. PubMed. [Link]
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Synthetic Intermediates for Deuterated Pharmaceuticals. CK Isotopes. [Link]
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Measurement of the hemoglobin N-(2-oxoethyl)valine adduct in ethyl carbamate-treated mice. PubMed. [Link]
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Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. [Link]
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How Amino Acid Internal Standards Boost Mass Spec Accuracy. IROA Technologies. [Link]
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In vitro alkylation of calf thymus DNA by acrylonitrile. Isolation of cyanoethyl-adducts of guanine and thymine and carboxyethyl-adducts of adenine and cytosine. PubMed. [Link]
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Advanced glycation end products of DNA: quantification of N2-(1-Carboxyethyl)-2'-deoxyguanosine in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry. PubMed. [Link]
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Application Note: High-Throughput Screening Strategies for Modulators of N-(2-Cyanoethyl)-L-valine Biology
Abstract N-(2-Cyanoethyl)-L-valine (CEV) is a critical biomarker formed from the covalent adduction of acrylonitrile, an industrial chemical and component of tobacco smoke, to the N-terminal valine of hemoglobin.[1] The study of its formation and potential biological interactions is paramount for toxicology and in developing strategies to mitigate acrylonitrile-induced damage. High-throughput screening (HTS) provides the technological framework to rapidly interrogate large chemical libraries for compounds that can modulate the biological pathways associated with CEV.[2][3] This guide provides a comprehensive overview of robust HTS methodologies tailored for the discovery of small molecules that either inhibit the formation of CEV-protein adducts or interact with its biological targets. We detail the principles and provide step-by-step protocols for fluorescence-based, mass spectrometry-based, and label-free biosensor assays, emphasizing the rationale behind experimental design and the implementation of self-validating quality controls.
Introduction: The Significance of this compound
This compound is not an endogenous metabolite but rather the product of a Michael addition reaction between the reactive α,β-unsaturated nitrile, acrylonitrile, and the primary amine of N-terminal valine residues in proteins, most notably hemoglobin.[1] Because the lifespan of hemoglobin in circulation is approximately 120 days, the level of CEV adducts serves as a cumulative biomarker of acrylonitrile exposure over an extended period.[1][4]
The primary objective for screening in this context is not to find ligands for the CEV molecule itself, but to identify modulators of its lifecycle. The screening goals can be stratified into two main categories:
-
Inhibition of Adduct Formation: Identifying small molecules that prevent the initial reaction between acrylonitrile and a target protein. This could occur through competitive binding to the protein's N-terminus or by scavenging acrylonitrile.
-
Identification of Interacting Partners: Discovering proteins or enzymes that may recognize, bind to, or metabolize the CEV adduct, potentially playing a role in its clearance or downstream toxicological effects.
This document provides the technical framework to establish HTS campaigns for the first and most direct of these goals: the discovery of inhibitors of CEV adduct formation.
Foundational Principles of a High-Throughput Screening Campaign
A successful HTS campaign is a multi-stage process that moves from initial large-scale screening to focused validation of a few promising compounds.[5] The entire process is built upon a foundation of robust assay design and stringent quality control.
Assay Development and Miniaturization
The initial assay is typically developed in a larger format (e.g., 96-well plates) and then miniaturized to a 384- or 1536-well format to increase throughput and reduce reagent costs.[3][6] During this phase, parameters such as reagent concentrations, incubation times, and tolerance to dimethyl sulfoxide (DMSO)—the standard solvent for compound libraries—are optimized.[6]
The Imperative of Quality Control
To ensure the reliability of screening data, specific quality control metrics are continuously monitored. The most critical is the Z'-factor , a statistical parameter that reflects the dynamic range and data variation of the assay.[6]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay that may require further optimization.
-
Z' < 0: An unreliable assay.
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive control (pc) and negative control (nc): Z' = 1 - (3σ_pc + 3σ_nc) / |μ_pc - μ_nc|
The HTS Workflow
A typical HTS workflow is a funneling process designed to eliminate false positives and systematically confirm true biological activity. This multi-step approach is critical for ensuring that resources are focused on the most promising candidates.
Caption: General workflow for a high-throughput screening campaign.
HTS Methodologies for Inhibitors of Adduct Formation
We present three distinct and orthogonal methods to screen for inhibitors of this compound adduct formation. For the purpose of these protocols, the target is a synthetic peptide representing the N-terminus of the hemoglobin beta chain (HBB-N-term), which is a primary site of adduction.
Method 1: Fluorescence Polarization (FP) Competition Assay
Principle: This method relies on the principle that small, fluorescently-labeled molecules tumble rapidly in solution, resulting in low fluorescence polarization. When bound to a larger molecule (like a protein or peptide), their tumbling slows dramatically, causing a significant increase in polarization.[7] In this competitive assay, library compounds that bind to the HBB-N-term peptide will prevent the binding of a fluorescently-labeled acrylonitrile probe, thus keeping the polarization signal low.
Caption: Principle of the Fluorescence Polarization (FP) competition assay.
Protocol: FP-HTS for HBB-N-term Adduct Inhibitors
-
Reagent Preparation:
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20.
-
HBB-N-term Peptide Stock: Synthetic peptide (e.g., Val-His-Leu-Thr-Pro-Glu) prepared at 1 mM in Assay Buffer.
-
Fluorescent Probe Stock: A custom-synthesized, fluorescently-labeled acrylonitrile analog (e.g., N-(3-((5-fluoresceinyl)aminocarbonyl)acryloyl)valine) at 1 mM in DMSO.
-
Test Compounds: Library compounds pre-dispensed in 384-well plates, typically as 10 mM DMSO stocks.
-
-
Assay Procedure (384-well format, 20 µL final volume):
-
Step 1: Compound Dispensing. Using an acoustic liquid handler, transfer 20 nL of test compound from the library plate to the assay plate. This results in a 10 µM final concentration with 0.1% DMSO. For controls, dispense 20 nL of pure DMSO.
-
Step 2: Peptide Addition. Add 10 µL of HBB-N-term peptide solution (at 2x final concentration, e.g., 200 nM) to all wells. Mix by gentle centrifugation (1 min at 1000 rpm).
-
Step 3: Incubation. Incubate the plates for 15 minutes at room temperature to allow for compound-peptide binding.
-
Step 4: Probe Addition. Add 10 µL of the fluorescent probe solution (at 2x final concentration, e.g., 20 nM) to all wells.
-
Negative Control Wells: Add probe to wells containing only DMSO.
-
Positive Control Wells: Add probe to wells containing peptide and DMSO (no inhibitor).
-
-
Step 5: Final Incubation. Incubate for 30 minutes at room temperature, protected from light.
-
Step 6: Plate Reading. Read the fluorescence polarization on a suitable plate reader (e.g., Excitation: 485 nm, Emission: 535 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (FP_positive_control - FP_sample) / (FP_positive_control - FP_negative_control)
-
Identify hits as compounds exhibiting inhibition greater than three standard deviations from the mean of the sample wells.
-
Method 2: High-Throughput Mass Spectrometry (HT-MS) Direct Assay
Principle: This is the most direct method for screening. It quantitatively measures the formation of the specific product of interest—the CEV-peptide adduct—by its unique mass-to-charge ratio (m/z).[8][9] The use of rapid liquid chromatography or solid-phase extraction (SPE) coupled to a mass spectrometer allows for analysis times of seconds per sample.[10] Inhibitors are identified by a reduction in the product's mass signal.
Caption: Workflow for a high-throughput mass spectrometry (HT-MS) assay.
Protocol: HT-MS for HBB-N-term Adduct Inhibitors
-
Reagent Preparation:
-
Reaction Buffer: 20 mM Ammonium Acetate, pH 7.4.
-
HBB-N-term Peptide Stock: 1 mM in water.
-
Acrylonitrile Stock: 10 mM in water (prepare fresh).
-
Quench Solution: 1% Formic Acid in 50:50 Acetonitrile:Water.
-
-
Assay Procedure (384-well format, 20 µL final volume):
-
Step 1: Compound Dispensing. Dispense 20 nL of test compounds (10 mM in DMSO) or DMSO controls into assay plates.
-
Step 2: Reagent Addition. Add 10 µL of a 2x solution of HBB-N-term peptide (e.g., 20 µM final) in Reaction Buffer.
-
Step 3: Reaction Initiation. Add 10 µL of a 2x solution of acrylonitrile (e.g., 100 µM final) in Reaction Buffer to all wells to start the reaction. Mix by centrifugation.
-
Step 4: Reaction Incubation. Incubate for 60 minutes at 37°C.
-
Step 5: Quenching. Add 20 µL of Quench Solution to all wells to stop the reaction.
-
Step 6: Analysis. Analyze plates directly on an HT-MS system (e.g., Agilent RapidFire or equivalent). The system will perform an automated SPE cleanup and inject the sample into the mass spectrometer. Monitor the m/z for both the starting peptide and the CEV-adducted peptide.
-
-
Data Analysis:
-
Calculate the ratio of the product peak area to the sum of the substrate and product peak areas for each well.
-
Normalize the data to controls: % Inhibition = 100 * (1 - (Ratio_sample / Ratio_positive_control)).
-
Select hits based on a pre-defined inhibition threshold (e.g., >50%).
-
Method 3: Surface Plasmon Resonance (SPR) Fragment Screening
Principle: SPR is a label-free technology that measures changes in mass on a sensor surface in real-time.[11][12] It is exceptionally well-suited for fragment-based screening, where low-affinity binding of small molecules needs to be detected. In this setup, the HBB-N-term peptide is immobilized on the sensor chip. The binding of library compounds (fragments or small molecules) is observed directly as a response change. This method identifies compounds that physically occupy the binding site, which is a prerequisite for inhibiting adduct formation.
Protocol: SPR Screening for HBB-N-term Binders
-
System Preparation:
-
Running Buffer: HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant), pH 7.4.
-
Sensor Chip: A CM5 or similar carboxymethylated dextran chip.
-
Immobilization: Covalently immobilize the HBB-N-term peptide onto the sensor chip surface via standard amine coupling chemistry to a density of ~2000 Response Units (RU). Use a reference flow cell that is activated and blocked without peptide to enable background subtraction.
-
-
Screening Procedure:
-
Step 1: Compound Preparation. Prepare library compounds in Running Buffer at the desired screening concentration (e.g., 100 µM for fragments), ensuring the final DMSO concentration is matched across all samples and is low (<1%).
-
Step 2: Injection Cycle. Perform a series of injection cycles for each compound. A typical cycle includes:
-
Injecting the compound solution over the peptide and reference surfaces for a set time (e.g., 60 seconds) to observe association.
-
Switching back to Running Buffer to observe dissociation (e.g., 120 seconds).
-
Injecting a regeneration solution (e.g., a brief pulse of 50 mM NaOH) if necessary to remove tightly bound compounds and prepare the surface for the next cycle.
-
-
Step 3: Controls. Periodically inject a known binder (if available) and buffer blanks to ensure surface activity and system stability.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference channel signal and buffer blank signals.
-
A binding "hit" is identified by a clear, concentration-dependent increase in the response signal upon compound injection that is distinct from bulk refractive index effects.
-
Hits are typically validated by determining binding affinity (K_D) through dose-response experiments.
-
Comparison of Screening Methodologies
The choice of HTS assay depends on available instrumentation, budget, and the specific scientific question being addressed. Each method offers distinct advantages and disadvantages.
| Parameter | Fluorescence Polarization (FP) | High-Throughput Mass Spectrometry (HT-MS) | Surface Plasmon Resonance (SPR) |
| Principle | Indirect (Competition) | Direct (Product Detection) | Direct (Binding) |
| Throughput | Very High (100,000+ wells/day) | High (10,000-50,000 wells/day) | Low to Medium (Fragment Screening) |
| Lead Time | Moderate (requires fluorescent probe) | Short (direct detection) | Moderate (requires immobilization) |
| Cost/Well | Low | Moderate to High | High |
| Hit Quality | Prone to fluorescence artifacts | Very High (unambiguous product measurement) | High (provides kinetic data) |
| Best For | Primary screening of large libraries | Primary screening, hit validation, mechanistic studies | Fragment screening, biophysical characterization |
Conclusion
The identification of small molecules that inhibit the formation of this compound adducts is a viable and important goal in drug discovery and toxicology research. The methodologies presented here—Fluorescence Polarization, High-Throughput Mass Spectrometry, and Surface Plasmon Resonance—provide a powerful and complementary toolkit for researchers. A direct detection method like HT-MS offers the highest quality data for a primary screen, virtually eliminating artifacts common to optical assays.[8][13] FP provides a cost-effective alternative for screening very large libraries, while SPR is invaluable for detailed biophysical characterization of confirmed hits.[7][12] A carefully designed screening cascade employing one or more of these techniques can successfully identify and validate novel inhibitors, providing crucial tools for studying and potentially mitigating acrylonitrile toxicity.
References
- Mishra, A., & Singh, R. (2016). High throughput screening of small molecule library: procedure, challenges and future.
- Zhang, X., et al. (2012). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation.
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Allen, W. J., & Rizzo, R. C. (2014). Ultra-High-Throughput Structure-Based Virtual Screening for Small-Molecule Inhibitors of Protein–Protein Interactions. Journal of Chemical Information and Modeling. [Link]
- Blevins, D. W., et al. (2022). Advances in luminescence-based technologies for drug discovery.
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Kido, Y., et al. (2021). High-Throughput Quantitative Intrinsic Thiol Reactivity Evaluation Using a Fluorescence-Based Competitive Endpoint Assay. PubMed. [Link]
- Arkin, M. R., & Wells, J. A. (2004). Small-molecule inhibitors of protein-protein interactions: progressing toward the dream.
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D'Arcy, B. (2021). High Throughput Screening for Small Molecule Interactions with Nucleic Acid Binding Proteins. DSpace@MIT. [Link]
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Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]
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News-Medical.Net. (2017). Label-Free Techniques for Drug Discovery: Surface Plasmon Resonance (SPR) and MALDI Mass Spectrometry for Primary (HTS) and Secondary Screening. News-Medical.Net. [Link]
- Ruzicka, M., et al. (2021). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses.
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Roudnicky, F., et al. (2007). Mass Spectrometric Techniques for Label-free High-Throughput Screening in Drug Discovery. Analytical Chemistry. [Link]
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Rourick, R. A., et al. (2007). Mass spectrometric techniques for label-free high-throughput screening in drug discovery. PubMed. [Link]
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Wikipedia. High-throughput screening. Wikipedia. [Link]
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Cooper, M. A. (2003). Real-time and Label-free Bio-sensing of Molecular Interactions by Surface Plasmon Resonance: A Laboratory Medicine Perspective. PubMed Central. [Link]
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Masson, J. F. (2015). Label-free technologies for monitoring drug interactions. Drug Target Review. [Link]
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ResearchGate. (2006). Fluorescence-based assay used for HTS for of b-arylsulfotransferase-IV inhibitors. ResearchGate. [Link]
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Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ResearchGate. [Link]
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PubChem. (2025). N-(2-cyanoethyl)valine. National Institutes of Health. [Link]
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Geoghegan, K. F., & Scott, D. A. (2022). Advances in high-throughput mass spectrometry in drug discovery. PubMed Central. [Link]
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Agilent Technologies. (2020). Rapid, High-Throughput Mass Spectrometry. YouTube. [Link]
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Technology Networks. (2022). High-Throughput Screening Methods for Drug Discovery. Technology Networks. [Link]
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Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. [Link]
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MDPI. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]
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Application Notes and Protocols: N-(2-Cyanoethyl)-L-valine as a Compliance Biomarker in Smoking Cessation Studies
Audience: Researchers, scientists, and drug development professionals.
The Imperative for Objective Biomarkers in Smoking Cessation Research
The evaluation of smoking cessation therapies and interventions is critically dependent on the accurate assessment of participant adherence to abstinence. Self-reported smoking status is notoriously unreliable, often influenced by recall bias and social desirability bias. To ensure the scientific rigor and validity of clinical trials, objective, quantifiable biomarkers of tobacco exposure are indispensable. While cotinine, a nicotine metabolite, is a widely used biomarker, its relatively short half-life of about 16-20 hours limits its utility to the detection of recent tobacco use.[1] This presents a significant challenge in long-term studies where a more integrated measure of exposure is required.
This guide details the application of N-(2-Cyanoethyl)-L-valine (CEV) as a long-term biomarker for smoking status, providing a robust tool to verify compliance in smoking cessation studies.
This compound (CEV): A Superior Biomarker for Long-Term Compliance
What is CEV?
This compound is a stable adduct formed through the chemical reaction of acrylonitrile with the N-terminal valine residue of the hemoglobin protein in red blood cells.[2] Acrylonitrile is a toxic chemical compound found in significant quantities in cigarette smoke.[3]
Why is CEV an ideal long-term biomarker?
The key advantage of CEV lies in its cumulative nature. The adduct, once formed, remains for the entire lifespan of the red blood cell, which is approximately 120 days.[4] This provides a historical record of acrylonitrile exposure, and by extension, tobacco smoke exposure, over several months. This contrasts sharply with short-term biomarkers like cotinine and carbon monoxide, which only reflect recent exposure.[5] The estimated half-life of CEV is approximately 30 days, making it a sensitive indicator of changes in smoking behavior over an extended period.[6]
The Science Behind CEV Formation
The formation of CEV is a direct consequence of exposure to acrylonitrile from cigarette smoke. When a person smokes, acrylonitrile is inhaled and absorbed into the bloodstream. Inside red blood cells, acrylonitrile undergoes a specific chemical reaction with the N-terminal valine of hemoglobin, forming a stable covalent bond. This process is depicted in the diagram below.
Caption: Formation pathway of the CEV adduct from cigarette smoke.
Analytical Protocol for CEV Quantification
The gold-standard for quantifying CEV in biological samples is mass spectrometry, owing to its high sensitivity and specificity.[7][8][9] The following protocol outlines a typical workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4.1. Sample Collection and Preparation
-
Sample Type: Whole blood collected in EDTA-containing tubes.
-
Storage: Samples should be stored at -80°C until analysis to ensure stability.
-
Globin Isolation:
-
Lyse red blood cells with deionized water.
-
Precipitate globin by adding the hemolysate to ice-cold acidic acetone.
-
Centrifuge the mixture to pellet the globin.
-
Wash the pellet with acetone to remove the heme group.
-
Dry the globin pellet, typically under a stream of nitrogen.
-
4.2. Cleavage of the CEV Adduct
A modified Edman degradation procedure is commonly employed to specifically cleave the N-terminal valine adduct.[10]
-
Resuspend the isolated globin in a suitable buffer.
-
Add a known amount of a stable isotope-labeled internal standard (e.g., N-(2-cyanoethyl)-[2H8]Val-Leu-Ser) for accurate quantification.[9]
-
Incubate the sample with a derivatizing agent such as fluorescein-5-isothiocyanate (FITC) to cleave the N-terminal CEV.[10][11]
4.3. Sample Clean-up
Solid-phase extraction (SPE) is a crucial step to remove interfering substances from the sample matrix before instrumental analysis.[11]
-
Pass the sample through an appropriate SPE cartridge.
-
Wash the cartridge to remove impurities.
-
Elute the analyte of interest (the derivatized CEV) using a suitable solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
4.4. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[12][13]
-
Chromatographic Separation: A C18 or a specialized amino acid column is typically used to separate the CEV derivative from other components.[13][14]
-
Mass Spectrometric Detection: The instrument is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the target analyte and the internal standard.[13]
Caption: Step-by-step workflow for the analysis of CEV in blood samples.
Data Interpretation and Application
The concentration of CEV is typically reported in pmol per gram of globin (pmol/g globin). The levels of CEV directly correlate with the intensity of smoking.
| Smoking Status | Typical CEV Levels (pmol/g globin) |
| Non-smokers | Undetectable to low levels (e.g., <35 pmol/g globin)[5][6] |
| Smokers | Significantly elevated (e.g., average of 217 ± 85.1 pmol/g globin)[9] |
Note: It is crucial to establish a cut-off value for compliance in each study, as baseline levels can vary. A threshold of 35 pmol/g globin has been suggested to have high sensitivity and specificity for identifying smokers.[6]
Advantages of CEV in Smoking Cessation Studies
-
Long-Term Monitoring: Provides an integrated measure of smoking over several months.[10]
-
High Specificity: Acrylonitrile is a major component of tobacco smoke, making CEV a highly specific biomarker for smoking.[3]
-
Objective Verification: Overcomes the limitations of self-reporting and short-term biomarkers.[15]
-
Dose-Response Relationship: The levels of CEV correlate with the number of cigarettes smoked.
Limitations and Considerations
-
Occupational Exposure: Individuals working in industries that use acrylonitrile (e.g., plastics, synthetic rubber manufacturing) may have elevated CEV levels independent of smoking.[16]
-
Dietary Sources: While some foods may contain trace amounts of acrylonitrile, these are generally not significant enough to interfere with the interpretation of smoking status.[17]
Conclusion
This compound is a powerful and reliable biomarker for the objective assessment of compliance in smoking cessation studies. Its long biological half-life provides a significant advantage over traditional biomarkers, enabling researchers to accurately monitor long-term abstinence. The well-established analytical methods for CEV quantification offer the precision and sensitivity required for rigorous clinical research. The incorporation of CEV analysis into study protocols will undoubtedly enhance the quality and reliability of data in the development of new smoking cessation therapies.
References
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Eldridge, A., et al. (2021). Use of the Acrylonitrile Haemoglobin Adduct N‑(2‑cyanoethyl)valine as a Biomarker Of Compliance in Smokers Switching to Tobacco Heating Products. ResearchGate. Available at: [Link]
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Eldridge, A., et al. (2021). Use of the Acrylonitrile Haemoglobin Adduct N‑(2‑cyanoethyl)valine as a Biomarker Of Compliance in Smokers Switching to Tobacco Heating Products. Preprints.org. Available at: [Link]
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Fustinoni, S., et al. (1998). Structural Characterization by Mass Spectrometry of Hemoglobin Adducts Formed After in Vivo Exposure to Methyl Bromide. PubMed. Available at: [Link]
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Fustinoni, S., et al. (1998). Structural characterization by mass spectrometry of hemoglobin adducts formed after in vitro exposure to methyl bromide. Oxford Academic. Available at: [Link]
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Fennell, T. R., et al. (1994). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. PubMed. Available at: [Link]
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Carlson, J., et al. (2019). Mass Spectrometry-Based Strategies for Assessing Human Exposure Using Hemoglobin Adductomics. PubMed Central. Available at: [Link]
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Preisl, S., et al. (2022). Simultaneous quantification of eight hemoglobin adducts of genotoxic substances by isotope-dilution UHPLC-MS/MS. National Institutes of Health. Available at: [Link]
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Gale, N., et al. (2023). Biomarkers of exposure and potential harm in exclusive users of electronic cigarettes and current, former, and never smokers. PubMed Central. Available at: [Link]
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Lacy, H. M., et al. (2011). The Analysis of Human Haemoglobin Variants using Mass Spectrometry. University of Wollongong. Available at: [Link]
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Fennell, T. R., et al. (1994). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. Oxford Academic. Available at: [Link]
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Gray, N., et al. (2019). Measuring biomarkers in blood. Wiley Analytical Science. Available at: [Link]
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Hatsukami, D. K., et al. (2019). Urinary Cyanoethyl Mercapturic Acid, a Biomarker of the Smoke Toxicant Acrylonitrile, Clearly Distinguishes Smokers From Nonsmokers. PubMed Central. Available at: [Link]
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Leonard, S., et al. (2013). Simplified metabolic pathway of acrylonitrile. ResearchGate. Available at: [Link]
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Benowitz, N. L. (1996). Biomarkers of Cigarette Smoking. Division of Cancer Control and Population Sciences (DCCPS). Available at: [Link]
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Drexler, H., et al. (2021). Acrylonitrile – Addendum for re-evaluation of EKA and BAR. ZORA (Zurich Open Repository and Archive). Available at: [Link]
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De Coene, P., & Stove, C. (n.d.). DRIED BLOOD SPOT-BASED ANALYSIS OF THE CYANOETHYLVALINE-ADDUCT OF HEMOGLOBIN FOR SMOKING ASSESSMENT. Eurachem. Available at: [Link]
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ATSDR. (1995). Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]
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Li, Y., et al. (2021). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. National Institutes of Health. Available at: [Link]
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Protano, C., et al. (2009). Cotinine and N-(2-hydroxyethyl)valine as markers of passive exposure to tobacco smoke in children. PubMed. Available at: [Link]
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Application of N-(2-Cyanoethyl)-L-valine in assessing secondhand smoke exposure.
Application Notes & Protocols
Topic: Application of N-(2-Cyanoethyl)-L-valine in Assessing Secondhand Smoke Exposure
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Quantifying Secondhand Smoke Exposure
Assessing exposure to secondhand smoke (SHS), also known as environmental tobacco smoke (ETS), presents a significant analytical challenge. Unlike active smoking, SHS exposure is often intermittent and occurs at lower concentrations, making self-reporting unreliable and direct measurement of airborne toxins impractical for chronic assessment. To address this, researchers rely on biomarkers of exposure—endogenous compounds that provide a quantitative measure of the biologically effective dose of a specific toxin.
This compound (CEVal) has emerged as a highly specific and reliable biomarker for the long-term assessment of tobacco smoke exposure, including SHS.[1][2] This application note provides a comprehensive overview of the mechanism, analytical protocols, and data interpretation for using CEVal to accurately quantify exposure to tobacco smoke.
The Scientific Rationale: Why CEVal is an Excellent Biomarker
CEVal is an adduct formed from the reaction of acrylonitrile, a toxic and carcinogenic compound present in high concentrations in tobacco smoke, with the N-terminal valine residue of the hemoglobin (Hb) protein in red blood cells.[1][3][4]
Several key characteristics underpin its utility:
-
Source Specificity: Acrylonitrile is a major constituent of tobacco smoke.[2][5] While other environmental and occupational sources exist, for the general population, tobacco smoke is the primary source of exposure.
-
Long-Term Integration: Hemoglobin adducts are stable and remain in circulation for the lifespan of the red blood cell (approximately 120 days). This provides a cumulative record of exposure over several months, smoothing out the day-to-day variability typical of SHS exposure. The estimated half-life of CEVal is around 30 days.[2][6]
-
Chemical Stability: The covalent bond formed between acrylonitrile and the valine residue is robust, allowing for reliable measurement.
-
Dose-Response Relationship: Studies have demonstrated a clear, close-to-linear dose-response relationship between the level of acrylonitrile exposure and the concentration of CEVal in globin.[3][4]
Mechanism of Formation
The formation of CEVal occurs via a Michael addition reaction. Acrylonitrile (CH₂=CH-C≡N) possesses an electron-deficient β-carbon, making it susceptible to nucleophilic attack. The primary amine group of the N-terminal valine on the α- and β-chains of hemoglobin acts as the nucleophile, attacking the acrylonitrile molecule to form a stable covalent adduct.[7]
Caption: Formation and release of the CEVal biomarker.
Quantitative Analysis: A Validated LC-MS/MS Protocol
The gold-standard for quantifying CEVal is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers unparalleled sensitivity and selectivity, which is crucial for detecting the low concentrations of CEVal expected in individuals exposed to SHS. The following protocol outlines a robust method for this analysis.
PART 3.1: Materials and Reagents
-
Blood Collection: K₂-EDTA vacutainer tubes.
-
Reagents: HPLC-grade water, methanol, acetonitrile, formic acid, hydrochloric acid, isopropanol, n-hexane.
-
Internal Standard (IS): Isotopically labeled N-(2-cyanoethyl)-[²H₈]valine or a similar labeled peptide standard (e.g., N-(2-cyanoethyl)-[²H₈]Val-Leu-Ser).[3][4]
-
Solid Phase Extraction (SPE): Mixed-mode or reversed-phase SPE cartridges.
-
Instrumentation: A triple quadrupole LC-MS/MS system with an electrospray ionization (ESI) source.
PART 3.2: Experimental Protocol
Step 1: Blood Sample Collection and Processing
-
Collect whole blood (3-5 mL) into K₂-EDTA anticoagulant tubes.[8]
-
Gently invert the tube 8-10 times to ensure proper mixing.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma and red blood cells (RBCs).
-
Carefully aspirate and discard the plasma and buffy coat.
-
Wash the RBC pellet three times with an equal volume of 0.9% saline solution, centrifuging and discarding the supernatant after each wash.
-
Store the packed RBC pellet at -80°C until analysis.
Step 2: Globin Isolation
-
Lyse the packed RBCs by adding 4 volumes of ice-cold deionized water. Vortex for 1 minute.
-
Precipitate the globin by slowly adding the hemolysate dropwise to 10 volumes of ice-cold isopropanol containing 0.2% HCl, while stirring.
-
Allow the globin to precipitate at -20°C for at least 2 hours.
-
Centrifuge at 3,000 x g for 10 minutes. Discard the supernatant.
-
Wash the globin pellet with isopropanol followed by n-hexane to remove heme and lipids.
-
Dry the globin pellet under a gentle stream of nitrogen. Determine the globin weight.
Step 3: Adduct Release via Modified Edman Degradation
-
Resuspend a known amount of globin (e.g., 50 mg) in formamide.
-
Add the internal standard solution.
-
Add pentafluorophenyl isothiocyanate (PFPITC) and heat at 45°C for 2 hours to derivatize the N-terminal valine. This reaction specifically cleaves the adducted N-terminal amino acid.[3][9]
-
Cool the sample and proceed to extraction.
Step 4: Sample Clean-up using Solid-Phase Extraction (SPE)
-
Condition an SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte (CEVal) and internal standard with an appropriate solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under nitrogen and reconstitute in a small volume of the initial LC mobile phase (e.g., 100 µL).[10]
Step 5: LC-MS/MS Analysis
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B, hold, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both CEVal and the deuterated internal standard must be optimized. For CEVal (MW 170.21 g/mol ), a potential transition could be m/z 171.1 → 126.1.[11]
-
Step 6: Quantification
-
Prepare a calibration curve using known concentrations of a CEVal analytical standard spiked with a fixed amount of internal standard.
-
Plot the peak area ratio (CEVal/IS) against the concentration of the standard.
-
Calculate the concentration of CEVal in the sample using the regression equation from the calibration curve.
-
Express the final result as picomoles of CEVal per gram of globin (pmol/g globin).
Caption: End-to-end analytical workflow for CEVal quantification.
Data Interpretation: From Numbers to Exposure Levels
The quantitative result (pmol/g globin) provides a direct measure of exposure. Establishing cutoff values helps in classifying individuals into different exposure categories. While thresholds may vary slightly between studies and populations, the following table provides representative data.
| Exposure Group | Typical CEVal Concentration (pmol/g globin) | Interpretation |
| Non-Smokers (No SHS) | Undetectable to < 10 | No significant exposure to tobacco smoke. Levels are often below the limit of detection of the assay.[3][9] |
| SHS-Exposed Non-Smokers | 10 - 100 | Demonstrates measurable, chronic exposure to secondhand smoke. Levels in office workers in a factory with smokers were reported in the range of 8.5-70.5 pmol/g globin.[9] |
| Active Smokers | > 100 (typically 150 - 500) | Consistent with active smoking. Levels are significantly higher than in non-smokers.[3][9] Average levels in one study of smoking mothers were 217 ± 85.1 pmol/g globin.[3][9] |
Causality and Trustworthiness: The clear stratification of CEVal levels across these groups is the foundation of its trustworthiness. A result of 50 pmol/g globin, for example, is highly unlikely to be found in a non-exposed individual and strongly indicates consistent exposure to SHS. This allows researchers in clinical trials or public health studies to objectively verify self-reported smoking status or quantify passive exposure.[12]
Conclusion
The measurement of this compound provides an authoritative and robust method for the long-term assessment of secondhand smoke exposure. Its formation via a specific chemical reaction with a tobacco smoke constituent, its stability, and its long biological half-life make it an ideal integrated biomarker. The detailed LC-MS/MS protocol described herein offers the necessary sensitivity and precision to distinguish between non-exposed individuals, those exposed to SHS, and active smokers, thereby providing an invaluable tool for researchers, clinicians, and public health professionals.
References
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National Center for Biotechnology Information. (n.d.). N-(2-cyanoethyl)valine. PubChem. Retrieved from [Link]
-
Törnqvist, M., et al. (1992). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. PubMed. Retrieved from [Link]
-
Törnqvist, M., et al. (1992). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. SciSpace. Retrieved from [Link]
-
Kim, H. J., et al. (2022). Exposure to Secondhand Smoke and a Tobacco-Specific Carcinogen in Non-Smokers. Korean Journal of Family Medicine. Retrieved from [Link]
-
Kim, H. J., et al. (2022). Exposure to Secondhand Smoke and a Tobacco-Specific Carcinogen in Non-Smokers. Korean Journal of Family Medicine. Retrieved from [Link]
-
Törnqvist, M., et al. (1992). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. Carcinogenesis, 13(12), 2255-2259. Retrieved from [Link]
-
Gale, N., et al. (2021). Use of the Acrylonitrile Haemoglobin Adduct N‑(2‑cyanoethyl)valine as a Biomarker Of Compliance in Smokers Switching to Tobacco Heating Products. ResearchGate. Retrieved from [Link]
-
Rajasekaran, A., et al. (2004). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 16(1), 1-8. Retrieved from [Link]
-
Urban, M., et al. (2014). Simplified metabolic pathway of acrylonitrile. ResearchGate. Retrieved from [Link]
-
Martínez-Sánchez, M. J., et al. (2023). Biomarkers of exposure in urine of active smokers, non-smokers, and vapers. Analytical and Bioanalytical Chemistry, 415(28), 7175-7186. Retrieved from [Link]
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Gale, N., et al. (2023). Biomarkers of exposure and potential harm in exclusive users of electronic cigarettes and current, former, and never smokers. Archives of Toxicology, 97(5), 1431-1444. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
Gale, N., et al. (2021). Use of the Acrylonitrile Haemoglobin Adduct N‑(2‑cyanoethyl)valine as a Biomarker Of Compliance in Smokers Switching to Tobacco Heating Products. Preprints.org. Retrieved from [Link]
-
De Jesús, V. R., et al. (2021). Optimal Cutoff Concentration of Urinary Cyanoethyl Mercapturic Acid for Differentiating Cigarette Smokers from Nonsmokers. Cancer Epidemiology, Biomarkers & Prevention, 30(11), 2095-2101. Retrieved from [Link]
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Bono, R., et al. (2004). Cotinine and N-(2-hydroxyethyl)valine as markers of passive exposure to tobacco smoke in children. Journal of Exposure Science & Environmental Epidemiology, 14(2), 116-122. Retrieved from [Link]
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Creative Biolabs. (n.d.). Guidelines for Blood Sample Processing: Detailed Methods for Collection and Preservation. Retrieved from [Link]
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Cohen, S. A., & Michaud, D. P. (1993). Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography. Analytical Biochemistry, 211(2), 279-287. Retrieved from [Link]
-
GKD. (2022). Protocol: Collection of Blood Products for Use in the Development and Validation of Point-of-Care In Vitro Diagnostic Liver Fun. ClinicalTrials.gov. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. Retrieved from [Link]
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Petkau, G., et al. (2025). Protocol for assessing and visualizing cell microaggregate formation in whole blood by imaging flow cytometry. STAR Protocols, 6(1), 103598. Retrieved from [Link]
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Petriz, J., & Studzinski, D. (2022). Flow-cytometry-based protocols for human blood/marrow immunophenotyping with minimal sample perturbation. STAR Protocols, 3(4), 101831. Retrieved from [Link]
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Application Note: Monitoring Occupational Exposure to Acrylonitrile using N-(2-Cyanoethyl)-L-valine
Introduction: The Imperative for Biological Monitoring of Acrylonitrile
Acrylonitrile (AN) is a high-production-volume chemical primarily used in the manufacturing of plastics, synthetic rubbers, and acrylic fibers.[1][2] The International Agency for Research on Cancer (IARC) has classified acrylonitrile as "carcinogenic to humans" (Group 1), based on sufficient evidence of lung cancer in occupationally exposed workers.[2][3] Regulatory bodies like the Occupational Safety and Health Administration (OSHA) have established strict permissible exposure limits (PELs) to minimize workplace exposure. The OSHA standard limits airborne concentration to 2 parts per million (ppm) as an 8-hour time-weighted average (TWA) and a ceiling limit of 10 ppm over any 15-minute period.[4][5][6]
Traditional environmental monitoring, while crucial, only captures external exposure levels and may not accurately reflect the internal dose absorbed by an individual. Biological monitoring provides a more personalized assessment of exposure by measuring the chemical or its metabolites in biological samples.[7][8] This approach accounts for all routes of exposure, including dermal absorption and inhalation, and is influenced by individual variations in metabolism.[8][9] For acrylonitrile, the formation of stable adducts with hemoglobin offers a powerful tool for assessing the biologically effective dose over an extended period.[10]
This application note provides a comprehensive guide for researchers and occupational health professionals on the use of N-(2-Cyanoethyl)-L-valine (CEV), a hemoglobin adduct, as a specific and long-term biomarker for monitoring occupational exposure to acrylonitrile.[11]
Scientific Principle: Formation and Significance of this compound
Acrylonitrile is an electrophilic compound that can react with nucleophilic sites in macromolecules like proteins and DNA.[10] Within the body, acrylonitrile undergoes a Michael addition reaction with the N-terminal valine residue of the globin chains in hemoglobin (Hb).[12][13] This covalent modification results in the formation of a stable adduct, this compound.[11]
The rationale for using CEV as a biomarker is grounded in several key principles:
-
Specificity: The formation of CEV is a direct consequence of exposure to acrylonitrile, making it a highly specific marker.[14]
-
Long-Term Integration: Hemoglobin has an average lifespan of approximately 120 days in circulation.[10] The formation of CEV is cumulative over this period, providing an integrated measure of exposure over several months, which is invaluable for assessing chronic occupational exposure.[15][16]
-
Accessibility: Hemoglobin is readily available in large quantities from a simple blood sample.[10]
-
Correlation with Exposure: Studies have demonstrated a clear dose-response relationship between acrylonitrile exposure levels and the concentration of CEV in the blood of exposed workers.[12][17]
The formation of this adduct serves as a molecular dosimeter, reflecting the amount of acrylonitrile that has reached the bloodstream and reacted with a critical protein target.
Caption: Formation of the this compound (CEV) adduct from acrylonitrile exposure.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to acrylonitrile exposure monitoring.
| Parameter | Value | Reference |
| OSHA PEL (8-hr TWA) | 2 ppm | [4][18] |
| OSHA Ceiling Limit (15-min) | 10 ppm | [4][18] |
| IARC Carcinogenicity Classification | Group 1 (Carcinogenic to humans) | [2][3] |
| Typical CEV in Exposed Workers | 1984 ± 2066 pmol/g globin | [12][17] |
| Typical CEV in Control Workers | 31.1 ± 18.5 pmol/g globin | [12][17] |
| Typical CEV in Smokers | 217 ± 85.1 pmol/g globin | [12][17] |
| Analytical Detection Limit (GC-MS) | 1 pmol CEV/g globin | [12][17] |
Note: CEV levels can vary significantly based on exposure intensity, duration, and individual factors. Smoking is a significant non-occupational source of acrylonitrile exposure and must be considered when interpreting results.[17][19]
Experimental Protocols
The analysis of CEV in hemoglobin is a multi-step process that requires careful sample handling and sophisticated analytical instrumentation. The most common and validated method involves a modified Edman degradation procedure followed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][17]
Caption: General experimental workflow for the analysis of this compound (CEV).
Protocol 1: Sample Collection and Globin Isolation
Causality: The objective is to isolate pure globin from red blood cells, as this is where the CEV adduct resides. Each step is designed to remove interfering components.
-
Blood Collection: Collect 5-10 mL of whole blood via venipuncture into tubes containing EDTA as an anticoagulant.
-
Erythrocyte Isolation:
-
Centrifuge the blood sample at 1,500 x g for 10 minutes.
-
Aspirate and discard the plasma and buffy coat (white blood cells).
-
Wash the remaining red blood cells (erythrocytes) three times by resuspending in an equal volume of 0.9% saline solution, followed by centrifugation as above.
-
-
Hemoglobin Release (Lysis):
-
Add four volumes of ice-cold deionized water to the packed erythrocytes to induce hypotonic lysis.
-
Vortex thoroughly and let stand for 5 minutes on ice.
-
-
Globin Precipitation:
-
Add the hemoglobin solution dropwise to 20 volumes of ice-cold acetone containing 1% concentrated HCl, while stirring vigorously. This precipitates the globin protein while leaving the heme group in solution.
-
Continue stirring for 30 minutes at -20°C.
-
-
Globin Washing and Drying:
-
Centrifuge the mixture at 3,000 x g for 10 minutes at 4°C.
-
Discard the supernatant.
-
Wash the globin pellet sequentially with acetone, diethyl ether, and then dry under a stream of nitrogen.
-
Store the dried globin at -80°C until analysis.
-
Protocol 2: Analysis of CEV by GC-MS following Modified Edman Degradation
Causality: The modified Edman degradation specifically cleaves the N-terminal amino acid (valine, in this case, adducted with cyanoethyl) from the protein chain.[12] Derivatization is necessary to make the cleaved adduct volatile for GC-MS analysis. An isotope-labeled internal standard is crucial for accurate quantification, as it corrects for sample loss during preparation and for variations in instrument response.[17][20]
-
Sample Preparation:
-
Modified Edman Reaction:
-
Dissolve the globin in formamide.
-
Add pentafluorophenyl isothiocyanate (PFPITC) and a mild base (e.g., triethylamine).
-
Incubate at 45°C for 2 hours. The PFPITC reacts with the N-terminal amino group of CEV.
-
-
Cleavage and Derivatization:
-
After incubation, add an acid (e.g., acetic acid) to facilitate the cleavage of the derivatized N-terminal CEV, forming a pentafluorophenylthiohydantoin (PFPTH) derivative.
-
-
Extraction:
-
Extract the PFPTH-CEV derivative from the aqueous phase into an organic solvent (e.g., hexane or toluene).
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
GC-MS Analysis:
-
Reconstitute the dried extract in a suitable solvent for injection.
-
Analyze using a gas chromatograph coupled to a mass spectrometer (GC-MS) operating in selected ion monitoring (SIM) mode.
-
Monitor for the characteristic ions of the PFPTH-CEV derivative and its corresponding isotope-labeled internal standard.[17]
-
Table: GC-MS Parameters
| Parameter | Setting |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | Start at 80°C, ramp to 280°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) |
-
Quantification:
-
Calculate the ratio of the peak area of the analyte (PFPTH-CEV) to the peak area of the internal standard.
-
Determine the concentration of CEV in the sample by comparing this ratio to a calibration curve prepared with known amounts of CEV standard and the internal standard.[20]
-
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the consistent application of key quality control measures:
-
Internal Standardization: The use of a stable isotope-labeled internal standard in every sample is the most critical element for ensuring accuracy and precision.[21] It corrects for variability at every stage of the process, from extraction to ionization.
-
Calibration Curve: A multi-point calibration curve must be generated for each batch of samples to ensure the linearity and accuracy of the measurements across the expected concentration range.[22]
-
Quality Control Samples: Include low, medium, and high concentration quality control (QC) samples in each analytical run to verify the accuracy and precision of the assay.
-
Method Blanks: Analyze a method blank (a sample without globin) with each batch to check for contamination from reagents or the environment.
Conclusion and Future Directions
The measurement of this compound in hemoglobin is a robust and specific method for the biological monitoring of occupational exposure to acrylonitrile.[17] It provides a time-integrated measure of the internal dose, which is a significant advantage over traditional air monitoring for assessing chronic exposure and associated health risks.[8][9] The detailed protocols herein provide a validated framework for implementing this important tool in occupational health surveillance programs. By accurately quantifying the biologically effective dose, researchers and clinicians can better assess exposure, evaluate the efficacy of control measures, and contribute to the prevention of occupational diseases linked to this human carcinogen.[3][23]
Future research may focus on the development of even more sensitive LC-MS/MS methods, which could further lower detection limits and reduce sample volume requirements, making the process more efficient for large-scale biomonitoring studies.[24][25]
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Carmella, S. G., et al. (2002). Ethylation and methylation of hemoglobin in smokers and non-smokers. Carcinogenesis, 23(11), 1903–1910. [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1045 - Acrylonitrile. U.S. Department of Labor. [Link]
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Tornqvist, M., et al. (1992). Hemoglobin adducts as biomarkers of exposure to and metabolic activation of carcinogenic tobacco-specific nitrosamines. PubMed, 1419777. [Link]
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Health and Safety Authority. (n.d.). Biological Monitoring Guidelines. [Link]
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World Health Organization. (2024). IARC Monographs evaluate the carcinogenicity of talc and acrylonitrile. [Link]
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Farmer, P. B., et al. (1996). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. Carcinogenesis, 17(3), 539-544. [Link]
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Health and Safety Executive. (2021). Biological monitoring in the workplace: A guide to its practical application to chemical exposure. [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile. U.S. Department of Labor. [Link]
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Centers for Disease Control and Prevention. (n.d.). Acrylonitrile - IDLH. National Institute for Occupational Safety and Health. [Link]
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Korzeniewska, A., & Czemielewska, A. (2015). Hemoglobin adducts as biomarkers of human exposure to selected xenobiotics. Medycyna Pracy, 66(3), 401-412. [Link]
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National Toxicology Program. (n.d.). Report on Carcinogens, Fifteenth Edition - Acrylonitrile. U.S. Department of Health and Human Services. [Link]
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Centers for Disease Control and Prevention. (2022). Application of Biological Monitoring Methods for Chemical Exposures in Occupational Health. National Institute for Occupational Safety and Health. [Link]
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Schulte, P. A. (1993). Use of biological markers in occupational health research and practice. Journal of Toxicology and Environmental Health, 40(2-3), 359-366. [Link]
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Yager, J. W. (2015). Systems Biology and Biomarkers of Early Effects for Occupational Exposure Limit Setting. Annals of Occupational Hygiene, 59(1), 1-13. [Link]
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Farmer, P. B., et al. (1996). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. Carcinogenesis, 17(3), 539-544. [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Acrylonitrile - ToxGuide™. [Link]
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Ostadtaghizadeh, A., et al. (2015). Hemoglobin adducts as an important marker of chronic exposure to low concentration of 1, 3-butadiene. International Journal of Preventive Medicine, 6, 91. [Link]
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Jäger, T., et al. (2021). Acrylonitrile – Addendum for re-evaluation of EKA and BAR. Zurich Open Repository and Archive. [Link]
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Hecht, S. S. (2003). Tobacco carcinogens, their biomarkers and tobacco-induced cancer. Nature Reviews Cancer, 3(10), 733-744. [Link]
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Institut National de Recherche et de Sécurité. (2023). Base de données Acrylonitrile. [Link]
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Schulte, P. A., & Vainio, H. (2010). The use of biomarkers in occupational health research, practice, and policy. Toxicology Letters, 202(1), 45-53. [Link]
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ResearchGate. (n.d.). Simplified metabolic pathway of acrylonitrile. [Link]
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Rajasekaran, A., & Sasikumar, R. (2004). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 16(1), 1-8. [Link]
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Farmer, P. B., et al. (1996). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. SciSpace. [Link]
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Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - L-Valine GC-MS (Non-derivatized). [Link]
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Wajcman, H., & Kister, J. (2003). Advanced analytical methods for hemoglobin variants. ResearchGate. [Link]
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Clarke, W. (2022). Liquid chromatography-tandem mass spectrometry for clinical diagnostics. Nature Reviews Methods Primers, 2, 92. [Link]
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National Institutes of Health. (2022). LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. [Link]
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Von Tungeln, L. S., et al. (2016). Measurement of the hemoglobin N-(2-oxoethyl)valine adduct in ethyl carbamate-treated mice. Molecular Nutrition & Food Research, 60(6), 1391-1396. [Link]
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Sakamoto, M., et al. (1975). Gas-liquid chromatography and mass spectrometry of lanthionine, lysinoalanine, and S-carboxyethylcysteine. Journal of Chromatography A, 114(1), 206-210. [Link]
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Glen Research. (n.d.). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. The Glen Report, 28.26. [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in N-(2-Cyanoethyl)-L-valine (CEV) LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of N-(2-Cyanoethyl)-L-valine (CEV). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of CEV quantification in biological matrices. As a hemoglobin adduct, CEV serves as a critical biomarker for exposure to acrylonitrile, a compound frequently encountered in industrial settings and tobacco smoke.[1][2] However, its analysis is often plagued by matrix effects, which can significantly compromise data quality.[3][4][5]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The methodologies and explanations provided are grounded in established scientific principles to ensure the integrity and reliability of your results.
Understanding the Challenge: The Nature of CEV and Matrix Effects
This compound is a polar molecule formed from the reaction of acrylonitrile with the N-terminal valine of hemoglobin.[1] When analyzing CEV in biological samples such as plasma, serum, or whole blood, the primary challenge is the presence of endogenous matrix components. These components, including phospholipids, salts, and other small molecules, can co-elute with CEV and interfere with the ionization process in the mass spectrometer, leading to ion suppression or enhancement.[3][4][5][6] This phenomenon, known as the matrix effect, can lead to inaccurate and irreproducible quantification.[7][8]
Troubleshooting Guide: A Problem-Solution Approach
This section is structured to provide direct answers to common problems encountered during CEV LC-MS/MS analysis.
Problem 1: Poor Peak Shape and Low Signal Intensity
Q: My CEV peak is broad, tailing, and the signal intensity is much lower than expected, even with a clean standard. What are the likely causes and how can I fix this?
A: This issue often points to a combination of suboptimal chromatography and significant matrix effects, particularly ion suppression.
Causality:
-
Ion Suppression: Co-eluting matrix components, especially phospholipids, compete with CEV for ionization, reducing its signal.[3][4][7][9] Phospholipids are notorious for building up on reversed-phase columns, which can degrade chromatographic performance over time.[9][10]
-
Suboptimal Chromatography: CEV is a polar compound, which can make it challenging to retain on traditional C18 columns, leading to elution in the void volume where many matrix components also appear.
-
Analyte Interaction with Metal Surfaces: Certain compounds can interact with the metal surfaces of the HPLC column and tubing, leading to peak tailing and signal loss.[11]
Step-by-Step Troubleshooting Protocol:
-
Assess Matrix Effects:
-
Post-Column Infusion: Continuously infuse a standard solution of CEV into the MS while injecting a blank, extracted matrix sample. A dip in the CEV signal at its expected retention time confirms ion suppression.[12]
-
Quantitative Assessment: Compare the peak area of CEV in a neat solution to the peak area of CEV spiked into an extracted blank matrix at the same concentration. The ratio provides a quantitative measure of the matrix effect.[13]
-
-
Optimize Sample Preparation: The goal is to selectively remove interfering matrix components.
-
Protein Precipitation (PPT): While simple, PPT is often insufficient as it does not remove phospholipids.[14]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[15][16][17]
-
Recommended SPE Protocol:
-
Sorbent Selection: Use a mixed-mode cation exchange (MCX) sorbent. CEV, being an amino acid, will have a positive charge at acidic pH, allowing it to be retained by the cation exchange mechanism, while neutral and acidic interferences are washed away.
-
Conditioning: Condition the MCX cartridge with methanol followed by water.
-
Equilibration: Equilibrate the cartridge with a weak acidic buffer (e.g., 0.1% formic acid in water).
-
Loading: Load the pre-treated sample (e.g., protein-precipitated supernatant diluted with equilibration buffer).
-
Washing: Wash with the equilibration buffer to remove salts and other polar interferences, followed by an organic solvent (e.g., methanol) to remove non-polar interferences like phospholipids.
-
Elution: Elute CEV with a basic solution (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
-
Phospholipid Removal Plates: These are specialized plates that can be used after protein precipitation to specifically remove phospholipids.[9][18]
-
-
Enhance Chromatographic Separation:
-
Column Chemistry: Consider using a column with a more polar stationary phase, such as a C18 column with an aqueous-compatible end-capping (e.g., AQ-C18) or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase Optimization: Adjust the mobile phase pH and organic modifier to improve retention and resolution of CEV from the matrix interferences.
-
Metal-Free Columns: If metal chelation is suspected, using a PEEK-lined or other metal-free column can significantly improve peak shape and recovery.[11]
-
Diagram of the SPE Workflow:
Caption: A typical workflow for sample preparation of CEV using SPE.
Problem 2: Inconsistent Quantification and Poor Reproducibility
Q: My calibration curve is non-linear, and the precision and accuracy of my quality control (QC) samples are outside the acceptable limits. What is causing this variability?
A: Inconsistent quantification is a classic symptom of uncompensated matrix effects and the lack of an appropriate internal standard.
Causality:
-
Differential Matrix Effects: The extent of ion suppression can vary from sample to sample, leading to inconsistent analyte response.[6]
-
Inadequate Internal Standard (IS): If the IS does not behave similarly to the analyte during sample preparation and ionization, it cannot effectively compensate for variability. A structural analog may not co-elute perfectly with the analyte, subjecting it to a different matrix environment.
Step-by-Step Troubleshooting Protocol:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
The Gold Standard: The most effective way to correct for matrix effects and other sources of variability is to use a SIL-IS.[6][19] For CEV, an ideal IS would be this compound labeled with stable isotopes such as ¹³C or ²H (deuterium). For example, N-(2-Cyanoethyl-d3)-L-valine or L-Valine-¹³C₅ can be used to synthesize the labeled CEV standard.[20][21]
-
Mechanism of Action: A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the exact same matrix effects.[6][19] By calculating the ratio of the analyte peak area to the IS peak area, the variability is normalized.
-
-
Validate the Method According to Regulatory Guidance:
-
Fit-for-Purpose Validation: The extent of validation should be appropriate for the intended use of the data.[22][23] For biomarker analysis, key validation parameters include:
-
Selectivity: Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.
-
Matrix Effect: Quantify the matrix effect across different lots of the biological matrix.
-
Calibration Curve: Assess linearity, range, and weighting model.
-
Accuracy and Precision: Evaluate within-run and between-run accuracy and precision at multiple QC levels.
-
Stability: Assess the stability of the analyte in the matrix under various storage and handling conditions.
-
-
-
Consider Matrix-Matched Calibrators:
-
If a SIL-IS is not available, preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.[5] However, this approach assumes that the matrix effect is consistent across all samples, which may not always be the case.
-
Data Presentation: Impact of Internal Standard on Precision
| Parameter | Without SIL-IS | With SIL-IS | Acceptance Criteria |
| Low QC Precision (%CV) | 25.4% | 4.8% | ≤ 20% |
| Mid QC Precision (%CV) | 18.9% | 3.2% | ≤ 15% |
| High QC Precision (%CV) | 21.1% | 2.5% | ≤ 15% |
This table illustrates the significant improvement in precision when a stable isotope-labeled internal standard is used.
Frequently Asked Questions (FAQs)
Q1: Can I use an online SPE system for CEV analysis? A1: Yes, an online SPE system can be highly advantageous for CEV analysis. It automates the sample cleanup and injection process, improving throughput and reproducibility.[24][25][26][27][28] The principles of sorbent selection and method development are the same as for offline SPE. A common setup involves a loading pump for the sample, a switching valve, an SPE cartridge (e.g., MCX), and the analytical HPLC pump and column.[25]
Q2: What are the typical MS/MS transitions for CEV? A2: For positive electrospray ionization (ESI+), the precursor ion will be the protonated molecule [M+H]⁺. The product ions are generated by fragmentation of the precursor. While the exact transitions should be optimized on your specific instrument, common fragmentation patterns for amino acid derivatives involve the loss of water and/or the carboxyl group. You would typically select the most intense and specific transitions for quantification (quantifier) and confirmation (qualifier).
Q3: How do I handle the endogenous nature of CEV in blank matrix for calibration? A3: This is a common challenge in biomarker quantification.[22][23] There are several approaches:
-
Surrogate Matrix: Use a matrix that is free of the analyte, such as a synthetic plasma or a different species' plasma that has been tested to be blank.
-
Standard Addition: Add known amounts of the standard to the actual samples. This is accurate but labor-intensive.
-
Background Subtraction: Measure the baseline level in the blank matrix and subtract it from all standards and samples. This assumes the baseline level is consistent.
Q4: My lab is experiencing high backpressure after multiple injections of plasma samples. What's the cause? A4: High backpressure is often a result of column fouling due to the accumulation of precipitated proteins and phospholipids that were not adequately removed during sample preparation.[9]
-
Solution: Improve your sample preparation method, for example by incorporating a more rigorous SPE cleanup or a phospholipid removal step.[9][18] Regularly flushing the column with a strong solvent (e.g., isopropanol) can help, but preventing the buildup in the first place is the best strategy. Using a guard column before your analytical column can also help to protect the more expensive analytical column.
Logical Relationship Diagram:
Caption: Strategies to overcome matrix effects in LC-MS/MS analysis.
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LCGC International. (2019). An Uncommon Fix for LC–MS Ion Suppression. Retrieved from [Link]
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Agilent Technologies. (n.d.). Bioanalytical Sample Preparation. Retrieved from [Link]
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Lehotay, S. J., & Chen, Y. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC North America, 35(7), 460-471. Retrieved from [Link]
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Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. Retrieved from [Link]
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Xu, R., et al. (2020). Aspects of matrix and analyte effects in clinical pharmacokinetic sample analyses using LC-ESI/MS/MS - Two case examples. Journal of Pharmaceutical and Biomedical Analysis, 185, 113225. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-(2-cyanoethyl)valine. PubChem Compound Database. Retrieved from [Link]
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- 27. Online SPE | Thermo Fisher Scientific - TW [thermofisher.com]
- 28. agilent.com [agilent.com]
Improving the sensitivity and specificity of N-(2-Cyanoethyl)-L-valine assays.
Welcome to the technical support center for N-(2-Cyanoethyl)-L-valine (CEV) assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to enhance the sensitivity, specificity, and robustness of your CEV quantification methods.
Introduction: The Role of CEV in Exposure Monitoring
This compound (CEV) is a critical biomarker formed from the covalent reaction of acrylonitrile (AN) with the N-terminal valine residue of the hemoglobin protein.[1] Because it reflects cumulative exposure over the lifespan of an erythrocyte (approximately 120 days), it serves as a valuable long-term biomarker for assessing exposure to acrylonitrile, a compound found in tobacco smoke and various industrial processes.[1][2]
Accurate quantification of CEV, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is paramount. However, achieving high sensitivity and specificity can be challenging due to low endogenous concentrations, complex biological matrices like whole blood or globin, and potential analytical interferences. This guide addresses these challenges directly.
Visualizing the Formation of the CEV Biomarker
The formation of the CEV adduct on hemoglobin is the foundational principle of its use as a biomarker. The following diagram illustrates this process, which is a form of Michael addition.
Caption: Formation and cleavage of the CEV adduct from hemoglobin.
Section 1: Sample Preparation & Extraction
The quality of your data is fundamentally dependent on the quality of your sample preparation. This stage is critical for removing interferences and efficiently isolating CEV from the complex biological matrix.
FAQ 1: What is the best method for cleaving CEV from hemoglobin?
Answer: The modified Edman degradation is the gold standard for specifically cleaving N-terminal adducts like CEV without degrading the rest of the protein.[3][4][5] This method uses phenyl isothiocyanate (PITC) under basic conditions to derivatize the N-terminal amino acid, followed by cleavage under acidic conditions. This specificity is crucial for minimizing the generation of interfering byproducts that can occur with harsh, non-specific acid hydrolysis, thereby improving assay specificity.
Troubleshooting: Low or No Analyte Recovery
Question: I'm experiencing very low recovery of my CEV analyte and/or internal standard after sample preparation. What are the likely causes?
Answer: Low recovery is a common issue that can almost always be traced back to the sample preparation phase. Let's break down the potential causes and solutions.
-
Incomplete Cell Lysis:
-
Causality: To access hemoglobin, red blood cells must be completely lysed. Incomplete lysis means a significant portion of your target protein is never exposed to the cleavage reagents.
-
Solution: Ensure your lysing agent (e.g., chilled HPLC-grade water, saponin solution) is fresh and effective. Confirm lysis by visually inspecting the sample for turbidity or by microscopy. Increase vortexing time or use a mechanical homogenizer for stubborn samples.
-
-
Inefficient Globin Precipitation:
-
Causality: The Edman degradation is performed on the globin protein. After lysing red blood cells, hemoglobin must be precipitated and separated from heme and other proteins. Inefficient precipitation (e.g., with acidic acetone) leads to loss of the target protein before the cleavage step.
-
Solution: Use ice-cold precipitating solvent. Ensure the correct ratio of solvent to sample is used. Increase incubation time at low temperatures (-20°C) to maximize protein precipitation. Centrifuge at a sufficient speed and duration to form a tight pellet.
-
-
Suboptimal Edman Degradation Conditions:
-
Causality: The coupling (PITC) and cleavage (acid) steps of the Edman degradation are pH and temperature-sensitive. Incorrect pH will prevent the reactions from proceeding to completion.[4]
-
Solution: Carefully check the pH of your buffers before each experiment. Ensure the reaction temperature is maintained as specified in your protocol. Use high-purity reagents, as contaminants can inhibit the reactions.
-
-
Inefficient Final Extraction:
-
Causality: After cleavage, the free CEV must be extracted from the reaction mixture into an organic solvent. The choice of solvent and extraction technique (e.g., Liquid-Liquid Extraction or Solid-Phase Extraction) is critical. Poor phase separation or incorrect solvent polarity will result in low extraction efficiency.
-
Solution: For LLE, ensure vigorous mixing followed by complete phase separation (centrifugation can help). For SPE, ensure the cartridge is conditioned and equilibrated correctly and that the elution solvent is strong enough to recover the analyte. Always check for analyte carryover by analyzing a blank injection after a high-concentration sample.[6]
-
Protocol: Modified Edman Degradation for CEV Cleavage
This protocol provides a validated workflow for isolating CEV from whole blood.
-
Hemoglobin Isolation & Globin Precipitation:
-
Wash 100 µL of whole blood three times with cold phosphate-buffered saline (PBS).
-
Lyse the packed red blood cells with 200 µL of chilled, HPLC-grade water. Vortex for 1 minute.
-
Add 1 mL of ice-cold acetone containing 0.1% HCl to precipitate the globin protein. Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 4°C, 14,000 x g for 10 minutes. Discard the supernatant and dry the globin pellet under a gentle stream of nitrogen.
-
-
Edman Degradation:
-
Reconstitute the globin pellet in 200 µL of a 1:1 (v/v) mixture of water and isopropanol.
-
Add your stable isotope-labeled internal standard (e.g., this compound-d8).
-
Add 20 µL of 5% phenyl isothiocyanate (PITC) in pyridine.
-
Incubate at 45°C for 60 minutes to allow for the coupling reaction.
-
Evaporate the solvent to dryness under nitrogen.
-
Add 200 µL of 12 M HCl and incubate at 80°C for 20 minutes for the cleavage reaction.
-
-
Extraction:
-
Neutralize the reaction with a suitable base (e.g., NaOH).
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate. Vortex vigorously for 2 minutes.
-
Centrifuge to separate the phases.
-
Transfer the organic (upper) layer to a new tube and evaporate to dryness.
-
Reconstitute the final extract in your initial mobile phase for LC-MS/MS analysis.
-
Section 2: Chromatographic Separation (LC)
Effective chromatographic separation is key to improving specificity by resolving CEV from isobaric interferences and matrix components that can cause ion suppression.
FAQ 2: What type of LC column is best for CEV analysis?
Answer: A reversed-phase C18 column is the most common and effective choice for CEV analysis. CEV is a relatively polar molecule, so a column with good aqueous retention is beneficial. Phenyl-hexyl columns can also provide alternative selectivity. For improved peak shape and retention, especially with HILIC chromatography, using a deuterated internal standard is highly recommended.[7]
Troubleshooting: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: My chromatographic peaks for CEV are tailing or splitting. How can I improve the peak shape?
Answer: Poor peak shape compromises both sensitivity (lower peak height) and the accuracy of integration.[8] The cause can be chemical or physical.
-
Mismatched Injection Solvent:
-
Causality: Injecting the sample in a solvent that is significantly stronger (more organic content in reversed-phase) than the initial mobile phase causes the analyte band to spread before it reaches the column, leading to broad or split peaks.[9]
-
Solution: Always reconstitute your final extract in the initial mobile phase or a weaker solvent. If your sample preparation requires a strong solvent, evaporate it and reconstitute.
-
-
Column Contamination or Degradation:
-
Causality: Accumulation of non-eluted matrix components on the column frit or stationary phase can create active sites that cause peak tailing. High pH mobile phases (>7) can dissolve the silica backbone of standard columns, creating voids that lead to split peaks.[9]
-
Solution: Use a guard column to protect your analytical column. Implement a robust column wash method after each batch. If peak shape degrades, try flushing the column with a series of strong solvents. If the problem persists, the column may need to be replaced.
-
-
Extra-Column Dead Volume:
-
Causality: Excessive tubing length or poorly made connections between the injector, column, and detector create dead volume where the analyte band can diffuse, causing broadening.
-
Solution: Use pre-cut tubing with the narrowest possible internal diameter suitable for your system pressure. Ensure all fittings are properly swaged and seated to minimize dead volume.
-
Table 1: Typical LC-MS/MS Parameters for CEV Analysis
| Parameter | Typical Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and high efficiency for small polar molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation ([M+H]+) of CEV for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Organic solvent for eluting the analyte from the reversed-phase column. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimal for 2.1 mm ID columns to ensure good chromatographic efficiency. |
| Gradient | 5% B to 95% B over 5 min | A standard gradient to elute CEV while washing off more hydrophobic matrix components. |
| Injection Volume | 5 - 10 µL | Balances sensitivity with the risk of column overloading. |
| Column Temp | 40 °C | Improves peak shape and reduces mobile phase viscosity, lowering backpressure. |
Section 3: Mass Spectrometric Detection (MS/MS)
This is where the ultimate sensitivity and specificity of the assay are achieved. Proper optimization of MS parameters is non-negotiable.
FAQ 3: What are the best MS/MS transitions for CEV, and why?
Answer: For CEV (Molecular Weight: 170.21 g/mol [1]), analysis is typically done in positive electrospray ionization (ESI+) mode. The most common precursor ion is the protonated molecule [M+H]+ at m/z 171.2. The most abundant and specific product ions result from the neutral loss of water and formic acid or from the fragmentation of the valine side chain.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| CEV | 171.2 | 126.1 | 15 |
| 72.1 | 25 | ||
| CEV-d8 (IS) | 179.2 | 134.1 | 15 |
| 80.1 | 25 |
Note: Collision energies are instrument-dependent and must be optimized empirically.
Troubleshooting: Ion Suppression & Matrix Effects
Question: My analyte signal is inconsistent and sometimes disappears completely, but my standards in neat solution look fine. Is this a matrix effect?
Answer: This is the classic presentation of a matrix effect, specifically ion suppression.[10][11]
-
Causality: Co-eluting, undetected compounds from the biological matrix (e.g., phospholipids, salts) compete with the analyte of interest for ionization in the MS source. This competition reduces the efficiency of analyte ionization, leading to a suppressed or highly variable signal, which severely compromises the accuracy and precision of quantification.[10]
-
Diagnosis & Solution: The best way to diagnose and correct for matrix effects is through the use of a stable isotope-labeled internal standard (SIL-IS), such as CEV-d8.
-
Principle: A SIL-IS is chemically identical to the analyte and will therefore co-elute and experience the exact same degree of ion suppression.
-
Application: By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by suppression is normalized. If the absolute peak area of your SIL-IS is significantly lower in a matrix sample compared to a neat standard, you have confirmed a matrix effect.[12]
-
Mitigation Workflow:
-
Caption: Troubleshooting workflow for diagnosing and mitigating matrix effects.
Section 4: Data Analysis & Quantification
FAQ 4: How should I construct my calibration curve?
Answer: Your calibration curve should be prepared in a surrogate matrix that mimics the final extract of your biological samples as closely as possible.[13] For CEV, this could be stripped serum or a buffered solution. The concentration range should bracket the expected concentrations in your study samples. A linear regression with 1/x or 1/x² weighting is typically required to account for heteroscedasticity (non-uniform variance) across the concentration range. All validation should adhere to regulatory guidelines, such as those from the FDA.[14][15][16][17]
References
- U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA.gov.
- U.S. Food and Drug Administration. (2018).
-
Lee, J. W., et al. (2006). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Pharmaceutical Research. [Link]
- Swartz, M. E., & Krull, I. S. (2018). Validation of Bioanalytical Methods—Highlights of FDA's Guidance. LCGC North America.
-
Saito, Y., et al. (2020). Analytical Method Validation for Biomarkers As a Drug Development Tool: Points to Consider. Taylor & Francis Online. [Link]
-
Panchal, H., & Suthar, P. (2014). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Bioanalysis Zone. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Bioanalysis Zone. [Link]
-
Patel, K., & Meshram, D. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
-
Li, W., et al. (2024). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Biomedical Chromatography. [Link]
-
Wikipedia. (n.d.). Edman degradation. [Link]
-
Shulyak, M. O., et al. (2025). Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
De Jesús, V. R., et al. (2022). Optimal Cutoff Concentration of Urinary Cyanoethyl Mercapturic Acid for Differentiating Cigarette Smokers from Nonsmokers. Nicotine & Tobacco Research. [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
National Center for Biotechnology Information. (n.d.). N-(2-cyanoethyl)valine. PubChem. [Link]
-
Singh, R., & Farmer, P. B. (2006). Multi-adductomics: Advancing mass spectrometry techniques for comprehensive exposome characterization. Environmental and Molecular Mutagenesis. [Link]
-
Doyle, D. F., et al. (2006). ABRF ESRG 2005 study: identification of seven modified amino acids by Edman sequencing. Journal of Biomolecular Techniques. [Link]
-
LibreTexts Chemistry. (2022). 26.7: The Edman Degradation. [Link]
-
American Association for Clinical Chemistry. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. [Link]
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
-
LCGC North America. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
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Synthesis and purification of high-purity N-(2-Cyanoethyl)-L-valine analytical standard.
Technical Support Center: N-(2-Cyanoethyl)-L-valine Analytical Standard
Introduction
This compound is a critical analytical standard, primarily utilized as a biomarker for monitoring exposure to acrylonitrile, a compound found in tobacco smoke and industrial processes.[1] The synthesis of this standard requires a straightforward yet carefully controlled Michael addition reaction, while its purification demands meticulous attention to achieve the high degree of chemical and enantiomeric purity required for quantitative analytical applications.[2][3]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and analytical characterization of high-purity this compound. It is designed for researchers, analytical scientists, and drug development professionals who require a reliable, well-characterized standard for their work.
Section 1: Overall Synthesis & Purification Workflow
The process begins with the nucleophilic addition of L-valine to acrylonitrile, followed by isolation and purification of the final product. The general workflow is outlined below.
Caption: High-level workflow for this compound synthesis and purification.
Section 2: Troubleshooting the Synthesis
This section addresses common issues encountered during the Michael addition reaction.
| Problem | Potential Cause(s) | Solutions & Scientific Rationale |
| Low or No Product Yield | 1. Ineffective Deprotonation of L-Valine: The amino group of L-valine must be deprotonated to act as an effective nucleophile. Insufficient or weak base will result in a sluggish or incomplete reaction. | - Verify Base Stoichiometry & Quality: Use at least one molar equivalent of a strong base like potassium hydroxide (KOH).[4] Ensure the KOH is fresh and has not absorbed significant atmospheric CO₂, which would neutralize it. |
| 2. Acrylonitrile Polymerization: Acrylonitrile is prone to anionic polymerization, especially in the presence of strong bases and at elevated temperatures. This side reaction consumes the reagent and complicates purification. | - Maintain Low Temperature: Add acrylonitrile slowly and maintain the reaction temperature between 0-5°C.[4] This minimizes the rate of polymerization relative to the desired Michael addition. | |
| 3. Premature Acidification: Adding acid before the reaction is complete will protonate the valine-anion, halting the nucleophilic attack. | - Monitor Reaction Progress: Before acidification, check for the disappearance of L-valine using Thin Layer Chromatography (TLC). A simple ninhydrin stain can visualize the primary amine of L-valine, which should be absent upon completion. | |
| Reaction Stalls or is Incomplete | 1. Insufficient Stirring: L-valine has limited solubility in the initial aqueous solution. Poor mixing leads to a heterogeneous system where the dissolved valine reacts, but the solid portion does not, creating a bottleneck. | - Ensure Complete Dissolution: Stir the mixture of L-valine and KOH in water until a completely clear solution is obtained before cooling and adding acrylonitrile.[4] This ensures the nucleophile is fully available for the reaction. |
| 2. Incorrect Stoichiometry: Using a significant excess of L-valine will naturally leave it as a contaminant, while a large excess of acrylonitrile increases the risk of polymerization and potential N,N-dicyanoethylation byproducts. | - Use a Slight Excess of Acrylonitrile: A small excess (e.g., 1.1-1.2 equivalents) of acrylonitrile can help drive the reaction to completion without introducing significant side reactions. | |
| Oily Product or Failure to Solidify | 1. Presence of Impurities: Unreacted acrylonitrile, its polymer, or other side products can act as eutectic impurities, depressing the melting point and preventing the product from crystallizing. | - Controlled Acidification & Cold Stirring: After acidification to pH 5, stir the resulting suspension vigorously at 0-5°C for at least one hour.[4] This "digestion" period allows the product to fully crystallize and minimizes the co-precipitation of oily impurities. |
| 2. Incorrect Final pH: The isoelectric point (pI) of this compound is where it has minimal solubility. Deviating significantly from the optimal pH for precipitation will leave more product dissolved in the mother liquor. | - Precise pH Adjustment: Carefully adjust the pH to ~5 using concentrated HCl.[4] Use a calibrated pH meter for accuracy. If you overshoot, adjust back with dilute base. |
Section 3: Troubleshooting the Purification
Achieving >99.5% chemical and >99.8% enantiomeric purity requires effective purification.
| Problem | Potential Cause(s) | Solutions & Scientific Rationale |
| Low Purity after Initial Precipitation | 1. Occlusion of Starting Materials: Unreacted L-valine or excess base can be trapped within the crystal lattice of the product during rapid precipitation. | - Slow Crystallization: Instead of rapid precipitation, consider a controlled crystallization. After pH adjustment, allow the solution to cool slowly without vigorous stirring initially, then gently stir at a lower temperature. - Wash Thoroughly: Wash the filtered solid with cold deionized water to remove surface-adhered impurities.[4] |
| Difficulty in Recrystallization | 1. Improper Solvent System: The ideal recrystallization solvent should dissolve the compound when hot but have low solubility when cold. For amino acid derivatives, highly polar systems are needed. | - Use Alcohol/Water Mixtures: A mixture of ethanol/water or isopropanol/water is often effective.[5][6] Dissolve the crude product in a minimum amount of hot water, then slowly add the alcohol until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly to form high-quality crystals. |
| 2. Presence of Insoluble Impurities: Polymeric material from acrylonitrile or other particulates can prevent the formation of a clear, supersaturated solution. | - Hot Filtration: If the crude product does not fully dissolve in the hot recrystallization solvent, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove insoluble impurities before allowing the solution to cool. | |
| Final Product Fails Purity Spec (e.g., <99.5% by HPLC) | 1. Co-crystallization of Impurities: Structurally similar impurities, such as unreacted L-valine, may co-crystallize with the product. | - Multiple Recrystallizations: A second or even third recrystallization may be necessary to achieve the purity required for an analytical standard. - Ion-Exchange Chromatography: For removing stubborn ionic impurities like residual L-valine, ion-exchange chromatography can be a highly effective, albeit more complex, purification step.[7][8] |
| Enantiomeric Purity is Low | 1. Racemization During Synthesis: While the Michael addition under these conditions is not expected to cause significant racemization at the alpha-carbon of valine, harsh conditions (e.g., very high pH or temperature for extended periods) could potentially lead to minor epimerization. | - Adhere to Reaction Conditions: Strictly follow the recommended temperature (0-5°C) and reaction time (4-5 hours) to minimize any potential for racemization.[4] |
| 2. Contaminated L-Valine Starting Material: The issue may originate from the source material. | - Verify Starting Material Purity: Always use high-purity L-valine (>99.5% enantiomeric excess) and confirm its purity by chiral analysis if there is any doubt. |
Section 4: Analytical Characterization FAQs
Q1: How do I definitively confirm the structure of my synthesized this compound? A1: A combination of techniques is required for unambiguous structure confirmation:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) MS should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 171.[4]
-
¹H and ¹³C NMR Spectroscopy: The spectra should match the expected pattern for the structure. Key ¹H NMR signals in D₂O include the characteristic triplets for the two methylene groups of the cyanoethyl moiety and the doublet for the alpha-proton of the valine backbone.[4][9]
-
Infrared (IR) Spectroscopy: Look for a characteristic nitrile (C≡N) stretch around 2260 cm⁻¹.[4]
Q2: What is a suitable starting point for an HPLC method to assess chemical purity? A2: A reversed-phase HPLC method is a standard choice.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.
-
Detection: UV at 210 nm.
-
Rationale: This method effectively separates the polar product from less polar impurities. The acidic modifier ensures good peak shape for the carboxylic acid group.
Q3: How can I determine the enantiomeric purity to ensure I have the L-isomer? A3: Chiral chromatography is essential. Direct analysis without derivatization is preferred to avoid potential racemization during sample preparation.[10]
-
Technique: Chiral High-Performance Liquid Chromatography (HPLC).[11]
-
Column: A teicoplanin-based chiral stationary phase (CSP), such as an Astec CHIROBIOTIC T column, is highly effective for resolving underivatized amino acid enantiomers.[10] Polysaccharide-based CSPs (e.g., CHIRALPAK IC) can also be effective.[12]
-
Rationale: These specialized columns create a chiral environment that allows for the differential interaction and separation of the L- and D-enantiomers, providing a precise measurement of enantiomeric excess (e.e.).
Section 5: Detailed Experimental Protocols
Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[4]
Caption: Step-by-step synthesis protocol for this compound.
Protocol: Purification by Recrystallization
-
Dissolution: Transfer the crude, dry product to an appropriately sized Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to 80-90°C with stirring until the solid dissolves.
-
Solvent Addition: While hot, slowly add ethanol dropwise until the solution just begins to turn cloudy (the saturation point).
-
Clarification: Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of a cold 1:1 ethanol/water mixture.
-
Drying: Dry the crystals under vacuum at 60°C to a constant weight.
Section 6: Data Summary Table
The following table summarizes key analytical data for a high-purity this compound standard.
| Parameter | Specification / Expected Value | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Molecular Formula | C₈H₁₄N₂O₂ | - |
| Molecular Weight | 170.21 g/mol | - |
| Identity by ¹H NMR | Conforms to structure. Key shifts (D₂O): δ ~3.4 (d, 1H), 3.3 (t, 2H), 2.9 (t, 2H), 2.1 (m, 1H), 0.9 (dd, 6H)[4] | ¹H NMR (e.g., 400 MHz, D₂O) |
| Identity by MS | [M+H]⁺ = 171.1 | ESI-MS |
| Chemical Purity | ≥ 99.5% | RP-HPLC (UV, 210 nm) |
| Enantiomeric Purity | ≥ 99.8% L-isomer | Chiral HPLC |
| Melting Point | 245-250°C[4] | Capillary Melting Point |
References
- BenchChem. (2025). Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Comparative Guide.
- ChemicalBook. This compound synthesis.
- Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- CAT. Analyses of amino acids, Enantiomeric purity.
- Komaravolu, Y., et al. (RSC Publishing). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives.
- Sigma-Aldrich. Amino Acid and Peptide Chiral Separations.
- Aquigen Bio Sciences. Custom Synthesis of Impurity Standards.
- ResolveMass Laboratories Inc. (2025). Custom Synthesis of Reference Standards and Drug Metabolites.
- Google Patents. Method for purification of an amino acid using ion exchange resin.
- Diaion. Separation and Refining of Amino acids.
- ResearchGate. (2019). Separation and Purification of Amino Acids.
- PubChem, NIH. N-(2-cyanoethyl)valine.
- Google Patents. Crystallization of amino acid.
- ResearchGate. (2014). How can I recrystallize an amino acid derivative?.
- T3DB. N-(2-Cyanoethyl)valine (T3D4631).
- PubChem, NIH. L-Valine.
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Technical Support Center: Chromatographic Separation of N-(2-Cyanoethyl)-L-valine
Welcome to the technical support center for optimizing the chromatographic separation of N-(2-Cyanoethyl)-L-valine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of this compound and its isomers. We will move beyond simple procedural steps to explain the underlying principles, enabling you to make informed decisions and develop robust, self-validating analytical methods.
Introduction: The Separation Challenge
This compound is an amino acid derivative, often used as a biomarker for exposure to acrylonitrile.[1] The primary analytical challenge lies in separating it from structurally similar impurities, chief among them its own enantiomer, N-(2-Cyanoethyl)-D-valine. This D-isomer can arise if the L-valine starting material is not enantiomerically pure.[2] Due to their identical physical and chemical properties in an achiral environment, separating these enantiomers requires specialized chiral chromatography techniques. Furthermore, other process-related impurities, such as adducts of related amino acids (e.g., norvaline, leucine), may be present, leading to co-elution issues in standard reversed-phase methods.[3][4]
This guide provides a systematic approach to tackling these separation challenges, from initial troubleshooting of poor resolution to the fine-tuning of chiral separation methods.
Frequently Asked Questions & Troubleshooting Guide
Q1: My chromatogram shows a single, broad, or shouldered peak. How can I confirm if I have a co-elution problem?
Answer: A distorted peak shape is a classic indicator of co-eluting species.[5][6] Before adjusting any chromatographic parameters, you must first confirm that the peak is impure.
Causality: Co-elution occurs when two or more compounds exit the column at the same time, resulting in a single, misleading chromatographic peak.[5] This compromises both identification and quantification. A subtle shoulder suggests a partial separation, whereas a perfectly symmetrical but broad peak could indicate two compounds with nearly identical retention times.[6]
Diagnostic Protocol:
-
Peak Purity Analysis (Diode Array Detector - DAD/PDA): If your HPLC is equipped with a DAD, this is the most powerful tool for detecting co-elution.[6]
-
Principle: A pure peak should have an identical UV-Vis spectrum across its entire width (upslope, apex, and downslope). The peak purity algorithm in your chromatography data system (CDS) compares these spectra.
-
Procedure: Acquire spectra across the peak of interest. Use the peak purity function in your software to generate a purity plot or a purity index. A failing purity index or mismatched spectra indicate the presence of one or more co-eluting impurities.
-
-
Mass Spectrometry (MS) Analysis: If you have an LC-MS system, you can analyze the mass spectra across the peak.
-
Procedure: Extract the mass spectra at different points (start, middle, end) of the chromatographic peak. If you observe different primary ions at different points, it confirms co-elution.
-
-
Systematic Method Adjustment: If you lack a DAD or MS, you can infer co-elution by systematically changing the separation selectivity.
-
Procedure: Make a significant change to a parameter that affects selectivity (α), such as mobile phase pH or organic solvent type (e.g., switch from acetonitrile to methanol). If the single peak splits into two or its shape changes dramatically, co-elution was occurring.
-
Q2: I've confirmed co-elution between this compound and an unknown impurity. What is the logical workflow for improving resolution?
Answer: A systematic approach based on the fundamental resolution equation is the most efficient way to solve co-elution problems. The goal is to manipulate retention factor (k'), selectivity (α), and/or efficiency (N) to achieve baseline separation.
Causality: The resolution (Rs) between two peaks is governed by three key factors:
-
Efficiency (N): A measure of the column's ability to produce narrow peaks. Higher N is better.
-
Selectivity (α): The ratio of the retention factors of the two compounds. An α value of 1.0 means the peaks are perfectly co-eluted. This is the most powerful factor to adjust for improving resolution.[5]
-
Retention Factor (k'): How long an analyte is retained on the column. A k' between 2 and 10 is ideal for good resolution.[6]
The following flowchart outlines a logical troubleshooting strategy.
Caption: A logical workflow for troubleshooting and resolving co-eluting peaks.
Q3: Which type of column (stationary phase) is most suitable for this analysis?
Answer: The choice of stationary phase is critical and depends on whether you are separating diastereomers/structural isomers or enantiomers.
Causality: Chromatographic separation relies on differential interactions between analytes and the stationary phase. Since this compound is a polar, zwitterionic molecule, its retention on a standard C18 column can be poor.[7][8] More specialized phases are often required.
| Stationary Phase Type | Best For | Mechanism & Rationale | Key Considerations |
| Polar-Embedded / Polar-Endcapped RP | General purpose, separating from less polar impurities. | These phases have polar groups embedded within the alkyl chains or at the end. This provides an alternative selectivity for polar analytes and reduces unwanted interactions with residual silanols, improving peak shape.[7] | Good starting point. May not provide sufficient selectivity for closely related isomers. |
| Phenyl Phases | Separating aromatic or moderately polar compounds. | Phenyl columns offer unique π-π interactions, which can provide selectivity for compounds containing aromatic rings or polarizable groups.[9][10] This can be useful if impurities have different electronic characteristics. | Selectivity is very different from C18; a good alternative if C18 fails. |
| HILIC (Hydrophilic Interaction Liquid Chromatography) | Separating highly polar compounds. | HILIC uses a polar stationary phase (like bare silica or diol) and a mobile phase with a high concentration of organic solvent. It is excellent for retaining and separating very polar analytes like amino acids and their derivatives that are not well-retained in reversed-phase.[7][9] | Requires careful equilibration and is sensitive to water content in the sample and mobile phase. |
| Chiral Stationary Phases (CSPs) | Separating enantiomers (D/L isomers). | These phases are derivatized with a chiral selector (e.g., polysaccharide, protein, crown ether) that forms transient, diastereomeric complexes with the enantiomers.[10][11] The different stabilities of these complexes cause one enantiomer to be retained longer than the other. | This is mandatory for separating this compound from its D-enantiomer. The choice of CSP is often empirical. |
Q4: How does mobile phase pH affect the separation of this compound?
Answer: Mobile phase pH is one of the most powerful parameters for optimizing the separation of ionizable compounds like amino acid derivatives.[12][13]
Causality: The charge state of this compound is dependent on the pH of the mobile phase. It has two ionizable groups: a carboxylic acid (pKa ~2.3) and a secondary amine (pKa ~9.7).
-
At low pH (<2.3): The molecule is a cation (amine is protonated, acid is neutral). It will be less retained on a reversed-phase column due to its high polarity.
-
At intermediate pH (2.3 < pH < 9.7): The molecule is a zwitterion (amine is protonated, acid is deprotonated). Its net charge is neutral, but it is still very polar. Retention in reversed-phase is often maximal in this range, close to the isoelectric point.[14]
-
At high pH (>9.7): The molecule is an anion (amine is neutral, acid is deprotonated).
By adjusting the pH, you change the molecule's overall polarity and its potential for ionic interactions, thereby altering its retention time and selectivity relative to other isomers. For amino acid separations, a pH between 2.5 and 7.5 is often explored.[12][15]
| Parameter | Effect on Separation | Practical Advice |
| Mobile Phase pH | Drastically alters selectivity and retention by changing the ionization state of the analytes.[12][14] | Systematically screen pH values (e.g., 3.0, 5.0, 7.0) using appropriate buffers (formate, acetate, phosphate). Small changes in pH can lead to large changes in resolution. |
| Organic Modifier % (ACN/MeOH) | Decreasing organic content increases retention in reversed-phase and decreases retention in HILIC. | Adjust in small increments (e.g., 2-5%) to optimize the retention factor (k') to be between 2 and 10. |
| Column Temperature | Increasing temperature generally decreases retention time and can sometimes improve peak shape and efficiency. However, it can also alter selectivity.[13] | Evaluate temperatures between 25°C and 40°C. Higher temperatures can sometimes degrade the column or analyte. |
| Buffer Concentration | Affects ionic strength and can influence peak shape and retention, especially in ion-exchange or HILIC modes. | Start with a concentration of 10-20 mM. Higher concentrations can improve peak shape for basic compounds but may precipitate at high organic content. |
Q5: I need to separate the D/L enantiomers. What is a good starting point for a chiral method?
Answer: Separating the enantiomers this compound and N-(2-Cyanoethyl)-D-valine requires a chiral stationary phase (CSP). Polysaccharide-based and macrocyclic antibiotic-based CSPs are excellent starting points for amino acid derivatives.[11]
Causality: Enantiomers have identical properties in a non-chiral environment. A CSP provides a chiral environment where the two enantiomers can interact differently, leading to different retention times. The choice of mobile phase is also crucial as it mediates these interactions.
Caption: Chemical structures of this compound and its enantiomer.
Experimental Protocol: Chiral Separation Method Development
This protocol provides a step-by-step methodology for developing a robust chiral separation method for this compound.
1. Column Selection:
-
Primary Choice: Start with a polysaccharide-based CSP, such as a cellulose or amylose derivative column (e.g., Chiralcel® OD-3R or Chiralpak® AD-3R). These are versatile and effective for a wide range of compounds, including N-protected amino acids.[10]
-
Alternative: If polysaccharide columns fail, consider a macrocyclic antibiotic phase (e.g., CHIROBIOTIC™ T or V) or a crown-ether based column, which are also known to be effective for amino acids.[16]
2. Mobile Phase Screening (Reversed-Phase Mode):
-
Objective: To find a mobile phase system that provides retention and initial selectivity.
-
Step 2.1: Prepare mobile phases consisting of an aqueous buffer and an organic modifier.
-
Aqueous Buffer: 20 mM Ammonium acetate, pH adjusted to 5.0.
-
Organic Modifiers: Acetonitrile (ACN) and Methanol (MeOH).
-
-
Step 2.2: Run an isocratic screening.
-
Run 1: 80% Aqueous Buffer / 20% ACN
-
Run 2: 80% Aqueous Buffer / 20% MeOH
-
-
Step 2.3: Evaluate the chromatograms. Look for any sign of peak splitting or broadening that would indicate a partial separation. The mobile phase that shows the best "enantioselectivity" (even if not baseline resolved) is the one to optimize further.
3. Method Optimization:
-
Objective: To achieve baseline resolution (Rs ≥ 1.5).
-
Step 3.1: Optimize Organic Modifier Percentage: Using the best organic modifier from Step 2, adjust its concentration. If peaks are eluting too quickly, decrease the organic percentage. If they are too retained, increase it.
-
Step 3.2: Optimize pH and Buffer: If resolution is still poor, adjust the mobile phase pH. Test pH 4.0 and 6.0. The change in the analyte's ionization state can significantly impact its interaction with the CSP.
-
Step 3.3: Optimize Temperature: Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase enantioselectivity and resolution, though this comes at the cost of broader peaks and higher backpressure.[15]
4. Final Method Validation:
-
Once baseline resolution is achieved, the method should be validated for specificity, linearity, accuracy, and precision according to relevant guidelines.
References
-
Mobile Phase pH, Column Temperature, and Eluent Flow Rate Effects on Separation and Fluorescence‐Electrochemical Detection of OPA Derivatives of Amino Acids in Reversed‐Phase Liquid Chromatography. Taylor & Francis Online. [Link]
-
Mobile Phase pH, Column Temperature, and Eluent Flow Rate Effects on Separation and Fluorescence‐Electrochemical Detection of OPA Derivatives of Amino Acids in Reversed‐Phase Liquid Chromatography. ResearchGate. [Link]
-
Effect of the Mobile Phase on Antibody-Based Enantiomer Separations of Amino Acids in High-Performance Liquid Chromatography. PubMed. [Link]
-
Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. [Link]
-
Effect of mobile phase pH and organic content on retention times and... ResearchGate. [Link]
-
Analysis of Amino Acids. Chemistry LibreTexts. [Link]
-
Choosing Your LC Stationary Phase. Restek. [Link]
-
Different Types of Stationary Phases in Liquid Chromatography. Veeprho. [Link]
-
Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]
-
N-(2-cyanoethyl)valine | C8H14N2O2. PubChem. [Link]
-
Other HPLC separations performed on polar stationary phases. ResearchGate. [Link]
-
Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. Oxford Academic. [Link]
-
Chiral separation of underivatized and dansyl amino acids by ligand-exchange micellar electrokinetic capillary chromatography using a copper(II)-L-valine complex as selector. PubMed. [Link]
-
HPLC Troubleshooting Guide. Sepanvex. [Link]
-
Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilization... Royal Society of Chemistry. [Link]
-
High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. National Institutes of Health (NIH). [Link]
-
Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... National Institutes of Health (NIH). [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]
-
HPLC Methods for analysis of Valine. HELIX Chromatography. [Link]
-
L-Valine, N-(2-cyanoethyl)-N-(methoxycarbonyl). Pharmaffiliates. [Link]
-
Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes... Springer. [Link]
-
Chromatographic separation of five sets of AAs and their isomers. ResearchGate. [Link]
-
Automated Pre-Column Derivatization of Amino Acids by HPLC. Axion Labs. [Link]
-
(PDF) Chromatographic Separation of Amino Acids. ResearchGate. [Link]
-
High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. [Link]
-
Analysis of Amino Acids by HPLC. Agilent. [Link]
-
n-2-cyanoethylaniline. Organic Syntheses. [Link]
- Method for synthesizing D-valine.
Sources
- 1. scbt.com [scbt.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. pharmanow.live [pharmanow.live]
- 8. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 9. Choosing Your LC Stationary Phase [discover.restek.com]
- 10. veeprho.com [veeprho.com]
- 11. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
Quality control and assurance in N-(2-Cyanoethyl)-L-valine biomonitoring.
Answering the call for robust and reliable biomonitoring, this Technical Support Center provides a comprehensive guide to quality control (QC) and quality assurance (QA) in the analysis of N-(2-Cyanoethyl)-L-valine (CEVal). As a critical hemoglobin adduct biomarker for acrylonitrile (ACN) exposure, accurate quantification of CEVal is paramount for toxicological studies, occupational health assessments, and drug development safety protocols.[1][2][3]
This guide is structured to function as a direct resource for laboratory professionals. It moves from foundational concepts in our FAQ section to in-depth, problem-solving scenarios in the Troubleshooting Guide. Authored from the perspective of a Senior Application Scientist, the content emphasizes not just the "how" but the "why," grounding every recommendation in established scientific principles to ensure data integrity and defensibility.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles and practices of CEVal biomonitoring.
General Concepts
Q1: What is this compound (CEVal) and why is it a preferred biomarker for acrylonitrile (ACN) exposure?
A: this compound (CEVal) is a stable chemical adduct formed when acrylonitrile (ACN), a probable human carcinogen, reacts with the N-terminal valine residue of the hemoglobin protein in red blood cells.[2][4] It is considered a superior biomarker for several reasons:
-
Specificity: The formation of CEVal is a direct consequence of exposure to ACN, making it a highly specific indicator.[3]
-
Long-Term Integration: Hemoglobin has a lifespan of approximately 120 days. Measuring CEVal provides an integrated picture of ACN exposure over the preceding 2-3 months, smoothing out daily variations.[5]
-
Accessibility: It is measured in blood, a routinely collected biological matrix.
Q2: What are the primary sources of ACN exposure that necessitate CEVal biomonitoring?
A: Exposure can be both occupational and environmental. Key sources include industrial manufacturing of acrylic fibers and plastics, and significant non-occupational exposure comes from cigarette smoke.[4][5][6] Due to its prevalence, CEVal levels are often significantly higher in smokers compared to non-smokers.[1][7]
Q3: What is the core principle of the analytical methods used for CEVal quantification?
A: The most common methods involve cleaving the CEVal adduct from the globin protein using a modified Edman degradation procedure.[1][7] The released CEVal is then derivatized to enhance its volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) or to improve its ionization efficiency for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantification is almost universally achieved using a stable isotope-labeled (SIL) internal standard to correct for analytical variability.[1][8]
Sample Handling & Preparation
Q4: What are the best practices for collecting and storing blood samples for CEVal analysis?
A: Proper sample handling is the first line of defense for data quality.
-
Collection: Collect whole blood in tubes containing an anticoagulant like EDTA or heparin.
-
Storage: For short-term storage (up to one week), refrigeration at 2-8°C is acceptable. For long-term storage, freezing at -20°C or, ideally, -80°C is required to prevent degradation of hemoglobin and the adduct. Avoid repeated freeze-thaw cycles, as this can lead to protein denaturation and potential matrix effects.[9][10]
-
Contamination: Be mindful of potential external contamination sources, a common challenge in biomonitoring studies measuring low-level analytes.
Q5: Why is a Stable Isotope-Labeled (SIL) Internal Standard essential for this analysis?
A: A SIL internal standard (e.g., N-(2-Cyanoethyl-d3)-L-valine or a 13C-labeled analogue) is the gold standard for quantitative mass spectrometry.[11][12] Its importance cannot be overstated:
-
Co-elution: It is chemically identical to the target analyte (CEVal), ensuring it behaves identically during extraction, derivatization, and chromatographic separation.
-
Correction for Matrix Effects: The most critical function is to correct for signal suppression or enhancement caused by co-eluting components from the biological matrix (e.g., salts, lipids).[13][14] Because the SIL-IS experiences the same matrix effects as the native analyte, the ratio of their signals remains constant, ensuring accurate quantification.
-
Process Monitoring: It accounts for analyte loss at every step of the sample preparation process, from extraction to injection. While structural analogues can be used, they do not correct for matrix effects or procedural errors as effectively as a SIL-IS.[15]
Analytical Methodology & Data Interpretation
Q6: What are the acceptance criteria for a calibration curve in a typical CEVal bioanalytical method?
A: A valid calibration curve is fundamental to accurate quantification. The criteria should be defined in your standard operating procedure (SOP) and align with regulatory guidance like the ICH M10 guideline.[16] A summary of typical criteria is provided in Table 1.
Q7: How are Quality Control (QC) samples used to ensure the validity of an analytical run?
A: QC samples are pools of the same matrix (e.g., human blood) fortified with known concentrations of CEVal. They are analyzed alongside unknown samples to monitor the method's performance. A typical run includes:
-
Blank Sample: A matrix sample with no analyte or internal standard, used to check for contamination.
-
Zero Sample: A matrix sample with internal standard but no analyte, used to check for interference at the analyte's retention time.
-
QC Samples: At least three levels spanning the calibration range (low, medium, and high). These samples validate the accuracy and precision of the run. Acceptance criteria are typically that at least 2/3 of the QCs (and at least 50% at each level) must be within ±15% (or ±20% at the LLOQ) of their nominal value.
Q8: What does "Limit of Quantification (LLOQ)" signify, and how is it established?
A: The Lower Limit of Quantification (LLOQ) is the lowest concentration of CEVal in a sample that can be reliably quantified with acceptable accuracy and precision.[17] It is typically established during method validation by analyzing samples with low analyte concentrations and determining the point at which the signal-to-noise ratio is at least 10, and accuracy and precision are within ±20%.[18]
Troubleshooting Guide
This guide addresses specific experimental problems in a question-and-answer format.
Symptom 1: Low or No Analyte (CEVal) Signal, but the Internal Standard (IS) Signal is Strong.
Q: My internal standard peak looks great, but the CEVal peak is weak or absent in my QC samples and study samples. What's the cause?
A: This pattern strongly suggests a problem that occurred before the internal standard was added to the sample. The IS is functioning correctly from the point of its addition, but the analyte was lost or degraded beforehand.
Potential Causes & Systematic Solutions:
-
Analyte Degradation During Storage/Handling:
-
Causality: The CEVal adduct, while generally stable, can degrade under improper storage conditions (e.g., prolonged storage at room temperature, multiple freeze-thaw cycles).[19]
-
Solution: Review the sample storage history. Were the samples consistently kept at -20°C or lower? Thaw a fresh aliquot of a QC sample that has not undergone previous freeze-thaw cycles and re-analyze.
-
-
Inefficient Globin Isolation:
-
Causality: The initial step of isolating globin from red blood cell lysate must be efficient. If the globin protein is lost during precipitation and washing steps, the CEVal adduct attached to it will also be lost.
-
Solution: Re-evaluate your globin isolation protocol. Ensure complete cell lysis and optimal precipitation conditions (e.g., correct solvent-to-sample ratio, temperature). Quantify the globin concentration (e.g., using a BCA or Bradford assay) before proceeding to the Edman degradation to confirm successful isolation.
-
-
Incomplete Edman Degradation:
-
Causality: The modified Edman reaction cleaves the N-terminal valine adduct. If this reaction is incomplete due to incorrect pH, reagent degradation (especially the derivatizing agent like pentafluorophenyl isothiocyanate), or improper temperature, the CEVal will not be released from the protein for analysis.
-
Solution: Prepare fresh Edman reagents. Verify the pH of all buffers used in the procedure. Ensure the reaction is incubated at the specified temperature for the required duration. Analyze a high-concentration QC sample to confirm the reaction is proceeding efficiently.
-
Symptom 2: Low Signal for BOTH Analyte (CEVal) and Internal Standard (IS).
Q: Both my CEVal and SIL-IS signals are significantly lower than expected, leading to poor sensitivity. What should I investigate?
A: When both signals are suppressed, the issue likely occurred after the internal standard was added or is related to the analytical instrumentation itself. The consistent ratio between the two may still yield an accurate result, but low signal intensity compromises the LLOQ and overall data quality.
Potential Causes & Systematic Solutions:
-
Severe Matrix Effects:
-
Causality: Even with a SIL-IS, extreme levels of co-eluting matrix components can suppress the ionization of both the analyte and the IS in the mass spectrometer's source.[13][14] This is the most common cause.
-
Solution: Improve the sample cleanup procedure. Introduce an additional solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step after the Edman degradation to remove interfering substances like salts or lipids.[9] You can also try diluting the final extract, though this may push concentrations below the LLOQ.
-
-
Suboptimal Derivatization (for GC-MS):
-
Causality: If derivatization is required to make the CEVal and IS volatile, an incomplete reaction will lead to poor recovery of the desired derivative for both compounds. This could be due to moisture in the sample or degraded derivatizing agents.
-
Solution: Ensure the sample extract is completely dry before adding the derivatizing agent. Use fresh, high-purity reagents and store them under anhydrous conditions.[20]
-
-
Instrumental Issues:
-
Causality: A dirty ion source, clogged sample path, or declining detector sensitivity in the mass spectrometer will affect all ions non-selectively.[21]
-
Solution: Perform routine instrument maintenance. Clean the ion source, check for blockages in the transfer lines, and run a system suitability test or calibration with the manufacturer's standard to verify instrument performance.
-
-
Adduct Formation in the MS Source:
-
Causality: In LC-MS/MS, CEVal might form adducts with cations like sodium ([M+Na]+) or potassium ([M+K]+) instead of the intended protonated molecule ([M+H]+).[21] If the mass spectrometer is only set to monitor the [M+H]+ transition, the signal from the adducted forms will be lost, leading to an apparent drop in sensitivity.
-
Solution: Check your mass spectrum for the presence of sodium or other adducts. If present, use high-purity, LC-MS grade solvents and additives to minimize salt contamination.[22][23] Ensure mobile phase containers are clean.
-
Symptom 3: Poor Peak Shape (Tailing, Fronting, or Split Peaks).
Q: My chromatographic peaks for CEVal are tailing or split, which is affecting integration and precision. What causes this?
A: Peak shape problems are almost always related to chromatographic or sample injection issues.
Potential Causes & Systematic Solutions:
-
Column Contamination or Degradation:
-
Causality: Accumulation of non-eluting matrix components on the column inlet frit or stationary phase can cause peak distortion.[24] For GC columns, non-volatile material can build up. For LC columns, operating at a high pH can dissolve the silica backbone, creating voids.
-
Solution:
-
LC: Reverse-flush the column with a strong solvent series. If this fails, replace the column. Always use a guard column to protect the analytical column.
-
GC: Bake out the column at a high temperature (within its specified limits). If the problem persists, trim a small section (10-15 cm) from the column inlet.
-
-
-
Injection Solvent Mismatch (LC):
-
Causality: Injecting the sample in a solvent that is significantly stronger than the mobile phase will cause the sample band to spread before it reaches the column, resulting in broad or split peaks.[24]
-
Solution: Reconstitute the final sample extract in the initial mobile phase or a weaker solvent. Ensure the injection volume is appropriate for the column dimensions.
-
-
Secondary Interactions (LC):
-
Causality: Peak tailing for basic compounds can occur due to interactions with acidic silanol groups on the silica stationary phase.
-
Solution: Add a small amount of a competitor (e.g., 0.1% formic acid) to the mobile phase to protonate the analyte and saturate the silanol groups, minimizing these secondary interactions.
-
Visualized Workflows and Key Protocols
Overall Analytical Workflow for CEVal Biomonitoring
The following diagram outlines the complete process from sample collection to data analysis, highlighting critical QC checkpoints.
Caption: End-to-end workflow for CEVal biomonitoring.
Troubleshooting Logic: Low Analyte Signal
This decision tree helps diagnose the root cause of low signal intensity.
Caption: Decision tree for troubleshooting low signal intensity.
Reference Data Tables
Table 1: Typical QC Acceptance Criteria for Method Validation & Routine Analysis
| Parameter | Acceptance Criteria | Rationale & Guidance |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99 | Demonstrates a strong linear relationship between concentration and response. |
| At least 75% of standards within ±15% of nominal value | Ensures the accuracy of the curve across the analytical range. | |
| LLOQ standard within ±20% of nominal value | A wider acceptance window is common for the lowest calibration point.[16] | |
| Quality Control (QC) Samples | ≥ 67% of all QCs within ±15% of nominal value | Confirms the accuracy and precision of the entire analytical batch. |
| ≥ 50% of QCs at each level must pass | Prevents bias at any single concentration level. | |
| Precision (CV%) | Inter- and Intra-assay CV ≤ 15% (≤ 20% at LLOQ) | Measured during method validation to establish method reproducibility.[25][26] |
| Accuracy (% Bias) | Inter- and Intra-assay bias within ±15% (±20% at LLOQ) | Measured during method validation to establish how close results are to the true value.[25] |
| Blank Samples | Response should be < 20% of the LLOQ response | Confirms the absence of significant system contamination or carryover. |
References
-
Tavares, R., Borba, H., Monteiro, M., Proença, M. J., Lynce, N., Rueff, J., & Farmer, P. B. (1996). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. Carcinogenesis, 17(12), 2655–2660. [Link]
-
Association of Public Health Laboratories. (2019). Guidance for Laboratory Biomonitoring Programs. APHL.org. [Link]
-
Ghittori, S., Maestri, L., Marraccini, P., & Imbriani, M. (1998). Biological monitoring of acrylonitrile exposure. Giornale Italiano di Medicina del Lavoro ed Ergonomia, 20(1), 10–14. [Link]
-
Pharmaffiliates. (n.d.). L-Valine, N-(2-cyanoethyl)-N-(methoxycarbonyl). Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2023). ToxGuide™ for Acrylonitrile. [Link]
-
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S-au-de-Meza, C. E., et al. (2021). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecules, 26(11), 3163. [Link]
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Validation & Comparative
Validation of N-(2-Cyanoethyl)-L-valine as a Long-Term Biomarker of Smoking: A Comparative Guide
This guide provides an in-depth technical comparison of N-(2-Cyanoethyl)-L-valine (CEV) against other established long-term biomarkers of smoking. It is intended for researchers, scientists, and drug development professionals who require robust and validated methods for assessing smoking status and compliance in clinical and research settings.
The Imperative for Reliable Long-Term Smoking Biomarkers
Accurate assessment of smoking status is critical in clinical trials, epidemiological studies, and smoking cessation programs. While self-reporting is often utilized, it is prone to bias. Biochemical markers provide an objective measure of tobacco exposure. Short-term biomarkers, such as carbon monoxide in exhaled air and cotinine in plasma or urine, are effective for assessing recent exposure but are limited by their short half-lives. For long-term assessment, more stable biomarkers are required. This guide focuses on the validation of this compound (CEV), a promising long-term biomarker, and compares its performance with established alternatives.
This compound (CEV): A Biomarker of Cumulative Exposure
CEV is a stable adduct formed from the covalent binding of acrylonitrile to the N-terminal valine of the hemoglobin protein.[1] Acrylonitrile is a toxic and potentially carcinogenic compound present in significant amounts in cigarette smoke.[2][3]
The formation of the CEV-hemoglobin adduct provides a unique advantage for long-term monitoring. Since red blood cells have an average lifespan of approximately 120 days, the concentration of CEV in blood reflects cumulative exposure to acrylonitrile over this period. This contrasts with biomarkers that are rapidly metabolized and excreted.
The following diagram illustrates the formation pathway of the CEV-hemoglobin adduct:
Sources
A Guide to Inter-laboratory Comparison and Standardization of N-(2-Cyanoethyl)-L-valine (CEVal) Measurements
Introduction: The Significance of N-(2-Cyanoethyl)-L-valine (CEVal) as a Biomarker
This compound (CEVal) is a stable adduct formed from the reaction of acrylonitrile (ACN) with the N-terminal valine of the hemoglobin protein.[1][2] Acrylonitrile is a significant industrial chemical and a component of tobacco smoke, classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer.[3] Consequently, accurate measurement of CEVal in blood samples serves as a critical biomarker for assessing long-term or historical exposure to ACN.[1][4] Whether in occupational health monitoring, clinical studies evaluating smoking cessation products, or toxicological research, the ability to reliably quantify CEVal across different laboratories is paramount for data comparability and regulatory acceptance.
This guide provides a framework for understanding the analytical methodologies for CEVal, the critical need for standardization, and a practical approach to designing and implementing inter-laboratory comparison studies.
Analytical Methodologies for CEVal Quantification: A Comparative Overview
The quantification of CEVal from a complex biological matrix like whole blood requires highly sensitive and specific analytical techniques. The two most prevalent methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
Historically, GC-MS has been a cornerstone for hemoglobin adduct analysis.[2] The typical workflow involves:
-
Globin Isolation: Red blood cells are lysed, and the globin protein is precipitated and isolated.
-
Adduct Cleavage: A modified Edman degradation procedure is used to specifically cleave the N-terminal valine adduct (CEVal) from the protein chain.[2][5]
-
Derivatization: The cleaved CEVal is chemically modified (derivatized) to increase its volatility and thermal stability, making it suitable for GC analysis.
-
GC-MS Analysis: The derivatized analyte is separated by gas chromatography and detected by mass spectrometry, often using selected ion monitoring (SIM) for enhanced sensitivity.[2]
Causality Behind Experimental Choices: The Edman degradation is chosen for its specificity in targeting N-terminal amino acids. Derivatization is a necessary step because native amino acids are not sufficiently volatile for GC analysis. The choice of derivatizing agent and internal standard (often a stable isotope-labeled version of the analyte) is critical for accurate quantification.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the method of choice in many modern bioanalytical laboratories due to its high sensitivity, specificity, and reduced need for sample derivatization.
-
Sample Preparation: This can range from simple protein precipitation ("dilute-and-shoot") to more complex solid-phase extraction (SPE) for cleaner samples. The core of the process still involves the proteolytic digestion of the globin protein to release the CEVal adduct.
-
LC Separation: The sample extract is injected into a liquid chromatograph, where CEVal is separated from other matrix components, typically using reverse-phase chromatography.
-
MS/MS Detection: The analyte is ionized (usually by electrospray ionization, ESI) and detected by a tandem mass spectrometer. The use of Multiple Reaction Monitoring (MRM) provides exceptional specificity by monitoring a specific precursor-to-product ion transition for both the analyte and its stable isotope-labeled internal standard.
Causality Behind Experimental Choices: LC-MS/MS avoids the often cumbersome and potentially variable derivatization step required for GC-MS.[6] The specificity of MRM reduces the impact of matrix interferences, which is a common challenge in biological samples.[6] This leads to more robust and higher-throughput methods.
The Imperative for Standardization and Inter-laboratory Comparison
Despite well-defined methods, significant variability in CEVal measurements can arise between different laboratories. This variability undermines the ability to compare data from different studies or establish universal exposure thresholds.
Sources of Variability:
-
Pre-analytical Factors: Sample collection, storage, and handling.
-
Analytical Factors:
-
Efficiency of globin isolation and adduct cleavage/digestion.
-
Choice and purity of internal standards.
-
Instrument calibration and maintenance.
-
Matrix effects influencing ionization efficiency in LC-MS/MS.
-
-
Data Analysis: Integration parameters and calibration curve fitting.
An inter-laboratory comparison (also known as a proficiency test or ring trial) is the most effective tool to assess and improve the comparability of results among a group of laboratories.[7][8] It provides an objective measure of a laboratory's performance and helps identify systematic biases in methodology.
Designing and Implementing an Inter-laboratory Comparison Study
A successful inter-laboratory study requires careful planning and execution. The process can be visualized as follows:
Caption: Workflow for an Inter-laboratory Comparison Study.
Key Steps:
-
Preparation of Test Materials: A large volume of blood is pooled and fortified with varying, known concentrations of CEVal to create multiple test samples. Ensuring the homogeneity and stability of these materials is critical for the validity of the study.[9] The use of Certified Reference Materials (CRMs), where available, is highly recommended to establish traceability.[4][10]
-
Protocol Distribution: A detailed protocol is distributed, but laboratories may also be permitted to use their own validated in-house methods to assess real-world variability.
-
Blinded Analysis: Samples are shipped frozen and blinded to the participating laboratories.
-
Data Submission: Laboratories submit their quantitative results for each sample to the coordinating body by a specified deadline.
Data Analysis and Interpretation in Inter-laboratory Studies
The core of the comparison lies in the statistical analysis of the submitted data. A common and robust method for evaluating performance is the Z-score .[7]
The Z-score is calculated for each laboratory's result on each sample:
Z = (x - X) / σ
Where:
-
x is the result reported by the laboratory.
-
X is the assigned value (often the consensus mean or median of all participant results).
-
σ is the standard deviation for proficiency assessment (often a predetermined value based on the required analytical performance).
Interpretation of Z-scores:
-
|Z| ≤ 2.0: Satisfactory performance.
-
2.0 < |Z| < 3.0: Questionable performance (warning signal).
-
|Z| ≥ 3.0: Unsatisfactory performance (action signal).
Example Data Presentation
Below is a hypothetical summary of results from an inter-laboratory study for two different CEVal samples.
| Laboratory ID | Sample A Result (pmol/g globin) | Sample A Z-Score | Sample B Result (pmol/g globin) | Sample B Z-Score | Performance |
| Lab 01 | 145.2 | -0.45 | 489.1 | 0.19 | Satisfactory |
| Lab 02 | 151.8 | 0.15 | 505.6 | 0.81 | Satisfactory |
| Lab 03 | 128.9 | -2.01 | 445.3 | -1.58 | Questionable |
| Lab 04 | 165.7 | 1.48 | 550.2 | 2.50 | Questionable |
| Lab 05 | 149.5 | -0.07 | 481.5 | -0.15 | Satisfactory |
| Consensus Mean | 150.2 | 485.7 | |||
| Std. Dev. (σ) | 11.0 | 25.8 |
Recommended Protocol: A Self-Validating LC-MS/MS Method for CEVal
This protocol describes a robust, self-validating method for the quantification of CEVal in human blood, grounded in established bioanalytical principles.
Materials and Reagents
-
Blood Collection Tubes: K2-EDTA
-
Reagents: HPLC-grade water, acetonitrile, methanol, formic acid, ammonium bicarbonate.
-
Standards: Certified this compound and stable isotope-labeled internal standard (e.g., N-(2-Cyanoethyl)-L-[¹³C₅,¹⁵N₁]valine).
-
Enzyme: Trypsin (proteomics grade).
-
Equipment: Centrifuge, vortex mixer, sample concentrator, LC-MS/MS system.
Experimental Workflow Diagram
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A Comparative Guide to N-(2-Cyanoethyl)-L-valine as a Biomarker for Cigarette Consumption
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quantifying exposure to tobacco smoke is a critical aspect of clinical research, drug development, and public health studies. While self-reporting is often used, it is subject to inaccuracies. Objective biomarkers provide a more reliable measure of exposure. This guide provides an in-depth comparison of N-(2-Cyanoethyl)-L-valine (CEV), a hemoglobin adduct of acrylonitrile, as a biomarker for cigarette consumption. We will explore its formation, analytical quantification, correlation with smoking intensity, and performance against alternative biomarkers like cotinine. CEV's long biological half-life offers a distinct advantage for assessing cumulative, long-term exposure, making it a valuable tool for distinguishing between smokers and non-smokers and for monitoring smoking cessation.
Introduction: The Need for Reliable Long-Term Biomarkers
Assessing an individual's exposure to cigarette smoke is fundamental in understanding the risk of smoking-related diseases and evaluating the efficacy of cessation therapies. Self-reported data on cigarettes per day (CPD) can be unreliable due to recall bias and social desirability bias. Biomarkers offer an objective alternative. While many biomarkers exist, their utility is often defined by their biological half-life.
Short-term biomarkers, such as carbon monoxide in exhaled breath (half-life of hours), are suitable for verifying acute abstinence but fail to capture long-term smoking patterns.[1] Nicotine and its primary metabolite, cotinine, have half-lives of approximately 2 hours and 16 hours, respectively, providing a window of exposure over the preceding days.[2] However, for studies requiring an integrated measure of exposure over weeks to months, biomarkers with longer half-lives are essential.
This is where hemoglobin adducts excel. Acrylonitrile (ACN), a carcinogen found in significant quantities in cigarette smoke, reacts with the N-terminal valine of hemoglobin to form the stable adduct, this compound (CEV).[3][4][5] Because this adduct remains in circulation for the lifespan of the red blood cell (approximately 120 days), its concentration provides a cumulative measure of ACN exposure over the preceding months. This makes CEV a particularly powerful biomarker for long-term exposure assessment and for verifying sustained abstinence in smoking cessation trials.[6][7]
Mechanism of Formation: From Acrylonitrile to a Stable Adduct
Acrylonitrile is a component of tobacco smoke, with mainstream smoke containing approximately 10-34 µg per cigarette.[7][8][9] Upon inhalation, ACN enters the bloodstream and, due to its electrophilic nature, can react with nucleophilic sites on macromolecules. One of the most significant reactions is its Michael addition to the N-terminal valine residue of the globin chains in hemoglobin (Hb).[10]
This reaction forms a stable covalent bond, resulting in the this compound (CEV) adduct.[5] The level of these adducts in circulation reflects the integrated exposure to ACN over an extended period. The stability of the adduct means its elimination is primarily governed by the turnover rate of red blood cells.
Caption: Biochemical pathway of CEV formation and subsequent analysis.
Analytical Methodologies for CEV Quantification
The quantification of CEV from blood samples requires sensitive and specific analytical methods due to the low concentrations present. The most established methods involve Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]
Experimental Protocol: Modified Edman Degradation with GC-MS
A widely used approach for cleaving the N-terminal valine adduct from the globin protein is a modified Edman degradation procedure.[9][10] This protocol provides a robust and validated workflow.
Causality Behind Experimental Choices:
-
Globin Isolation: The first step is to isolate globin from red blood cells to remove other blood components that could interfere with the analysis.
-
Internal Standard: A stable isotope-labeled internal standard (e.g., N-(2-cyanoethyl)-[2H8]Val-Leu-Ser) is added early in the process.[10] This is a critical self-validating step, as it corrects for any analyte loss during sample preparation and for variations in instrument response, ensuring accuracy.
-
Edman Degradation: The use of pentafluorophenyl isothiocyanate (PFPITC) specifically targets the N-terminal amino group, cleaving the CEV adduct to form a pentafluorophenylthiohydantoin (PFPTH) derivative. This derivatization is essential for making the polar amino acid adduct sufficiently volatile for GC analysis.[10]
-
GC-MS Analysis: GC separates the derivatized analyte from other components based on its volatility and interaction with the column. The mass spectrometer provides high specificity and sensitivity for detection, typically using selected ion monitoring (SIM) to quantify the target molecule.[10]
Step-by-Step Methodology:
-
Sample Collection: Collect whole blood in EDTA-containing tubes.
-
Globin Isolation:
-
Lyse red blood cells with purified water.
-
Precipitate globin by adding cold, acidified acetone.
-
Wash the globin pellet with acetone and diethyl ether, then dry.
-
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled CEV internal standard to the dried globin.
-
Modified Edman Degradation:
-
Dissolve the globin in formamide.
-
Add PFPITC and heat to initiate the coupling reaction.
-
Perform cleavage of the N-terminal adduct by adding hydrochloric acid.
-
Extract the resulting PFPTH derivative into an organic solvent (e.g., toluene).
-
-
Analysis by GC-MS:
-
Inject the extracted sample into the GC-MS system.
-
Quantify the analyte by comparing the peak area of the CEV-PFPTH derivative to that of the internal standard.
-
Caption: Experimental workflow for the quantification of CEV adducts.
Comparison of Analytical Methods
Both GC-MS and LC-MS/MS are powerful techniques for CEV analysis. The choice often depends on available instrumentation and laboratory expertise. LC-MS/MS may offer advantages by potentially reducing the need for extensive derivatization.
| Parameter | GC-MS (with Derivatization) | LC-MS/MS |
| Principle | Separation of volatile derivatives | Separation of polar compounds |
| Sample Prep | Requires derivatization (e.g., Edman) | Simpler extraction may be possible |
| Sensitivity | High, with LODs around 1-2 pmol/g globin[6][10] | Generally very high, often sub-pmol/g |
| Specificity | High (mass-selective detection) | Very high (parent/daughter ion transitions) |
| Throughput | Moderate; derivatization is time-consuming | Can be higher, especially with modern systems |
| Reference | Tavares et al. (1996)[10] | Fennell et al. (2000)[3] |
Correlation with Cigarette Consumption
Numerous studies have demonstrated a strong, dose-dependent relationship between the number of cigarettes smoked per day and the concentration of CEV in hemoglobin.
-
Dose-Response: Research consistently shows that CEV levels increase with higher cigarette consumption.[3][8] For instance, one study reported an average level of 217 ± 85.1 pmol/g globin in smokers, while levels in non-smokers were undetectable.[10]
-
Linear Relationship: A linear relationship between adduct level and tobacco consumption has been shown, with an estimated increment of about 8 pmol of CEV per gram of globin for each cigarette smoked per day.[8]
-
Clear Differentiation: CEV levels provide excellent discrimination between smokers and non-smokers. Background levels in non-smokers are typically very low or below the limit of detection, corresponding to the adduct increment from less than one cigarette per day.[6][9] This makes CEV a highly specific marker for tobacco smoke exposure.
| Study Finding | Correlation Data | Reference |
| CEV levels increase with smoking dose | Significant correlation (p<0.01) between CPD and CEV levels. | Tavares et al. (1996)[10] |
| Linear increase per cigarette | Approx. 8 pmol/g globin per cigarette/day. | Bergmark (1997) cited in[8] |
| Smokers vs. Non-smokers | Smokers (1-2 packs/day) show significantly elevated CEV levels compared to non-smokers. | Fennell et al. (2000)[3] |
| Low background in non-smokers | Adduct levels in non-smokers are below 2 pmol/g globin. | Bergmark (1997) cited in[6] |
Comparative Analysis: CEV vs. Alternative Biomarkers
The utility of a biomarker is best understood in comparison to other available options. Cotinine, the primary metabolite of nicotine, is the most widely used biomarker for smoking.
| Feature | This compound (CEV) | Cotinine | NNAL (NNK Metabolite) |
| Biological Matrix | Whole Blood (Hemoglobin) | Plasma, Urine, Saliva | Urine |
| Biological Half-Life | Long (reflects RBC lifespan, ~120 days)[7][11] | Short (~16-20 hours)[2] | Long (~10-18 days)[12] |
| Measurement Window | Cumulative exposure over 2-3 months | Exposure over the last 2-3 days | Exposure over several weeks |
| Specificity for Tobacco | High (ACN is high in tobacco smoke) | High (also in NRT)[1] | Very High (Tobacco-specific)[13] |
| Primary Application | Long-term exposure, cessation verification | Recent exposure, dose titration | Carcinogen exposure, long-term risk |
| Advantages | Stable, long half-life integrates exposure | Non-invasive (urine/saliva), well-established | Long half-life, carcinogen-specific |
| Disadvantages | Invasive (blood draw), complex analysis | Short half-life misses intermittent use | Influenced by metabolic variation |
Expert Insights:
-
For Long-Term Abstinence: CEV's long half-life makes it superior to cotinine for verifying sustained abstinence in clinical trials. A participant could abstain for a few days to pass a cotinine test, but CEV levels would remain elevated for months after quitting.[6][7]
-
For Nicotine Replacement Therapy (NRT): Cotinine is a metabolite of nicotine and will be present in individuals using NRT.[1] CEV, however, is a marker of combustible tobacco smoke exposure and is not affected by NRT, making it an ideal biomarker to confirm abstinence from smoking in patients on NRT.
-
Complementary Use: CEV and NNAL can be used as complementary long-term biomarkers. NNAL is specific to tobacco-specific nitrosamines, which are potent carcinogens, while CEV reflects exposure to acrylonitrile, another significant toxicant.[12][13] Using both can provide a more comprehensive profile of a smoker's exposure to harmful constituents.
Conclusion and Future Directions
This compound has proven to be a robust and reliable biomarker for the quantitative assessment of long-term, cumulative exposure to cigarette smoke. Its strong dose-response relationship, high specificity, and long biological half-life provide distinct advantages over short-term biomarkers like cotinine, particularly in the context of smoking cessation studies and clinical trials involving NRT.
References
-
Fennell, T. R., et al. (2000). Hemoglobin adducts from acrylonitrile and ethylene oxide in cigarette smokers: effects of glutathione S-transferase T1-null and M1-null genotypes. Cancer Epidemiology, Biomarkers & Prevention, 9(7), 705-12. [Link]
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Tavares, R., et al. (1996). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. Carcinogenesis, 17(12), 2655-60. [Link]
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Fennell, T. R., et al. (2000). Hemoglobin Adducts from Acrylonitrile and Ethylene Oxide in Cigarette Smokers: Effects of Glutathione S-Transferase T1-Null and M1-Null Genotypes. Cancer Epidemiology, Biomarkers & Prevention. [Link]
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Törnqvist, M., et al. (1998). Adducts of Acrylonitrile with Hemoglobin in Nonsmokers and in Participants in a Smoking Cessation Program. Chemical Research in Toxicology, 11(1), 40-46. [Link]
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Törnqvist, M., et al. (1998). Adducts of acrylonitrile with hemoglobin in nonsmokers and in participants in a smoking cessation program. Chemical Research in Toxicology. [Link]
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Dermody, S. S., et al. (2014). Correlates of NNAL levels among nondaily and daily smokers in the college student population. Nicotine & Tobacco Research, 16(4), 406-14. [Link]
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Bergmark, E., et al. (1993). Hemoglobin Adducts of Acrylamide and Acrylonitrile in Laboratory Workers, Smokers, and Nonsmokers. Chemical Research in Toxicology, 6(5), 681-687. [Link]
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De Jesús, V. R., et al. (2021). Characterization of the association between cigarette smoking intensity and urinary concentrations of 2-hydroxyethyl mercapturic acid among exclusive cigarette smokers in the National Health and Nutrition Examination Survey (NHANES) 2011–2016. Journal of Exposure Science & Environmental Epidemiology. [Link]
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Eldridge, A., et al. (2021). Use of the Acrylonitrile Haemoglobin Adduct N‑(2‑cyanoethyl)valine as a Biomarker Of Compliance in Smokers Switching to Tobacco Heating Products. Preprints.org. [Link]
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Mohamadin, A. M., et al. (2017). Comparison of Urinary Biomarkers of Exposure in Humans Using Electronic Cigarettes, Combustible Cigarettes, and Smokeless Tobacco. Cancer Prevention Research, 10(11), 672-680. [Link]
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N-(2-Cyanoethyl)-L-valine (CEV): A Comparative Guide for Biomarker Application in Reduced-Exposure Tobacco Product Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of N-(2-Cyanoethyl)-L-valine (CEV) as a biomarker of exposure to acrylonitrile, a toxicant present in cigarette smoke. It compares CEV with other relevant biomarkers, offering experimental data and protocols to inform the design and interpretation of studies evaluating reduced-exposure tobacco products (RETPs).
Introduction: The Critical Role of Biomarkers in Tobacco Product Evaluation
The assessment of reduced-exposure tobacco products necessitates robust and reliable biomarkers to quantify exposure to harmful and potentially harmful constituents (HPHCs). An ideal biomarker should be specific to the toxicant of interest, sensitive enough to detect low exposure levels, and have a biological half-life that reflects the exposure window relevant to the study's objectives.
Acrylonitrile is a volatile organic compound classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC) and is found in significant quantities in cigarette smoke.[1] Therefore, accurately measuring exposure to acrylonitrile is a critical component of evaluating the potential risk reduction of RETPs. This guide focuses on this compound (CEV), a hemoglobin adduct of acrylonitrile, and compares its utility to other biomarkers of acrylonitrile and general tobacco smoke exposure.
The Genesis of a Biomarker: Formation of this compound
CEV is formed through the chemical reaction of acrylonitrile with the N-terminal valine residue of the hemoglobin protein in red blood cells.[2] This process, known as cyanoethylation, results in a stable adduct that persists for the lifespan of the erythrocyte, which is approximately 120 days in humans.[3] This long half-life makes CEV an excellent biomarker for assessing long-term or cumulative exposure to acrylonitrile.[2]
Below is a diagram illustrating the formation of CEV from acrylonitrile and the N-terminal valine of hemoglobin.
Caption: Formation of this compound (CEV) from acrylonitrile.
A Comparative Analysis: CEV vs. Alternative Biomarkers
The selection of a biomarker depends on the specific research question and the characteristics of the study population. Here, we compare CEV with other commonly used biomarkers of acrylonitrile and general tobacco smoke exposure.
| Biomarker | Matrix | Half-Life | Specificity to Acrylonitrile | Specificity to Tobacco Smoke | Advantages | Disadvantages |
| This compound (CEV) | Blood (Hemoglobin) | ~120 days | High | High (major source is tobacco smoke) | Reflects long-term, cumulative exposure.[2] | Requires blood sample; more complex analysis than urinary biomarkers. |
| 2-Cyanoethylmercapturic acid (CEMA) | Urine | Hours | High | High (major source is tobacco smoke) | Non-invasive sample collection; reflects recent exposure.[4][5] | Short half-life may not represent long-term exposure patterns. |
| Thiocyanate | Urine, Saliva, Blood | ~6 days | Low | Low (present in some foods and from other exposures) | Can indicate cyanide exposure from various sources. | Not specific to acrylonitrile or tobacco smoke.[6][7] |
| Cotinine | Urine, Saliva, Blood | ~16-18 hours | None | High (metabolite of nicotine) | Excellent indicator of recent nicotine intake from any source.[8][9] | Does not directly measure exposure to other toxicants like acrylonitrile. |
| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) | Urine | ~10-16 days | None | High (metabolite of the tobacco-specific nitrosamine NNK) | Specific biomarker of exposure to a potent lung carcinogen.[10] | Does not measure acrylonitrile exposure. |
Key Insights:
-
CEV for Long-Term Exposure: Due to its long half-life, CEV is the preferred biomarker for assessing chronic exposure to acrylonitrile and for verifying long-term smoking abstinence in clinical trials of RETPs.[11][12][13]
-
CEMA for Recent Exposure: CEMA is a valuable biomarker for assessing recent acrylonitrile exposure and has shown good longitudinal consistency in smokers.[1][4][14]
-
Specificity is Crucial: While cotinine and NNAL are excellent biomarkers for nicotine and tobacco-specific nitrosamine exposure, respectively, they do not provide a direct measure of acrylonitrile exposure.[8][10] The use of a panel of biomarkers, including CEV, is recommended for a comprehensive assessment of RETPs.
-
CEV in Smokers vs. Non-smokers: Studies have consistently shown significantly higher levels of CEV in smokers compared to non-smokers, where it is often undetectable.[15][16] This clear distinction makes CEV a highly effective tool for differentiating between these groups.
Experimental Protocols: Quantifying CEV in Human Globin
The analysis of CEV typically involves the isolation of hemoglobin, cleavage of the N-terminal valine adduct, and subsequent quantification by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation and Globin Isolation
-
Blood Collection: Collect whole blood samples in tubes containing an anticoagulant (e.g., EDTA).
-
Erythrocyte Lysis: Wash erythrocytes with saline solution and lyse with deionized water to release hemoglobin.
-
Globin Precipitation: Precipitate globin by adding an acidic solution (e.g., acetone containing HCl).
-
Washing and Drying: Wash the globin pellet with acetone and dry under a stream of nitrogen.
Modified Edman Degradation for CEV Cleavage
The modified Edman degradation procedure is a widely used method to specifically cleave the N-terminal amino acid adduct from the globin protein.[16][17]
-
Derivatization: React the globin sample with pentafluorophenyl isothiocyanate (PFPITC) to form a phenylthiocarbamyl (PTC) derivative at the N-terminus.
-
Cleavage: Treat the derivatized globin with a strong acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid adduct as a pentafluorophenylthiohydantoin (PFPTH) derivative.
-
Extraction: Extract the cleaved PFPTH-CEV derivative into an organic solvent.
Instrumental Analysis by GC-MS
-
Internal Standard: Add a stable isotope-labeled internal standard (e.g., [²H₈]-CEV) to the sample prior to analysis for accurate quantification.[16][17]
-
Chromatographic Separation: Inject the extracted sample onto a gas chromatograph equipped with a suitable capillary column to separate the analyte from other matrix components.
-
Mass Spectrometric Detection: Use a mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the PFPTH-CEV derivative and the internal standard. The limit of detection for this method is typically in the low pmol/g globin range.[16][17]
Below is a diagram illustrating the experimental workflow for CEV analysis.
Caption: Experimental workflow for the analysis of CEV in blood.
Data Presentation: CEV Levels in Different Populations
The following table summarizes typical CEV levels found in various populations, highlighting the significant differences between smokers and non-smokers.
| Population | Mean CEV Level (pmol/g globin) | Reference |
| Non-Smokers | Undetectable to low levels | [15][16] |
| Smokers | 217 ± 85.1 | [15][16] |
| Occupationally Exposed Workers | 1984 - 2276 | [16][17] |
These data underscore the high specificity of CEV as a biomarker of tobacco smoke exposure, as non-occupational sources of acrylonitrile contribute minimally to its formation.
Conclusion: The Utility of CEV in RETP Studies
This compound has emerged as a robust and reliable biomarker for assessing long-term exposure to acrylonitrile, a key toxicant in tobacco smoke. Its long biological half-life and high specificity make it an invaluable tool in studies evaluating the potential of reduced-exposure tobacco products to lower consumer exposure to harmful constituents.
Key Takeaways for Researchers:
-
Complementary Biomarker: CEV should be used in conjunction with other biomarkers, such as cotinine and NNAL, to obtain a comprehensive exposure profile for individuals using RETPs.
-
Gold Standard for Abstinence: CEV is a superior biomarker for verifying long-term smoking abstinence compared to shorter-lived biomarkers like cotinine.[11]
-
Methodological Rigor: The use of validated analytical methods, such as the modified Edman degradation followed by GC-MS, is essential for generating accurate and reproducible data.[16][17]
By incorporating CEV into their panel of biomarkers, researchers can significantly enhance the scientific rigor and validity of studies aimed at assessing the public health impact of reduced-exposure tobacco products.
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Hatsukami, D. K., Luo, X., Jensen, J., al'Absi, M., Allen, S. S., & Hecht, S. S. (2019). Longitudinal stability in cigarette smokers of urinary biomarkers of exposure to the toxicants acrylonitrile and acrolein. Cancer Epidemiology, Biomarkers & Prevention, 28(1), 123-128. Retrieved from [Link]
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Huang, T. Y., Chen, M. L., Chien, Y. C., & Lin, C. H. (2023). Study of urinary mercapturic acids as biomarkers of human acrylonitrile exposure. Toxicology Letters, 373, 141-147. Retrieved from [Link]
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Törnqvist, M., Mowrer, J., Jensen, S., & Ehrenberg, L. (1986). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. Carcinogenesis, 7(12), 2091-2095. Retrieved from [Link]
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Törnqvist, M., Mowrer, J., Jensen, S., & Ehrenberg, L. (1986). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. Carcinogenesis, 7(12), 2091-2095. Retrieved from [Link]
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Gale, N., McEwan, M., Camacho, O. M., Hardie, G., & Murphy, J. (2023). Biomarkers of exposure and potential harm in exclusive users of electronic cigarettes and current, former, and never smokers. Archives of Toxicology, 97(8), 2237-2253. Retrieved from [Link]
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Törnqvist, M., Mowrer, J., Jensen, S., & Ehrenberg, L. (1986). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. Carcinogenesis, 7(12), 2091-2095. Retrieved from [Link]
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Hecht, S. S., Carmella, S. G., & Han, S. (2019). Urinary Cyanoethyl Mercapturic Acid, a Biomarker of the Smoke Toxicant Acrylonitrile, Clearly Distinguishes Smokers From Nonsmokers. Nicotine & Tobacco Research, 21(1), 126-128. Retrieved from [Link]
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Zanetti, F., Biondi, Z., & Farsalinos, K. (2021). Use of the Acrylonitrile Haemoglobin Adduct N-(2-cyanoethyl)valine as a Biomarker Of Compliance in Smokers Switching to Tobacco Heating Products. ResearchGate. Retrieved from [Link]
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Zanetti, F., Biondi, Z., & Farsalinos, K. (2021). Use of the Acrylonitrile Haemoglobin Adduct N-(2-cyanoethyl)valine as a Biomarker Of Compliance in Smokers Switching to Tobacco Heating Products. Preprints.org. Retrieved from [Link]
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McAdam, K., Eldridge, A., Fearon, I. M., Liu, C., Proctor, C., & Williams, M. (2019). Biomarkers of Tobacco Exposure Decrease After Smokers Switch to an E-Cigarette or Nicotine Gum. Nicotine & Tobacco Research, 21(9), 1239-1248. Retrieved from [Link]
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Haley, N. J., Colosimo, S. G., Axelrad, C. M., Harris, R., & Sepkovic, D. W. (1989). Biochemical validation of self-reported exposure to environmental tobacco smoke. Environmental Research, 49(1), 127-135. Retrieved from [Link]
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Rajasekaran, A., & Thanuja, R. (2004). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 16(1), 1-12. Retrieved from [Link]
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ResearchGate. (n.d.). Simplified metabolic pathway of acrylonitrile, modified from Leonard et.... Retrieved from [Link]
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Hecht, S. S., Hatsukami, D. K., & Shields, P. G. (2005). Biomarkers to assess the utility of potential reduced exposure tobacco products. Regulations.gov. Retrieved from [Link]
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Blair, I. A. (n.d.). Biomarkers of toxic response to low nicotine cigarette smoke. Grantome. Retrieved from [Link]
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Stasiewicz, A., & Skoczyńska, A. (2023). Changes in Concentration of Selected Biomarkers of Exposure in Users of Classic Cigarettes, E-Cigarettes, and Heated Tobacco Products—A Narrative Review. International Journal of Environmental Research and Public Health, 20(4), 3127. Retrieved from [Link]
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McAdam, K., Eldridge, A., Fearon, I. M., Liu, C., Proctor, C., & Williams, M. (2018). Biomarkers of Tobacco Exposure Decrease After Smokers Switch to an E-Cigarette or Nicotine Gum. Nicotine & Tobacco Research, 21(9), 1239-1248. Retrieved from [Link]
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A-Senior Application Scientist's Guide to the Clinical Validation of N-(2-Cyanoethyl)-L-valine for Monitoring Smoking Cessation
Introduction: The Critical Need for Reliable Smoking Cessation Biomarkers
The successful development of smoking cessation therapies and the clinical assessment of individuals attempting to quit smoking hinge on the accurate measurement of tobacco smoke exposure. While self-reporting is often utilized, it can be unreliable. Therefore, objective biomarkers are crucial for verifying abstinence and understanding the efficacy of interventions. An ideal biomarker should be specific to tobacco smoke, have a detection window appropriate for the monitoring period, and be measurable in a readily accessible biological matrix. This guide focuses on the clinical validation of a promising long-term biomarker, N-(2-Cyanoethyl)-L-valine (CEVal), and compares its performance to other established markers.
Understanding this compound (CEVal): A Long-Term Indicator of Smoking Exposure
CEVal is a hemoglobin adduct formed from acrylonitrile, a toxic and carcinogenic compound present in high concentrations in cigarette smoke.[1] Acrylonitrile reacts with the N-terminal valine of the hemoglobin protein to form a stable adduct.
Mechanism of Formation and Significance
The formation of CEVal is a direct consequence of exposure to acrylonitrile from tobacco smoke. This covalent modification of hemoglobin provides a cumulative measure of exposure over an extended period. Because CEVal is bound to hemoglobin within red blood cells, its elimination half-life is tied to the lifespan of these cells, which is approximately 120 days. This contrasts sharply with short-term biomarkers like nicotine and cotinine, which are cleared from the body much more rapidly.[2]
dot
Caption: Formation of the CEVal adduct from acrylonitrile in cigarette smoke.
The long half-life of CEVal makes it an invaluable tool for monitoring long-term smoking abstinence.[1][3] It can distinguish between a smoker who has recently quit and a long-term abstainer, a distinction that is often missed by short-term biomarkers. This is particularly important in clinical trials for smoking cessation drugs, where sustained abstinence is the primary endpoint.
Comparative Analysis of Smoking Cessation Biomarkers
The choice of biomarker depends on the specific research question and the desired window of detection. The following table provides a comparison of CEVal with other commonly used biomarkers.
| Biomarker | Half-Life | Window of Detection | Sample Matrix | Advantages | Disadvantages |
| This compound (CEVal) | ~30-50 days[1][3] | 3-4 months | Whole Blood | Long-term cumulative exposure, high specificity for tobacco smoke.[4] | Requires more complex analytical methods (GC-MS/LC-MS). |
| Cotinine | ~16-18 hours[5] | 2-4 days | Urine, Saliva, Blood | Well-established, readily available assays (ELISA, LC-MS).[5][6] | Short-term marker, can be influenced by nicotine replacement therapy (NRT).[5] |
| Anabasine/Anatabine | ~16 hours | 2-4 days | Urine | Specific to tobacco, not present in NRT. | Less commonly measured than cotinine. |
| Carbon Monoxide (CO) | 2-5 hours | A few hours | Exhaled Breath | Non-invasive, immediate results. | Very short half-life, influenced by environmental sources. |
| Thiocyanate | ~14 days | 1-2 weeks | Saliva, Serum | Longer half-life than cotinine. | Lacks specificity, influenced by diet. |
| NNAL | ~10-18 days[7] | Several weeks | Urine | Specific to tobacco-specific nitrosamines, a class of carcinogens.[7] | Reflects exposure to carcinogens, not just nicotine. |
Clinical Validation of CEVal: Experimental Data
Several studies have demonstrated the clinical utility of CEVal for monitoring smoking cessation. A key aspect of validation is establishing a cutoff concentration that can reliably distinguish between smokers and non-smokers.
A study investigating the use of CEVal to assess compliance in smokers switching to tobacco heating products found an optimal threshold of 35 pmol/g globin, which yielded a sensitivity of 81% and a specificity of 81% for detecting smoking.[3] In another study, a CEVal level below 54 pmol/g Hb was used to confirm smoking abstinence in former smokers and users of electronic cigarettes.[4]
These studies highlight the ability of CEVal to provide a clear biological measure of smoking status, which is essential for the accurate evaluation of smoking cessation interventions.
Experimental Protocol for CEVal Quantification
The accurate measurement of CEVal requires a robust and validated analytical method. The following is a generalized protocol based on commonly used gas chromatography-mass spectrometry (GC-MS) techniques.
dot
Caption: A typical workflow for the quantification of CEVal in blood samples.
Step-by-Step Methodology
-
Sample Collection and Globin Isolation:
-
Collect whole blood samples in EDTA-containing tubes.
-
Isolate erythrocytes by centrifugation.
-
Lyse the erythrocytes and precipitate the globin protein.
-
-
Internal Standard Spiking:
-
Add a known amount of an isotopically labeled CEVal internal standard (e.g., d4-CEVal) to the globin sample. This is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response.
-
-
Derivatization:
-
React the globin with a derivatizing agent, such as pentafluorophenyl isothiocyanate (PFPITC), to form a stable, volatile derivative of the N-terminal valine adduct.[2] This step is essential for making the analyte suitable for GC-MS analysis.
-
-
Extraction:
-
Extract the derivatized adduct into an organic solvent.
-
-
GC-MS Analysis:
-
Inject the extracted sample into a gas chromatograph coupled to a mass spectrometer.
-
The gas chromatograph separates the CEVal derivative from other components in the sample.
-
The mass spectrometer detects and quantifies the CEVal derivative and the internal standard, typically using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for high sensitivity and specificity.
-
-
Quantification:
-
Generate a calibration curve using standards with known concentrations of CEVal.
-
Calculate the concentration of CEVal in the sample by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
-
Conclusion: The Role of CEVal in Advancing Smoking Cessation Research
This compound has emerged as a highly reliable and specific long-term biomarker for monitoring smoking cessation. Its long half-life provides a significant advantage over traditional short-term biomarkers, offering a more comprehensive picture of an individual's smoking history. The clinical validation of CEVal, supported by robust analytical methodologies, establishes it as an essential tool for researchers, scientists, and drug development professionals working to combat tobacco dependence. By providing an objective measure of abstinence, CEVal contributes to the development of more effective smoking cessation therapies and a deeper understanding of smoking behavior.
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A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of N-(2-Cyanoethyl)-L-valine (CEV)
Introduction: The Significance of N-(2-Cyanoethyl)-L-valine (CEV) as a Biomarker
This compound (CEV) is a crucial biomarker used to monitor long-term or historical exposure to acrylonitrile, a compound found in cigarette smoke and used in various industrial processes.[1] CEV is formed when acrylonitrile reacts with the N-terminal valine residue of hemoglobin, creating a stable adduct.[2] The analysis of this adduct, typically after its release from the protein via proteolytic degradation, provides a reliable measure of exposure.[1][2]
Given its importance in toxicology and occupational health monitoring, the accurate and sensitive quantification of CEV in biological matrices is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the definitive analytical technique for this purpose. This guide provides a comparative analysis of different mass spectrometric approaches for CEV analysis, offering field-proven insights to help researchers, scientists, and drug development professionals select the optimal methodology for their specific analytical challenges.
Fundamentals of LC-MS for CEV Analysis
A typical LC-MS system consists of three core components: the liquid chromatography (LC) inlet, the ion source, and the mass analyzer.[3] The LC separates CEV from other components in the sample matrix. The ion source then converts the neutral CEV molecules into charged ions in the gas phase. Finally, the mass analyzer separates these ions based on their mass-to-charge ratio (m/z), allowing for detection and quantification.[4] The choice of both the ionization technique and the mass analyzer profoundly impacts the sensitivity, selectivity, and overall performance of the assay.
Part 1: The Ionization Gateway - ESI vs. APCI for CEV
The first critical choice in developing a CEV assay is the ionization method. For a relatively polar, small molecule like CEV (Molecular Weight: 170.21 g/mol ), two atmospheric pressure ionization (API) techniques are most relevant: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[1][5][6]
Electrospray Ionization (ESI)
ESI is the most widely used ionization source for LC-MS and is particularly well-suited for polar and chargeable molecules, making it an excellent choice for the amino acid derivative CEV.[7]
-
Mechanism of Action : ESI generates ions directly from a liquid solution. A high voltage is applied to a capillary, creating a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases until ions are ejected into the gas phase.[8] For CEV, this typically results in the formation of a protonated molecule, [M+H]⁺.
-
Why it Works for CEV : CEV contains a secondary amine and a carboxylic acid group, both of which are readily ionizable.[1][6] In the acidic mobile phases commonly used in reversed-phase LC, the amine group is easily protonated, leading to efficient ion generation and a strong signal in positive ion mode.
-
Considerations : ESI is susceptible to ion suppression, where other components in the sample matrix compete with the analyte for ionization, potentially reducing sensitivity.[9][10] Therefore, robust sample preparation and chromatographic separation are essential for reliable quantification.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is an alternative ionization technique that is effective for a broad range of thermally stable compounds with low to medium polarity.[11][12]
-
Mechanism of Action : In APCI, the sample eluting from the LC is first vaporized in a high-temperature nebulizer (~350-500 °C).[11][12] A corona discharge needle then ionizes the surrounding solvent and nitrogen gas molecules. These primary ions, in turn, ionize the analyte molecules through gas-phase reactions, primarily proton transfer.[8][12]
-
Applicability to CEV : While CEV is polar, APCI can still be a viable option. It is generally less prone to matrix effects than ESI and can handle higher LC flow rates.[13] However, the analyte must be thermally stable enough to withstand the high temperatures of the vaporizer without degradation.[12]
-
Verdict for CEV : For most applications involving CEV analysis from biological matrices, ESI is the preferred method due to its high efficiency in ionizing polar, pre-charged analytes without the need for thermal vaporization. APCI remains a valuable alternative, particularly for less polar analytes or when matrix effects in ESI are severe and cannot be resolved chromatographically.[14]
Part 2: The Core Analysis - A Head-to-Head Comparison of Mass Analyzers
The mass analyzer is the heart of the mass spectrometer, responsible for separating ions by their m/z ratio.[4] The choice of analyzer dictates the resolution, sensitivity, and specificity of the measurement. We will compare the three most common platforms used for small molecule quantification: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Quadrupole-Orbitrap.
Triple Quadrupole (QqQ) Mass Spectrometry: The Gold Standard for Quantification
For targeted quantification, the triple quadrupole mass spectrometer is the undisputed workhorse, prized for its exceptional sensitivity and selectivity.[3]
-
Principle of Operation : A QqQ instrument consists of three quadrupoles in series (Q1, Q2, and Q3).[3] It operates in a mode called Selected Reaction Monitoring (SRM), or Multiple Reaction Monitoring (MRM).
-
Q1 (Precursor Selection) : The first quadrupole (Q1) is set to filter and transmit only the ions corresponding to the m/z of the CEV precursor ion (e.g., the [M+H]⁺ ion at m/z 171.1).
-
Q2 (Collision Cell) : The selected ions are accelerated into the second quadrupole (Q2), which is filled with an inert gas (like argon). Collisions with the gas cause the precursor ions to fragment.
-
Q3 (Product Ion Scan) : The third quadrupole (Q3) is set to filter and transmit only a specific, characteristic fragment ion (product ion) of CEV.
-
-
Causality Behind SRM's Power : The specificity of SRM is immense. By monitoring a specific precursor-to-product ion transition, chemical noise and interferences from the sample matrix are virtually eliminated, resulting in a very high signal-to-noise ratio and extremely low detection limits. This is why tandem mass spectrometry is considered the 'gold standard' for MS quantitation.[7]
Experimental Workflow: CEV Quantification using SRM on a QqQ
Caption: SRM workflow for CEV on a triple quadrupole instrument.
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: High Resolution and Versatility
Q-TOF instruments combine a quadrupole for precursor ion selection with a high-resolution time-of-flight mass analyzer.[3]
-
Principle of Operation : Ions are accelerated by an electric field and travel down a flight tube to the detector. The time it takes for an ion to reach the detector is proportional to the square root of its m/z ratio. Lighter ions travel faster and arrive first. TOF analyzers are known for their high acquisition speed and wide mass range.[4][15]
-
Strengths for CEV Analysis :
-
High Mass Accuracy : Q-TOFs provide exact mass measurements (typically below 5 ppm error), which allows for the confident determination of CEV's elemental formula, confirming its identity.[16]
-
Full Scan Sensitivity : Modern Q-TOF instruments have shown excellent quantitative performance that can rival QqQ systems, especially in targeted MS/MS modes.[17][18]
-
Untargeted Analysis : Because a TOF captures a full high-resolution spectrum at every time point, it allows for retrospective data analysis. This means you can search for other potential metabolites or biomarkers in your data long after the initial analysis without re-injecting the sample.
-
-
Trustworthiness through Self-Validation : The high mass accuracy of a Q-TOF provides an inherent layer of validation. If you are quantifying a peak at m/z 171.1055, you can be highly confident it is CEV (C₈H₁₄N₂O₂) and not an isobaric interference with a different elemental formula.
Quadrupole-Orbitrap Mass Spectrometry: The Pinnacle of Performance
The Quadrupole-Orbitrap platform represents the cutting edge of high-resolution mass spectrometry (HRMS), combining a quadrupole for ion selection with an Orbitrap mass analyzer.
-
Principle of Operation : After selection by the quadrupole, ions are injected into the Orbitrap analyzer where they are trapped in an electrostatic field and oscillate around a central spindle-like electrode. The frequency of this oscillation is directly related to their m/z ratio. A Fourier transform is used to convert these frequencies into a mass spectrum.[3][16]
-
Strengths for CEV Analysis :
-
Ultra-High Resolution : Orbitrap instruments offer the highest resolving power available (up to 280,000 or more), which can resolve CEV from even the most closely related interferences in a complex matrix.[16][19]
-
Exceptional Sensitivity : Like QqQ, Orbitrap systems can perform targeted analysis using modes like Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM), delivering sensitivity that is comparable to, and sometimes exceeds, that of triple quadrupoles.[19][20]
-
Combined Qualitative and Quantitative Analysis : The key advantage of the Orbitrap is its ability to perform robust, high-sensitivity quantification and confident structural confirmation in a single run, making it an incredibly efficient and powerful tool.[19]
-
Part 3: Quantitative Performance - A Data-Driven Comparison
The choice of instrument often comes down to the specific quantitative requirements of the assay. The following table summarizes the typical performance characteristics of each platform for a small molecule like CEV.
| Feature | Triple Quadrupole (QqQ) | Q-TOF | Quadrupole-Orbitrap |
| Primary Strength | Targeted Quantification | High-Resolution Screening & Quant | Ultimate Versatility & Performance |
| Typical Mode | SRM (Selected Reaction Monitoring) | Full Scan MS/MS | PRM (Parallel Reaction Monitoring) |
| Mass Resolution | Low (~Unit Resolution) | High (up to 60,000) | Ultra-High (up to 280,000+) |
| Mass Accuracy | N/A (Nominal Mass) | Excellent (< 5 ppm) | Exceptional (< 3 ppm) |
| Sensitivity | Excellent (Gold Standard) | Very Good to Excellent | Excellent |
| Selectivity | Excellent (due to SRM) | Very Good (due to Mass Accuracy) | Excellent (due to Resolution) |
| Linear Dynamic Range | Excellent (~4-5 orders) | Good to Very Good (~3-4 orders) | Excellent (~4-5 orders) |
| Best Use Case for CEV | High-throughput, routine quantification where targets are known.[3] | Both targeted quant and untargeted analysis of CEV and other adducts.[17][18] | Demanding applications requiring highest confidence, and combined quant/qual workflows.[19] |
Part 4: Experimental Protocols
Scientific integrity is built on reproducible methods. The following section provides a validated, step-by-step protocol for the analysis of CEV from a globin sample.
Protocol 1: Sample Preparation - Release of CEV from Hemoglobin
Causality: This protocol uses a modified Edman degradation procedure, a well-established method to selectively cleave the N-terminal amino acid (in this case, the CEV adduct) from the protein chain for subsequent analysis.[2]
-
Globin Isolation : Isolate globin from red blood cells using standard precipitation methods.
-
Internal Standard : Add a known amount of a stable isotope-labeled internal standard (e.g., N-(2-cyanoethyl-d3)-L-valine) to the globin sample for accurate quantification.[21]
-
Derivatization : React the globin sample with pentafluorophenyl isothiocyanate (PFPITC) under mildly basic conditions. This selectively targets the N-terminal amino group.
-
Cleavage : Acidify the reaction mixture to cleave the derivatized N-terminal CEV, forming a pentafluorophenylthiohydantoin (PFPTH) derivative.
-
Extraction : Extract the CEV-PFPTH derivative from the aqueous solution using an organic solvent (e.g., ethyl acetate).
-
Dry and Reconstitute : Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in the initial LC mobile phase for injection.
Protocol 2: LC-MS/MS Method for CEV Quantification
Causality: A reversed-phase C18 column is chosen for its ability to retain and separate small polar molecules like CEV. A gradient elution with an acidic modifier (formic acid) ensures good peak shape and promotes efficient protonation for positive mode ESI.[22]
-
LC System : UPLC or HPLC system
-
Column : C18 Reversed-Phase Column (e.g., 150 mm x 2 mm, 3 µm)[22]
-
Mobile Phase A : Water with 0.1% Formic Acid
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid
-
Flow Rate : 0.5 mL/min[22]
-
Gradient :
-
0-2 min: 100% A
-
2-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12-15 min: Return to 100% A and equilibrate
-
-
Injection Volume : 10 µL
-
MS System : ESI-MS/MS (QqQ, Q-TOF, or Orbitrap)
-
Ionization Mode : Positive Electrospray Ionization (ESI+)
-
Key MS Parameters (Example for QqQ) :
-
Precursor Ion (Q1) : m/z 171.1
-
Product Ion (Q3) : m/z 125.1 (corresponding to loss of HCOOH)
-
Collision Energy : Optimize for maximum product ion intensity.
-
General LC-MS/MS Analytical Workflow
Caption: A generalized workflow for the analysis of CEV by LC-MS/MS.
Conclusion and Recommendations
The optimal mass spectrometric technique for the analysis of this compound is dictated by the specific goals of the study.
-
For high-throughput, routine targeted quantification in clinical or industrial hygiene settings, a Triple Quadrupole (QqQ) mass spectrometer operating in SRM mode remains the most robust, sensitive, and cost-effective choice. Its performance is unmatched for pure quantitative assays.[3]
-
For research applications that require both reliable quantification and confident identification , or for studies involving untargeted analysis of other potential adducts , a Q-TOF system offers an excellent balance of high resolution, mass accuracy, and quantitative capability.[17][18]
-
For the most demanding applications requiring the highest possible certainty, selectivity, and the flexibility to perform both cutting-edge quantitative and qualitative analyses in a single platform, a Quadrupole-Orbitrap system is the superior instrument.[19] It represents the pinnacle of performance for researchers seeking to push the boundaries of sensitivity and analytical confidence.
By understanding the fundamental principles and performance characteristics of these techniques, researchers can confidently select the right tool to generate high-quality, reproducible data in the analysis of this critical biomarker.
References
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Title: Comparison of Different Time of Flight-Mass Spectrometry Modes for Small Molecule Quantitative Analysis.[17][18] Source: Journal of Analytical Toxicology, Oxford Academic URL: [Link]
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Title: N-(2-cyanoethyl)valine | C8H14N2O2.[1] Source: PubChem, National Institutes of Health URL: [Link]
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Title: Choosing the Right Mass Spectrometry for Small Molecules.[4] Source: ZefSci URL: [Link]
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Title: this compound.[5] Source: Amerigo Scientific URL: [Link]
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Title: Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips.[3] Source: Mettler Toledo URL: [Link]
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Title: Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin.[2] Source: Carcinogenesis, Oxford Academic URL: [Link]
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Title: Advanced techniques and applications of LC-MS in small molecule drug discovery.[7] Source: Drug Discovery World URL: [Link]
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Title: Atmospheric-pressure chemical ionization.[11] Source: Wikipedia URL: [Link]
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Title: Atmospheric Pressure Chemical Ionization (APCI).[12] Source: National High Magnetic Field Laboratory URL: [Link]
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Title: Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry.[13] Source: LabX URL: [Link]
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Title: Atmospheric Pressure Ionization Sources: Their Use and Applicability.[8] Source: Waters Corporation URL: [Link]
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Title: Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes.[14] Source: Scientific Reports, Nature URL: [Link]
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Title: Comparison of Orbitrap, Quarupore and QTOF.[20] Source: Scribd URL: [Link]
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Title: Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers.[15] Source: LECO Corporation URL: [Link]
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Title: Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization.[9] Source: Journal of the American Society for Mass Spectrometry URL: [Link]
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Title: A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models.[22] Source: Archives of Toxicology, Springer URL: [Link]
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Title: An extractive nanoelectrospray ionization-mass spectrometry method for Chinese herbal medicine authentication.[10] Source: Journal of Food and Drug Analysis URL: [Link]
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Establishing Reference Ranges for N-(2-Cyanoethyl)-L-valine in Non-Smokers: A Comparative Guide
Introduction: The Significance of N-(2-Cyanoethyl)-L-valine (CEVal) as a Biomarker
This compound (CEVal) is a stable adduct formed from the reaction of acrylonitrile with the N-terminal valine of the hemoglobin molecule.[1][2] Acrylonitrile is a probable human carcinogen (Group 2B) to which humans are exposed through various environmental and lifestyle factors, most notably tobacco smoke.[3] Consequently, CEVal has emerged as a crucial long-term biomarker for assessing exposure to acrylonitrile.[2] Unlike urinary metabolites which reflect recent exposure, hemoglobin adducts like CEVal provide an integrated measure of exposure over the lifespan of an erythrocyte, approximately 120 days. This makes CEVal an invaluable tool in epidemiological studies, occupational health monitoring, and in the development of therapeutic interventions where understanding baseline exposure levels in a non-smoking population is paramount.
This guide provides a comprehensive overview of the methodologies for establishing reference ranges for CEVal in non-smokers, a critical step for accurately interpreting biomonitoring data. We will delve into a comparison of analytical techniques, present a detailed experimental protocol, and discuss the nuances of defining a "normal" or background level of this significant biomarker.
Comparative Analysis of CEVal Levels in Non-Smokers
Establishing a reliable reference range for CEVal in non-smokers is fundamental for distinguishing between background exposure and exposure from specific sources. The "background" level in non-smokers can be attributed to sources such as ambient air, dietary intake, and passive smoking. The following table summarizes findings from various studies on CEVal levels in non-smoking populations, offering a comparative landscape of expected values.
| Study Population | Analytical Method | Mean CEVal Level (pmol/g globin) | Standard Deviation (pmol/g globin) | Range (pmol/g globin) | Reference |
| Non-smoking mothers | GC-MS | Undetectable* | - | - | [1] |
| Control office workers | GC-MS | 31.1 | 18.5 | 8.5-70.5 | [1] |
| Non-smokers (general population) | - | - | - | <10 (Reference Value) | [4] |
| Non-smokers | UHPLC-MS/MS | 25.9 (median) | - | - | [5] |
*Limit of detection was 1 pmol CEVal/g globin.
Expert Insights: The variability in CEVal levels among non-smokers highlights the importance of carefully characterizing the reference population. The "undetectable" levels in non-smoking mothers suggest that in a truly non-exposed population, CEVal levels are very low. The higher levels in "control" office workers may reflect ubiquitous low-level environmental exposure to acrylonitrile.[6][7][8] Therefore, when establishing a reference range, it is crucial to define the inclusion and exclusion criteria for the reference population rigorously.
Methodology for CEVal Quantification: A Step-by-Step Protocol
The gold standard for the quantification of CEVal in hemoglobin is isotope dilution gas chromatography-mass spectrometry (GC-MS) following a modified Edman degradation procedure. This approach offers high sensitivity and specificity.
Experimental Workflow Diagram
Caption: Experimental workflow for CEVal quantification.
Detailed Protocol
-
Blood Sample Collection and Globin Isolation:
-
Collect whole blood in EDTA-containing tubes.
-
Isolate erythrocytes by centrifugation and wash with saline.
-
Lyse the erythrocytes with distilled water.
-
Precipitate the globin by adding the lysate to acidified acetone.[9]
-
Wash the globin pellet with acetone and dry.
Causality: EDTA is used as an anticoagulant to prevent clotting. The isolation and washing of erythrocytes remove plasma proteins and other potential interfering substances. Acidified acetone denatures and precipitates the globin, separating it from heme and other cellular components.
-
-
Modified Edman Degradation:
-
Accurately weigh the dried globin and dissolve it in a suitable buffer.
-
Add a known amount of a stable isotope-labeled internal standard, such as N-(2-cyanoethyl)-[2H8]Val-Leu-Ser.[1]
-
Add phenylisothiocyanate (PITC) or fluorescein isothiocyanate (FITC) and incubate to form the phenylthiohydantoin (PTH) or fluorescein thiohydantoin (FTH) derivative of the N-terminal amino acid.[5][9]
-
Induce cleavage of the derivatized N-terminal amino acid by adding a strong acid (e.g., trifluoroacetic acid).
-
Extract the cleaved thiohydantoin derivative into an organic solvent (e.g., heptane or ethyl acetate).
Causality: The Edman degradation specifically targets the N-terminal amino acid of a protein. The use of an isotope-labeled internal standard is crucial for accurate quantification by correcting for any sample loss during the extraction and derivatization steps. PITC and FITC are Edman reagents that facilitate the cleavage and subsequent detection of the N-terminal valine adduct.
-
-
GC-MS Analysis:
-
Evaporate the organic extract to dryness.
-
Derivatize the residue to increase its volatility for gas chromatography. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9]
-
Reconstitute the derivatized sample in a suitable solvent and inject it into the GC-MS system.
-
Perform the analysis in selected ion monitoring (SIM) mode, monitoring for the characteristic ions of the derivatized CEVal and its internal standard.
-
Quantify the amount of CEVal in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Causality: Derivatization is necessary to make the polar CEVal-thiohydantoin derivative volatile enough for GC analysis. SIM mode provides high sensitivity and specificity by only detecting ions of a specific mass-to-charge ratio, which reduces interference from other compounds in the sample.
-
Establishing Reference Intervals: Principles and Practice
The establishment of reliable reference intervals is governed by well-defined guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).
Logical Framework for Reference Interval Establishment
Caption: Framework for establishing a reference interval.
Key Considerations based on CLSI Guidelines:
-
Reference Population: The reference population must be clearly defined. For CEVal in non-smokers, this includes specifying criteria for "non-smoking" status (e.g., no self-reported smoking, urinary cotinine levels below a certain threshold), age, sex, and health status.
-
Sample Size: A sufficient number of reference individuals (typically at least 120) should be included to ensure statistical robustness.
-
Pre-analytical and Analytical Variables: All pre-analytical (e.g., sample collection, handling, storage) and analytical procedures must be standardized and well-documented to minimize variability.
-
Statistical Methods: Non-parametric methods are often preferred for determining reference limits (e.g., the 2.5th and 97.5th percentiles) as they do not assume a specific distribution of the data.
Potential Confounders and Inter-individual Variability
While smoking is the primary source of high CEVal levels, several factors can contribute to detectable levels in non-smokers and introduce variability:
-
Passive Smoking: Exposure to secondhand smoke can lead to the formation of CEVal.
-
Dietary Sources: Acrylonitrile can be present in some foods, particularly those that are heat-processed.
-
Occupational Exposure: Individuals working in industries that use or produce acrylonitrile may have elevated CEVal levels even if they are non-smokers.
-
Genetic Polymorphisms: Variations in genes encoding for enzymes involved in the metabolism of acrylonitrile could potentially influence CEVal levels.
Method Validation and Trustworthiness
To ensure the reliability of CEVal measurements, the analytical method must be rigorously validated. Key validation parameters include:
-
Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the instrumental response over a defined range.
-
Accuracy: The accuracy of the method is assessed by comparing measured values to known true values, often using certified reference materials or spiked samples.
-
Precision: Precision is evaluated by determining the repeatability (intra-assay precision) and intermediate precision (inter-assay precision) of the measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. For CEVal in non-smokers, a low LOQ is critical.[1]
Conclusion
Establishing robust reference ranges for this compound in non-smokers is essential for the accurate interpretation of biomonitoring data in research and clinical settings. This guide has provided a comparative analysis of reported CEVal levels, a detailed protocol for its quantification, and an overview of the principles for establishing reference intervals. By adhering to standardized methodologies and being mindful of potential confounders, researchers and drug development professionals can confidently utilize CEVal as a reliable biomarker of acrylonitrile exposure, ultimately contributing to a better understanding of its impact on human health.
References
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-
Acrylonitrile exposure in the general population following a major train accident in Belgium: a human biomonitoring study. [Link]
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Agency for Toxic Substances and Disease Registry. ToxGuide for Acrylonitrile. [Link]
-
Agency for Toxic Substances and Disease Registry. Toxicological Profile for Acrylonitrile. [Link]
-
IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 71. Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. [Link]
-
Simultaneous quantification of eight hemoglobin adducts of genotoxic substances by isotope-dilution UHPLC-MS/MS. [Link]
-
Optimal Cutoff Concentration of Urinary Cyanoethyl Mercapturic Acid for Differentiating Cigarette Smokers from Nonsmokers. [Link]
-
Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. [Link]
-
Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. [Link]
-
Measurement of the hemoglobin N-(2-oxoethyl)valine adduct in ethyl carbamate-treated mice. [Link]
-
Biomarkers of exposure in urine of active smokers, non-smokers, and vapers. [Link]
-
GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. [Link]
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N-(2-cyanoethyl)valine. PubChem. [Link]
-
Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. [Link]
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- VALIDATION OF AN ANALYTICAL METHODOLOGY FOR THE QUANTIFICATION OF AMINO ACIDS IN THE FISH Anisotremus scapularis "Chita". (URL not available)
-
Variation in Levels of the Lung Carcinogen NNAL and its Glucuronides in the Urine of Cigarette Smokers from Five Ethnic Groups with Differing Risks for Lung Cancer. [Link]
-
Reference values for lung function screening in 10- to 81-year-old, healthy, never-smoking residents of Southeast China. [Link]
-
Optimal Cutoff Concentration of Urinary Cyanoethyl Mercapturic Acid for Differentiating Cigarette Smokers From Nonsmokers. [Link]
-
Metabolic Differences between Ex-Smokers and Nonsmokers: A Metabolomic Analysis. [Link]
-
Reference values and prediction equations for normal lung function in a non-smoking white urban population. [Link]
-
Concentrations of cotinine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in US non-daily cigarette smokers. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N-(2-Cyanoethyl)-L-valine
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of N-(2-Cyanoethyl)-L-valine. As a modified amino acid utilized in specialized research contexts, particularly as a biomarker for acrylonitrile exposure, its unique chemical properties demand a rigorous and informed approach to waste management.[1][2][3] This document moves beyond mere procedural lists to explain the chemical rationale behind these protocols, ensuring that researchers can manage their waste streams with confidence, expertise, and a commitment to safety and environmental stewardship.
The Core Directive: Understanding the Primary Hazard
The critical feature governing the disposal of this compound is the presence of the nitrile (-C≡N) functional group. Organic nitriles are a class of compounds that require careful handling due to their potential to metabolize or decompose into highly toxic cyanide ions (CN⁻) or hydrogen cyanide (HCN) gas.[1]
Mechanism of Toxicity: Cyanide is a potent inhibitor of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain. By binding to this enzyme, it effectively halts cellular respiration, leading to rapid cellular hypoxia and systemic toxicity.[1] Consequently, all waste containing this compound must be treated as acutely hazardous to prevent the potential release of cyanide into the environment or accidental exposure.
Pre-Disposal Protocol: Segregation and Containment
Proper disposal begins long before the waste container is full. It starts with meticulous segregation and the use of appropriate containment from the very first drop of waste generated.
Personal Protective Equipment (PPE): At a minimum, personnel handling this compound waste should wear:
-
Nitrile gloves
-
Safety glasses or goggles
-
A standard laboratory coat
Waste Container Selection:
-
Use only designated, chemically resistant, and leak-proof containers for hazardous waste.
-
For liquid waste, containers should have a secure, screw-top cap.
-
Ensure the container material is compatible. While glass is often suitable, avoid metal containers for any acidic or basic solutions.[4]
Critical Step: Waste Incompatibility Mixing this compound, or any nitrile-containing waste, with incompatible chemicals can trigger a hazardous reaction, potentially generating extreme heat or releasing toxic hydrogen cyanide gas.[5] All laboratory personnel must be trained to segregate this waste stream scrupulously.
Table 1: Incompatibility Chart for this compound Waste
| Chemical Class | Compatibility | Potential Hazard of Mixing |
|---|---|---|
| Strong Acids (e.g., HCl, H₂SO₄) | INCOMPATIBLE | Generates Heat, Toxic and Flammable Gas (HCN) [5] |
| Strong Oxidizing Agents | INCOMPATIBLE | Generates Heat, May Cause Fire [6] |
| Organic Acids (e.g., Acetic Acid) | INCOMPATIBLE | Generates Heat [5] |
| Bases / Caustics | UNKNOWN | Potentially Hazardous; Segregate as a Precaution [5] |
| Aqueous Solutions (Neutral) | COMPATIBLE | None |
| Alcohols and Glycols | COMPATIBLE | None |
| Other Organic Solvents (Non-acidic) | COMPATIBLE | None |
Step-by-Step Disposal Procedure
Follow this validated workflow to ensure regulatory compliance and safety. This procedure is grounded in guidelines set forth by national and institutional bodies like the NIH and EPA.[7][8][9]
Experimental Protocol: Waste Handling and Accumulation
-
Waste Identification and Labeling:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[10][11]
-
Clearly write the full, unabbreviated chemical name: "this compound". List all other constituents and their approximate percentages.[6]
-
Include the name of the principal investigator, laboratory room number, and the date the container was started.
-
-
Waste Accumulation in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA. This area must be at or near the point of generation and under the direct control of laboratory personnel.[10][11]
-
NEVER store hazardous waste containers in hallways or other public locations.[6]
-
The container must remain closed at all times, except when actively adding waste.[12]
-
It is best practice to place liquid waste containers within a larger, secondary containment pan to mitigate potential leaks or spills.[12]
-
-
Requesting Disposal:
-
Do not allow waste to accumulate for more than 90 days, and do not exceed 55 gallons of total hazardous waste in your SAA.[8]
-
Contact your institution's Environmental Health & Safety (EHS) department or designated hazardous waste management office to schedule a pickup.
-
NEVER attempt to dispose of this compound by pouring it down the sink or placing it in the regular trash.[8][12] This is a serious regulatory violation and a significant safety hazard.
-
-
Empty Container Disposal:
-
An "empty" container that held this compound must still be treated as hazardous waste unless it has been triple-rinsed.
-
The rinsate from this cleaning procedure must be collected and disposed of as hazardous liquid waste.
-
Once properly rinsed, deface the original chemical label before disposing of the container according to institutional guidelines.[8]
-
Emergency Spill Procedures
In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify all personnel in the vicinity.
-
Isolate the Area: Secure the area to prevent unauthorized entry.
-
Don PPE: Before addressing the spill, put on appropriate PPE, including gloves, safety goggles, and a lab coat. For large spills, a respirator may be necessary.
-
Contain the Spill:
-
For liquids: Cover with a chemical absorbent material (e.g., vermiculite or a commercial spill kit absorbent).
-
For solids: Gently cover with an absorbent pad to prevent dust from becoming airborne.
-
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's EHS office. For major spills, contact emergency services immediately.[12]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste from the point of generation to final handoff.
Caption: Disposal workflow for this compound waste.
References
-
NIH Waste Disposal Guide. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Chemical Waste. (2022, February 2). National Institutes of Health Office of Research Facilities. Retrieved from [Link]
- NIH Waste Disposal Guide 2022 - Chemical Waste. (2022). National Institutes of Health.
- NIH Waste Disposal Guide 2022. (2022). National Institutes of Health.
-
NIH Chemical Safety Guide 2015. (2015). National Institutes of Health. Retrieved from [Link]
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- Safety Data Sheet - N-(2-Cyanoethyl)glycine. (2025, December 22). Fisher Scientific.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
-
Nitriles Waste Compatibility. (n.d.). CP Lab Safety. Retrieved from [Link]
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
- Safety Data Sheet - L-Valine. (2019, January 10).
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]
-
N-(2-cyanoethyl)valine. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
- Safety Data Sheet - L-Valine. (2025, October 17). Sigma-Aldrich.
- Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. (2025, August 7).
- Safety Data Sheet - L-VALINE. (2020, January 13). PALS.
-
Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. (2004). PubMed. Retrieved from [Link]
- Safety Data Sheet - L-Valine. (2025, December 18). Fisher Scientific.
- Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. (n.d.). MDPI.
- L-Valine - Safety Data Sheet. (n.d.). Millipore.
-
Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. (n.d.). PubMed. Retrieved from [Link]
-
Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. (n.d.). Oxford Academic. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling N-(2-Cyanoethyl)-L-valine: From Personal Protection to Disposal
As researchers dedicated to advancing drug development, our work with specialized chemical compounds demands the highest standards of safety and precision. N-(2-Cyanoethyl)-L-valine, a key biomarker for acrylonitrile exposure, is one such compound that requires meticulous handling.[1] This guide moves beyond a simple checklist to provide a deep, procedural framework for its safe use, grounded in the scientific principles of hazard mitigation. Here, we will detail the essential personal protective equipment (PPE), operational protocols, and disposal plans necessary to ensure the safety of laboratory personnel and the integrity of your research.
The Core Hazard: Understanding the Cyano Group
This compound is an organic nitrile. The primary toxicological concern with this class of compounds is their potential to metabolize or decompose into cyanide ions within the body.[1] Cyanide is a potent inhibitor of cellular respiration.[1] Therefore, our entire safety strategy is built around preventing the compound's entry into the body through three primary routes: inhalation of dust, absorption through the skin, or accidental ingestion.[2] Furthermore, a critical and potentially severe hazard is the generation of highly toxic hydrogen cyanide (HCN) gas if the compound comes into contact with acids.[2][3] Our protocols are designed to mitigate these risks at every step.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
Strict adherence to the use of appropriate PPE is mandatory. The selection of each piece of equipment is directly linked to the specific hazards posed by this compound.
-
Hand Protection: The risk of dermal absorption necessitates robust hand protection.
-
Gloves: Wear chemical-resistant nitrile gloves at all times.
-
Double Gloving: Double gloving is strongly recommended as it provides an additional barrier against potential tears or micropores in the primary glove, significantly reducing the risk of skin contact.[2]
-
-
Eye and Face Protection: Preventing contact with the eyes is critical, as irritation can be severe.[4]
-
Safety Glasses: At a minimum, safety glasses with side shields must be worn.[2]
-
Safety Goggles & Face Shield: When there is a potential for splashes (e.g., preparing solutions) or dust generation (e.g., weighing larger quantities), upgrade to chemical safety goggles. For maximum protection in these scenarios, a full-face shield should be used in conjunction with goggles.[2][5]
-
-
Body Protection:
-
Respiratory Protection:
-
Fume Hood: All handling of solid this compound that could generate dust, including weighing and transferring, must be conducted within a certified laboratory chemical fume hood.[2] This is the primary engineering control to prevent inhalation.
-
Respirator: In the rare event that work must be performed outside a fume hood where dust may be generated, or during an emergency response, a fitted air-purifying respirator with canisters specific for cyanides and organic vapors is required.[3]
-
Table 1: PPE Requirements by Laboratory Task
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Double Nitrile Gloves | Safety Goggles, Face Shield | Lab Coat | Required: Chemical Fume Hood |
| Preparing Solutions | Double Nitrile Gloves | Safety Goggles, Face Shield | Lab Coat, Chemical Apron | Required: Chemical Fume Hood |
| Handling Dilute Solutions | Single Nitrile Gloves | Safety Glasses | Lab Coat | Not Required (in well-ventilated area) |
| Spill Cleanup (Solid) | Double Nitrile Gloves | Safety Goggles, Face Shield | Lab Coat | Required: Fume Hood or Respirator |
| Waste Disposal | Double Nitrile Gloves | Safety Goggles | Lab Coat | Not Required (if waste is sealed) |
Safe Handling and Operational Workflow
A systematic workflow is crucial for minimizing exposure risk. The following steps provide a self-validating protocol that ensures safety from preparation to cleanup.
Step 1: Preparation and Designated Area
Before handling the compound, designate a specific area for the work. This area must be within a certified chemical fume hood.[2] Ensure the area is clearly marked with signs identifying the chemical hazard.[2] Crucially, verify that no acids are present in the immediate work area unless they are essential for the procedure, in which case only the minimum required quantity should be present.[2] Before you begin, ensure that an eyewash station and safety shower are readily accessible.[4]
Step-by-Step Handling Protocol
-
Don PPE: Put on all required PPE as specified in Table 1 before entering the designated handling area.
-
Weighing: Tare your container on the balance inside the fume hood. Carefully transfer the desired amount of this compound, minimizing any dust generation.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly within the fume hood. Cap the container securely before removing it from the hood.
-
Post-Handling Decontamination: After handling is complete, carefully wipe down the work surface within the fume hood with a pH 10 buffer solution, followed by a standard cleaning agent.[2] This neutralizes any residual acidic contaminants that could react with trace amounts of the nitrile.
-
Doffing PPE: Remove PPE in the correct order (gloves last) to avoid self-contamination. Immediately wash hands and any exposed skin thoroughly with soap and water.[4]
Visualizing the Workflow
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency and Disposal Plans
Preparedness is key to safety. All personnel must be trained on these procedures before working with the compound.
Emergency Procedures
-
Personnel Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area thoroughly in a safety shower with water for at least 15 minutes.[2] Seek medical attention.
-
Eye Contact: Flush the eyes immediately using an emergency eyewash station for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If they feel unwell, call for a poison center or doctor.[4]
-
Ingestion: Rinse the mouth with water. Call a poison center or doctor immediately.[4]
-
-
Minor Spills (Solid):
Waste Disposal Plan
Proper disposal is a critical final step to prevent environmental contamination and ensure safety.
-
Classification: All waste contaminated with this compound, including unused product, residues, and contaminated materials, is classified as hazardous waste.[4][6]
-
Segregation:
-
Dedicated Containers: Use dedicated, clearly labeled waste containers only for cyanide-containing waste. Do not mix with other chemical waste streams.[2]
-
Solid vs. Liquid: Solid waste (e.g., contaminated gloves, paper towels, swept-up powder) and liquid waste must be stored in separate, dedicated containers.[2]
-
-
Disposal Process:
By integrating these expert-validated protocols into your laboratory's standard operating procedures, you can confidently handle this compound, ensuring the safety of your team while advancing your critical research objectives.
References
-
Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
-
Cyano Compounds. ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
Cyanide. Occupational Health and Safety Authority (OHSA). [Link]
-
Hydrogen cyanide. NIOSH Pocket Guide to Chemical Hazards - CDC. [Link]
-
N-(2-cyanoethyl)valine | C8H14N2O2. PubChem - NIH. [Link]
-
SAFETY DATA SHEET - L-VALINE. PALS. [Link]
-
N-(2-Cyanoethyl)valine (T3D4631). Toxin and Toxin Target Database (T3DB). [Link]
-
SAFETY DATA SHEET - L-Valine. Durham Tech. [Link]
-
Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. PubMed. [Link]
Sources
- 1. N-(2-cyanoethyl)valine | C8H14N2O2 | CID 11665476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. Cyano Compounds [iloencyclopaedia.org]
- 4. fishersci.com [fishersci.com]
- 5. ohsa.mt [ohsa.mt]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.ca [fishersci.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
